Product packaging for Boc-tyr(boc)-OH(Cat. No.:CAS No. 20866-48-2)

Boc-tyr(boc)-OH

Cat. No.: B558193
CAS No.: 20866-48-2
M. Wt: 381.4 g/mol
InChI Key: MRYIHKCPPKHOPJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-tyr(boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H27NO7 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO7 B558193 Boc-tyr(boc)-OH CAS No. 20866-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYIHKCPPKHOPJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426682
Record name BOC-TYR(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20866-48-2
Record name BOC-TYR(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. Its unique dual-protection scheme, with Boc groups safeguarding both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain, offers distinct advantages in the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[] The presence of two bulky tert-butoxycarbonyl protecting groups significantly influences its solubility and reactivity.

Table 1: General Chemical Properties of this compound
PropertyValueReference
CAS Number 20866-48-2[2][3]
Molecular Formula C19H27NO7[2][4]
Molecular Weight 381.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid
Canonical SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI Key MRYIHKCPPKHOPJ-AWEZNQCLSA-N
Table 2: Physical and Spectroscopic Data of this compound
PropertyValueReference
Melting Point 94-97 °C
Boiling Point (Predicted) 528.4±50.0 °C
Density (Predicted) 1.183±0.06 g/cm³
pKa (Predicted) 2.92±0.10
Appearance White to off-white solid

Experimental Protocols and Applications

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The dual Boc protection strategy allows for the selective deprotection of the α-amino group for chain elongation while the phenolic hydroxyl group remains protected, preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the incorporation of a this compound residue into a growing peptide chain during SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Final Cleavage Resin Solid Support (e.g., Merrifield Resin) Swell Swell Resin (e.g., in DCM) Resin->Swell 1. Deprotection α-Amino Deprotection (e.g., TFA in DCM) Swell->Deprotection 2. First Cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization 3. Coupling Coupling of This compound Neutralization->Coupling 4. Washing Washing Coupling->Washing 5. Washing->Deprotection 6. Repeat for next amino acid Final_Deprotection Side-Chain Deprotection & Cleavage from Resin (e.g., HF, TFMSA) Washing->Final_Deprotection Purification Peptide Purification (e.g., RP-HPLC) Final_Deprotection->Purification 7.

A typical workflow for solid-phase peptide synthesis using this compound.
Detailed Methodologies

1. Resin Preparation and Swelling: The solid support, typically a chloromethylated polystyrene resin (Merrifield resin), is swelled in a suitable solvent such as dichloromethane (DCM) for at least 30 minutes prior to the first amino acid coupling.

2. First Amino Acid Coupling: The C-terminal amino acid is attached to the swelled resin. For subsequent cycles involving this compound, the resin-bound peptide will have a free amino group ready for coupling.

3. α-Amino Deprotection: The temporary Boc protecting group on the N-terminus of the growing peptide chain is removed using a moderately acidic solution, commonly 50% trifluoroacetic acid (TFA) in DCM. The reaction is typically carried out for 15-30 minutes at room temperature.

4. Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine using a hindered base, such as a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM. This step is crucial for the subsequent coupling reaction to proceed efficiently.

5. Coupling of this compound: The carboxyl group of this compound is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). The activated this compound is then added to the resin-bound peptide with the free amino group, and the mixture is agitated until the coupling is complete, which can be monitored by a ninhydrin test.

6. Repetition of the Synthesis Cycle: Steps 3, 4, and 5 are repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups, including the Boc group on the tyrosine hydroxyl, are removed simultaneously. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers, such as anisole or thioanisole, are often added to prevent side reactions with reactive carbocations generated during cleavage.

8. Peptide Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solubility and Stability

This compound is generally soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. It is insoluble in water. For long-term storage, it is recommended to keep the compound sealed in a dry environment at 2-8°C. Stock solutions in solvents like DMSO should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable reagent for peptide chemists. Its dual-protection scheme provides a robust and reliable method for the incorporation of tyrosine residues into synthetic peptides, minimizing the risk of side-chain modifications. The well-established protocols for its use in solid-phase peptide synthesis make it a valuable tool in the development of new therapeutics, research probes, and other peptide-based materials. A thorough understanding of its chemical properties and handling requirements is essential for its successful application in the laboratory.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH. This valuable amino acid derivative is a key building block in solid-phase peptide synthesis (SPPS) and the development of complex pharmaceutical compounds. This document details a robust synthesis protocol and outlines effective purification strategies, including crystallization and flash column chromatography, supported by quantitative data and detailed experimental methodologies.

Introduction

This compound is a derivative of the amino acid L-tyrosine where both the alpha-amino group and the phenolic hydroxyl group are protected by the tert-butoxycarbonyl (Boc) group. This dual protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the phenolic hydroxyl group of the tyrosine residue during peptide chain elongation. The synthesis of this compound can be achieved directly or it can be formed as a byproduct during the mono-protection of L-tyrosine, necessitating efficient purification methods to isolate the desired di-protected product.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of L-tyrosine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The use of a sufficient excess of the Boc-protecting agent and careful control of the reaction pH are critical to ensure the protection of both the amino and hydroxyl groups.

Experimental Protocol: Direct Synthesis

This protocol is adapted from established procedures for the di-protection of tyrosine.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Isopropyl alcohol

  • Water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) for acidification

Procedure:

  • Dissolution: Suspend L-tyrosine in a mixture of water and isopropyl alcohol.

  • Boc-Protection: Add a solution of di-tert-butyl dicarbonate (approximately 3 equivalents) in isopropyl alcohol to the L-tyrosine suspension.

  • pH Adjustment: Adjust the pH of the reaction mixture to between 11.5 and 12.0 by the dropwise addition of an aqueous solution of sodium hydroxide. Maintain this pH throughout the reaction. The reaction is exothermic and may require cooling to maintain a temperature of around 20-25°C.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with a non-polar organic solvent like ether or hexane to remove excess (Boc)₂O and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., dilute HCl or KHSO₄ solution). This will precipitate the crude this compound.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, which is often an oil or a gummy residue.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction Tyrosine L-Tyrosine Reaction_Mixture Reaction Mixture (pH 11.5-12) Tyrosine->Reaction_Mixture Boc2O (Boc)₂O Boc2O->Reaction_Mixture Base NaOH (aq) Base->Reaction_Mixture Solvent Water/IPA Solvent->Reaction_Mixture Acidification Acidification (pH 3-4) Reaction_Mixture->Acidification Quench & Neutralize Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying & Evaporation Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis often contains unreacted starting materials, the mono-Boc derivative (Boc-Tyr-OH), and other byproducts. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for pharmaceutical applications. The two primary methods for purification are crystallization and flash column chromatography.

Purification by Crystallization

Crystallization is a highly effective method for purifying this compound, particularly for removing less soluble impurities. The crude product, which is often an oil, can be induced to crystallize.

Experimental Protocol: Crystallization

  • Dissolution: Dissolve the crude oily or gummy residue in a minimal amount of a suitable solvent, such as ethyl acetate.

  • Inducement of Crystallization: Add a non-polar solvent, such as hexane or petroleum ether, dropwise until the solution becomes slightly turbid. Seeding with a small crystal of pure this compound can facilitate crystallization.

  • Crystallization: Allow the solution to stand at a reduced temperature (e.g., in a refrigerator) to promote the formation of crystals.

  • Isolation: Collect the white crystalline product by filtration.

  • Washing and Drying: Wash the crystals with a cold non-polar solvent (e.g., hexane) and dry them under vacuum.

Pulping/Trituration: If the product is difficult to crystallize, an alternative is to triturate or pulp the crude oil with a non-polar solvent like hexane. This involves stirring the oil vigorously with the solvent, which can induce solidification and wash away more soluble impurities. The resulting solid can then be collected by filtration.

Purification by Flash Column Chromatography

For separating mixtures of this compound and the more polar Boc-Tyr-OH, flash column chromatography is a powerful technique.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent such as hexane or dichloromethane is typically effective. The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3 for this compound.

  • Procedure:

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

    • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Methods Crude_Product Crude this compound Crystallization Crystallization (Ethyl Acetate/Hexane) Crude_Product->Crystallization Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Chromatography Alternative Pure_Product Pure this compound Crystallization->Pure_Product Chromatography->Pure_Product

Caption: Purification strategies for this compound.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValueReference
Starting Material L-TyrosineN/A
Key Reagent Di-tert-butyl dicarbonate ((Boc)₂O)N/A
Base Sodium hydroxide (aq)[1]
Solvent Water / Isopropyl alcohol[1]
Reaction pH 11.5 - 12.0[1]
Reaction Temperature ~20-37°C[1]
Crude Yield Typically high, often appears >100% before rigorous drying due to residual solvents.[1]
Purity (Crude) Variable, contains Boc-Tyr-OH and other byproducts.

Table 2: Purification of this compound - Methods and Purity

Purification MethodKey ParametersTypical Recovery YieldFinal PurityReference
Crystallization Solvent System: Ethyl acetate/Hexane or Petroleum Ether> 80%> 98% (by HPLC)
Flash Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradient70-90%> 99% (by HPLC)General practice for Boc-amino acids

Table 3: Analytical Data for Purified this compound

Analytical MethodExpected Result
¹H NMR (DMSO-d₆, 400MHz) δ (ppm) 7.25 (d, J=8.6 Hz, 2H), 7.06 (d, J=8.6 Hz, 2H), 6.88 (d, J=8.1 Hz, 1H, NH), 4.03 (m, 1H), 3.03 (dd, 1H), 2.83 (dd, 1H), 1.48 (s, 9H), 1.32 (s, 9H)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 173.4, 155.3, 151.3, 149.1, 135.9, 130.1, 120.9, 83.0, 77.9, 55.3, 35.9, 28.1, 27.2
Mass Spectrometry (ESI-) m/z = 380 (M - H)⁻
Appearance White crystalline solid

Conclusion

The synthesis and purification of this compound are critical processes for ensuring the quality and efficacy of peptide-based therapeutics and other fine chemicals. The direct synthesis method presented, followed by a meticulous purification strategy involving either crystallization or flash column chromatography, can reliably produce high-purity this compound. For researchers and professionals in drug development, adherence to these detailed protocols will facilitate the consistent production of this essential building block, thereby supporting the advancement of their research and development endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of Boc-Tyr(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-O-tert-butyloxycarbonyl-L-tyrosine (Boc-Tyr(Boc)-OH), a key building block in solid-phase peptide synthesis (SPPS). It details its mechanism of action, presents relevant quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.

Core Concepts and Mechanism of Action

This compound is a derivative of the amino acid tyrosine, specifically designed for use in Boc/Bzl-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block reactive sites and direct the sequence of amide bond formation.[1]

Key Features of this compound:

  • Nα-Boc Protection: The Boc group on the alpha-amino (Nα) terminus prevents the amino acid from polymerizing with itself. This group is selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the sequence.[2][3]

  • Side-Chain Boc Protection: The phenolic hydroxyl group of the tyrosine side chain is also protected with a Boc group. This is crucial to prevent side reactions, such as O-acylation, during the activation and coupling steps. The side-chain Boc group is more stable to the mildly acidic conditions used for Nα-Boc removal and requires a much stronger acid, such as anhydrous hydrofluoric acid (HF), for its cleavage. This differential acid lability is the cornerstone of the Boc-SPPS strategy.

The general cycle of incorporating this compound into a growing peptide chain on a solid support involves three main stages: deprotection, activation/coupling, and washing.[2][4]

  • Deprotection: The Nα-Boc group of the peptide-resin is removed with a solution of TFA in a solvent like dichloromethane (DCM). This exposes a free amino group (as a TFA salt) on the resin-bound peptide.

  • Neutralization: The protonated amino group is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA), making it nucleophilic and ready for coupling.

  • Activation and Coupling: In a separate vessel, the carboxylic acid of the incoming this compound is activated. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), which converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of the peptide-resin, forming a stable amide (peptide) bond. The byproduct, dicyclohexylurea (DCU), is typically insoluble in the reaction solvent and can be removed by filtration.

  • Washing: After each deprotection, neutralization, and coupling step, the peptide-resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the completed peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid like HF.

Quantitative Data

The efficiency of each step in peptide synthesis is critical for the overall yield and purity of the final product. The following tables summarize typical conditions and outcomes for the use of this compound.

Table 1: Nα-Boc Deprotection Conditions

Reagent Concentration Time Typical Efficiency
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM) 15-30 min >99.5%

| Hydrochloric Acid (HCl) | 1-2 M in Dioxane | 20-40 min | >99% |

Table 2: Coupling Reaction Parameters for this compound

Activating Agent Additive Solvent Time Typical Efficiency
DCC HOBt DMF/DCM 1-2 hours >99%
HBTU HOBt/DIEA DMF 30-60 min >99.5%

| DIC | Oxyma Pure | DMF | 30-60 min | >99.5% |

Table 3: Final Cleavage and Side-Chain Deprotection

Reagent Scavenger Temperature Time Outcome
Hydrofluoric Acid (HF) Anisole/p-cresol 0°C 1-2 hours Cleavage from resin and removal of side-chain Boc group

| TFMSA | Anisole/Thioanisole | 0°C | 2-4 hours | Cleavage from resin and removal of side-chain Boc group |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle for this compound Incorporation

This protocol describes a single coupling cycle on a 0.1 mmol scale using Merrifield resin.

  • Resin Preparation:

    • Place 200 mg of Nα-Boc-aminoacyl-Merrifield resin (loading ~0.5 mmol/g) in a fritted reaction vessel.

    • Swell the resin in 5 mL of DCM for 30 minutes with gentle agitation. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 5 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

    • Add a fresh 5 mL of 50% TFA in DCM and agitate for 20 minutes. Drain the solution.

    • Wash the peptide-resin with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and DCM (3 x 5 mL).

  • Neutralization:

    • Add 5 mL of 10% DIEA in DCM to the resin and agitate for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the peptide-resin with DCM (5 x 5 mL) to remove excess DIEA.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.

    • Add a solution of DCC (0.3 mmol, 3 eq.) in DCM to the amino acid mixture.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the precipitated DCU byproduct.

    • Add the filtered, activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

    • Dry the resin under vacuum before proceeding to the next cycle.

Protocol 2: High-HF Cleavage and Deprotection

Caution: Anhydrous Hydrofluoric Acid (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

  • Preparation:

    • Place the dried peptide-resin in a specialized HF reaction vessel.

    • Add a scavenger mixture (e.g., 1 mL of p-cresol per gram of resin) to quench reactive carbocations generated during cleavage.

    • Cool the vessel in a dry ice/acetone bath (-78°C).

  • Cleavage Reaction:

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

    • Allow the reaction to stir at 0°C for 1-2 hours.

  • Work-up:

    • Evaporate the HF under a vacuum or a stream of inert gas.

    • Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Centrifuge the mixture and decant the ether. Repeat this wash step three times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or an acetonitrile/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc_SPPS_Workflow Resin Peptide-Resin (Nα-Boc Protected) Deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Activated this compound) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: Workflow for incorporating this compound in Boc-SPPS.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Boc-Tyr(Boc)-COOH Intermediate O-Acylisourea Intermediate (Reactive) AminoAcid->Intermediate + DCC DCC DCC (R-N=C=N-R) NewPeptide Boc-Tyr(Boc)-NH-Peptide-Resin Intermediate->NewPeptide DCU {DCU Byproduct (R-NH-CO-NH-R)} Intermediate->DCU releases PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide Nucleophilic Attack

Caption: Activation and coupling mechanism using DCC.

Deprotection_Mechanism Start Full Peptide-Resin (Nα-Boc and Side-Chain Boc Protected) TFA_Step Treatment with TFA/DCM Start->TFA_Step SPPS Cycle Intermediate_State Side-Chain Boc Protected Nα-Amine Deprotected (TFA Salt) TFA_Step->Intermediate_State Selective Nα-Boc Removal HF_Step Treatment with HF/Scavengers (Final Cleavage) Intermediate_State->HF_Step After final cycle Final_Product Free Peptide in Solution (All protecting groups removed) HF_Step->Final_Product Side-chain deprotection and cleavage from resin

Caption: Differential deprotection of Boc groups in SPPS.

References

Navigating the Solubility of Boc-Tyr(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), a crucial building block in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Insights into the Solubility of a Key Protected Amino Acid

Understanding the solubility of protected amino acids like this compound is fundamental to optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current landscape of solubility information for this compound, acknowledging the limited availability of precise quantitative data while providing qualitative assessments and data from closely related analogs to inform experimental design.

Quantitative and Qualitative Solubility Profile

While specific quantitative solubility data for this compound in common organic solvents remains largely unpublished in readily accessible literature, qualitative information and data from analogous compounds provide valuable guidance. The following table summarizes the expected solubility of this compound based on available information for similar Boc-protected amino acids. It is critical to note that the quantitative value provided is for a related compound, Boc-Tyr(Me)-OH, and serves as a reference point. Researchers are strongly encouraged to determine the precise solubility in their specific solvent systems experimentally.

SolventChemical ClassPolarityExpected Qualitative Solubility of this compoundQuantitative Solubility of a Related Compound (Boc-Tyr(Me)-OH)
Dimethyl Sulfoxide (DMSO)SulfoxidePolar AproticSoluble100 mg/mL (requires sonication)
N,N-Dimethylformamide (DMF)AmidePolar AproticSolubleData not available
Dichloromethane (DCM)Chlorinated HydrocarbonNonpolarSolubleData not available
ChloroformChlorinated HydrocarbonNonpolarSolubleData not available
Ethyl Acetate (EtOAc)EsterModerately PolarSolubleData not available
AcetoneKetonePolar AproticSolubleData not available
WaterProticHighly PolarInsolubleData not available

Experimental Protocol for Determining Equilibrium Solubility

To empower researchers to ascertain precise solubility parameters, this guide details a robust experimental protocol based on the widely accepted shake-flask method. This methodology is designed to determine the equilibrium solubility of a compound in a given solvent.

Objective:

To determine the quantitative solubility of this compound in various solvents at a specified temperature.

Materials and Equipment:
  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, Chloroform, Ethyl Acetate, Acetone, Water)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The necessary equilibration time should be determined experimentally.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • For a more complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Processing:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC method.

  • Quantification:

    • Construct a calibration curve from the analysis of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification prep_vials Prepare Vials with Solvent and Excess Solute shake Agitate at Constant Temperature (24-72h) prep_vials->shake settle Settle Excess Solid shake->settle centrifuge Centrifuge settle->centrifuge supernatant Extract Supernatant centrifuge->supernatant filter Filter Supernatant supernatant->filter hplc HPLC Analysis filter->hplc calculate Calculate Solubility hplc->calculate calibration Prepare Calibration Curve calibration->calculate solubility_assessment_pathway start Start: New Compound (e.g., this compound) qual_screen Qualitative Solubility Screen (Small Scale) start->qual_screen is_soluble Soluble in Desired Solvent? qual_screen->is_soluble quant_analysis Quantitative Analysis (Shake-Flask Method) is_soluble->quant_analysis Yes find_alt_solvent Find Alternative Solvent is_soluble->find_alt_solvent No use_in_exp Proceed with Experiment quant_analysis->use_in_exp optimize_cond Optimize Conditions (e.g., Co-solvent, Temp) find_alt_solvent->optimize_cond optimize_cond->qual_screen Re-screen

Stability and Storage of Boc-Tyr(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH. Understanding the chemical stability of this reagent is critical for ensuring its integrity and obtaining reliable results in peptide synthesis and other applications in drug development and research.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-tyrosine where both the alpha-amino group and the phenolic hydroxyl group of the side chain are protected by the tert-butoxycarbonyl (Boc) group. This dual protection prevents unwanted side reactions during chemical synthesis.

structure Chemical Structure of this compound cluster_tyr Tyrosine Backbone cluster_sidechain Tyrosine Side Chain cluster_boc_amino N-terminal Boc Group cluster_boc_hydroxyl Side-Chain Boc Group C_alpha α-Carbon C_carboxyl Carboxyl (COOH) C_alpha->C_carboxyl N_amino Amino (NH) C_alpha->N_amino C_beta β-Carbon C_alpha->C_beta Boc_N_CO Carbonyl N_amino->Boc_N_CO C_gamma γ-Carbon C_beta->C_gamma C_delta1 δ1-Carbon C_gamma->C_delta1 C_delta2 δ2-Carbon C_gamma->C_delta2 C_epsilon1 ε1-Carbon C_delta1->C_epsilon1 C_epsilon2 ε2-Carbon C_delta2->C_epsilon2 C_zeta ζ-Carbon C_epsilon1->C_zeta C_epsilon2->C_zeta O_hydroxyl Oxygen C_zeta->O_hydroxyl Boc_O_CO Carbonyl O_hydroxyl->Boc_O_CO Boc_N_O Oxygen Boc_N_CO->Boc_N_O Boc_N_C tert-Butyl Boc_N_O->Boc_N_C Boc_O_O Oxygen Boc_O_CO->Boc_O_O Boc_O_C tert-Butyl Boc_O_O->Boc_O_C

Caption: Molecular structure of this compound.

Stability Profile

The stability of this compound is primarily influenced by the lability of the Boc protecting groups. The Boc group is known for its sensitivity to acidic conditions, while exhibiting greater stability towards basic and nucleophilic reagents.

Key Stability Characteristics:

  • Acid Lability: The tert-butoxycarbonyl group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then forms isobutene and carbon dioxide. This property is fundamental to its use in peptide synthesis, allowing for selective deprotection.

  • Base Stability: this compound is generally stable under basic conditions. The Boc group is resistant to hydrolysis by bases, making it compatible with reaction conditions that employ basic reagents.

  • Photostability: Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf life of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets and general laboratory best practices.

FormTemperatureDurationAdditional Recommendations
Solid (Powder) -20°CLong-termStore in a tightly sealed container in a dry, dark place.
2-8°CShort-termProtect from moisture.
In Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsUse a suitable dry solvent and store in sealed vials.

Handling and Use Workflow

To ensure the integrity of this compound during handling and experimental use, a systematic workflow should be followed.

handling_workflow Recommended Handling Workflow for this compound storage Store at -20°C (Long-term) or 2-8°C (Short-term) equilibration Equilibrate container to room temperature before opening storage->equilibration weighing Weigh desired amount in a dry, inert atmosphere (e.g., glove box) equilibration->weighing dissolution Dissolve in an appropriate anhydrous solvent weighing->dissolution use Use immediately in the reaction dissolution->use solution_storage Store solution aliquots at -20°C or -80°C dissolution->solution_storage If not for immediate use

Caption: A logical workflow for handling this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc groups. The N-terminal Boc group is generally more labile than the O-linked Boc group on the phenolic side chain, but both can be removed under sufficiently acidic conditions.

degradation_pathway Acid-Catalyzed Degradation of this compound Boc_Tyr_Boc This compound H_plus H+ Tyr_Boc H-Tyr(Boc)-OH + Isobutene + CO2 Boc_Tyr_Boc->Tyr_Boc Loss of N-Boc group Tyr H-Tyr-OH + Isobutene + CO2 Tyr_Boc->Tyr Loss of O-Boc group

Caption: Simplified acid-catalyzed degradation pathway.

Experimental Protocol: Representative Stability Study

While specific, validated stability-indicating methods for this compound are not widely published, a general protocol for assessing the stability of a chemical substance can be adapted. The following is a representative protocol for a forced degradation study.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • A control sample (unexposed stock solution) should be kept at 2-8°C.

  • Analysis:

    • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm.

    • Quantify the remaining this compound and any degradation products.

  • Data Presentation:

    • Record the percentage of degradation for each stress condition in a table.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compound
0.1 M HCl2460To be determined experimentally
0.1 M NaOH2460To be determined experimentally
3% H₂O₂24Room TemperatureTo be determined experimentally
Thermal (Solid)4860To be determined experimentally
Photolytic (Solution)24Room TemperatureTo be determined experimentally

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The stability and storage information is based on generally available data for Boc-protected amino acids. It is crucial to consult the specific product documentation provided by the supplier and to perform in-house stability assessments for critical applications.

"Boc-tyr(boc)-OH" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-tyr(boc)-OH)

This guide provides a comprehensive overview of Nα,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as this compound, a key derivative of the amino acid tyrosine utilized in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a protected form of the amino acid L-tyrosine. In this derivative, both the alpha-amino group (Nα) and the hydroxyl group of the phenol side chain are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy is instrumental in peptide synthesis, preventing unwanted side reactions at these functional groups during the coupling of amino acids.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValue
Molecular Formula C19H27NO7[1][2][3][4]
Molecular Weight 381.42 g/mol [1]
Exact Mass 381.17875220 Da
CAS Number 20866-48-2
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like DMF, ACN, and DCM

Chemical Structure and Properties

The structure of this compound features two acid-labile Boc protecting groups. The Boc group on the alpha-amino group allows for controlled, sequential peptide bond formation. The Boc group on the phenolic hydroxyl group of the tyrosine side chain prevents esterification or other side reactions during peptide synthesis. The removal of these protecting groups is typically achieved under acidic conditions, regenerating the free functional groups for subsequent reaction steps.

Applications in Peptide Synthesis

This compound is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its use allows for the precise incorporation of tyrosine residues into a growing peptide chain without compromising the integrity of the side chain's hydroxyl group. This is particularly important for the synthesis of bioactive peptides and proteins where the phosphorylation or other modification of the tyrosine hydroxyl group is a key biological event.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual SPPS.

Materials:

  • Wang resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Nitrogen gas for agitation

Methodology:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes.

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating with 50% TFA in DCM for 30 minutes.

  • Washing: The resin is washed sequentially with DCM, isopropanol, and DMF to remove residual TFA and by-products.

  • Neutralization: The resin is neutralized with a 10% solution of DIPEA in DMF.

  • Coupling:

    • This compound (3 equivalents) is pre-activated with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • The activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for 2-4 hours with nitrogen agitation.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat: The deprotection, washing, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups (including the side-chain Boc group on tyrosine) are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Visualizations

logical_relationship A This compound B L-Tyrosine Backbone A->B is composed of C Alpha-Amino Group (-NH2) B->C has D Carboxyl Group (-COOH) B->D has E Phenolic Hydroxyl Group (-OH) B->E has F Boc Protecting Group (on Alpha-Amino) C->F is protected by G Boc Protecting Group (on Phenolic Hydroxyl) E->G is protected by

Caption: Logical structure of this compound.

experimental_workflow start Start: Swell Resin deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (DIPEA in DMF) wash1->neutralization coupling 4. Coupling (Activated this compound) neutralization->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage and Deprotection repeat->cleavage No end End: Purified Peptide cleavage->end

Caption: SPPS workflow for this compound.

References

A Comprehensive Technical Guide to Boc-Tyr(Boc)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), a key building block in peptide synthesis and drug discovery. This guide provides detailed technical data, supplier information, experimental protocols, and visualizations of its application in synthetic workflows.

CAS Number: 20866-48-2[1][2][3]

Introduction

N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as this compound, is a derivative of the amino acid L-tyrosine where both the alpha-amino group and the phenolic hydroxyl group of the side chain are protected by tert-butoxycarbonyl (Boc) groups. This dual protection strategy makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc groups prevent unwanted side reactions at these functional sites during peptide chain elongation and can be selectively removed under specific acidic conditions. Its use is particularly advantageous in the synthesis of complex peptides and peptidomimetics with therapeutic potential.

Physicochemical Properties and Specifications

This compound is typically supplied as a white to off-white powder.[1] Key specifications from various suppliers are summarized below.

PropertyValueReferences
CAS Number 20866-48-2[1]
Molecular Formula C₁₉H₂₇NO₇
Molecular Weight 381.4 g/mol
Appearance White to off-white powder
Purity ≥95% to ≥98% (HPLC)
Melting Point 93 - 103 °C
Optical Rotation [α]²⁰/D = 10.5 ± 1º (c=1 in MeOH)
Storage Conditions 0-8°C

Major Suppliers

A variety of chemical suppliers offer this compound, catering to different scales of research and development needs.

SupplierProduct NamePurity
Chem-ImpexN,O-Bis-Boc-L-tyrosine≥ 98% (HPLC)
BachemThis compoundNot specified
EchemiThis compoundNot specified
PubChemThis compoundNot specified
BroadPharmThis compoundmin 95%

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of a this compound residue into a peptide chain using a manual Boc-SPPS strategy.

Materials:

  • This compound

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers (e.g., anisole, p-cresol) for cleavage

  • Cold diethyl ether

Protocol for a Single Coupling Cycle:

  • Resin Swelling: The resin is swelled in DCM in a reaction vessel for at least 30 minutes.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 50% TFA in DCM for approximately 30 minutes. This is followed by thorough washing with DCM and a neutralization step.

  • Neutralization: The protonated N-terminus is neutralized by washing with a 5-10% solution of DIEA in DMF to facilitate the subsequent coupling reaction. The resin is then washed with DMF to remove excess base.

  • Amino Acid Activation: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU and an additive like HOBt. DIEA is added to raise the pH to the optimal level for activation.

  • Coupling: The activated this compound solution is added to the resin, and the mixture is agitated for 2-4 hours at room temperature to allow for complete coupling. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Following the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and pyridine in DCM.

This cycle of deprotection, neutralization, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the tyrosine hydroxyl) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers to prevent side reactions. The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

Visualizations

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using Boc-protected amino acids.

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Amino_Acid_Activation This compound Activation (HBTU/HOBt/DIEA in DMF) Amino_Acid_Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Start Next Cycle or Proceed to Cleavage Washing->Next_Cycle

Caption: A diagram of the Boc-SPPS cycle.

Signaling Pathway Involvement

While this compound is a synthetic building block and not directly involved in biological signaling pathways, it is instrumental in the synthesis of peptides that can modulate these pathways. For instance, peptides containing tyrosine residues are often involved in phosphorylation-dephosphorylation cascades, which are central to many signaling pathways. A generalized representation of a tyrosine kinase signaling pathway that could be studied using peptides synthesized with this compound is shown below.

Tyrosine_Kinase_Signaling Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Binding Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruitment Effector Downstream Effector (e.g., Ras-MAPK Pathway) Adaptor->Effector Activation Response Cellular Response (e.g., Proliferation, Differentiation) Effector->Response

Caption: A simplified tyrosine kinase signaling pathway.

Conclusion

This compound is a crucial reagent for the synthesis of tyrosine-containing peptides. Its dual-Boc protection scheme provides a robust method for preventing unwanted side reactions during peptide synthesis. The availability of this compound from multiple suppliers and the well-established protocols for its use in Boc-SPPS make it an essential tool for researchers in drug discovery, biochemistry, and materials science who are developing novel peptide-based molecules. The ability to synthesize specific peptide sequences allows for the investigation and modulation of critical biological pathways, such as tyrosine kinase signaling, which are implicated in numerous diseases.

References

The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a valuable amino acid derivative with significant applications in the field of organic synthesis, particularly in the construction of complex peptides and other biologically active molecules. This technical guide provides an in-depth exploration of its core applications, supported by experimental protocols and quantitative data, to assist researchers in leveraging this versatile building block for their synthetic endeavors.

Core Application: A Doubly Protected Building Block in Peptide Synthesis

The primary utility of this compound lies in its role as a doubly protected tyrosine residue for solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain. This dual protection strategy offers specific advantages in multistep synthetic sequences.

The Boc protecting groups are stable under neutral and basic conditions, making them compatible with a wide range of coupling reagents.[1] They are, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which allows for controlled deprotection during the synthetic process.[1]

Solid-Phase Peptide Synthesis (SPPS) with this compound

In the context of SPPS, this compound is a key intermediate for incorporating tyrosine residues into a growing peptide chain. The general workflow involves the sequential addition of Boc-protected amino acids to a resin-bound peptide.

Below is a generalized workflow for the incorporation of a this compound residue in a standard Boc-SPPS protocol.

spss_workflow resin Resin-Bound Peptide (Free N-terminus) coupling Coupling: This compound + Coupling Reagent (e.g., HBTU/DIEA) resin->coupling 1. wash1 Wash (DMF, DCM) coupling->wash1 2. deprotection Boc Deprotection: TFA in DCM wash1->deprotection 3. neutralization Neutralization: DIEA in DCM deprotection->neutralization 4. wash2 Wash (DCM, DMF) neutralization->wash2 5. next_cycle Ready for Next Coupling Cycle wash2->next_cycle 6.

Figure 1: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Experimental Protocols

While specific reaction conditions can vary depending on the peptide sequence and scale, the following sections provide detailed, illustrative methodologies for key steps involving Boc-protected tyrosine derivatives.

Synthesis of Boc-L-Tyrosine

A common precursor to this compound is Boc-L-Tyrosine (Boc-Tyr-OH). A general procedure for its synthesis is as follows:

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Organic solvents (e.g., Dioxane, Water)

  • Acid for pH adjustment (e.g., HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Dissolve L-Tyrosine in an aqueous solution of NaOH or KOH to achieve a strongly basic pH (≥12).[2]

  • Add a solution of (Boc)₂O in an organic solvent like dioxane to the reaction mixture in batches while maintaining the basic pH.[2]

  • Stir the reaction at room temperature overnight.

  • After the reaction is complete, wash the aqueous phase with an organic solvent (e.g., ether) to remove any unreacted (Boc)₂O and byproducts.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., cold 1 M HCl) to a pH of approximately 3-4 to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain Boc-L-Tyrosine, which can be further purified by crystallization.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for a manual Boc-SPPS cycle. The incorporation of this compound would follow this general procedure.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 1-2 hours.

2. Deprotection of the N-terminal Boc Group:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain the solution and add a fresh portion of the TFA/DCM solution, agitating for 20-30 minutes.[3]

  • Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

  • Wash the resin with DCM and DMF.

4. Coupling of the Next Boc-Amino Acid (e.g., this compound):

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid) in DMF.

  • Add DIEA (2-3 equivalents) to the amino acid solution to pre-activate it.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

5. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

6. Cleavage from the Resin:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For Boc-SPPS with benzyl-based side-chain protection, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as anisole or thioanisole are added to prevent side reactions.

Quantitative Data in Peptide Synthesis

The efficiency of each coupling step is critical for the overall yield and purity of the final peptide. The following table presents representative data for the coupling of Boc-protected amino acids in SPPS, which can be considered indicative for the coupling of this compound under optimized conditions.

Coupling ReagentActivation TimeCoupling TimeTypical Coupling Efficiency (%)Reference
DCC/HOBt~10 min1-2 hours>99
HBTU/DIEA1-2 min15-60 min>99.5
DIC/HOBt~10 min1-4 hours>99

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization.

Applications in Drug Development and Bioactive Peptides

Protected amino acids like this compound are fundamental building blocks in the synthesis of a wide array of bioactive peptides and pharmaceuticals. The tyrosine residue is a common component of many endogenous peptides, including opioid peptides like enkephalins and dynorphins, as well as hormones such as cholecystokinin. The ability to synthetically produce these peptides and their analogs is crucial for structure-activity relationship (SAR) studies, which aim to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of analogs of opioid peptides often involves the substitution of natural amino acids with unnatural ones to enhance their stability or receptor binding affinity. The use of this compound in these syntheses allows for the precise and controlled incorporation of the critical tyrosine residue.

Beyond Peptides: A Versatile Synthetic Intermediate

While peptide synthesis is its primary application, the principles of protection and deprotection inherent to this compound make it a useful intermediate in broader organic synthesis. The protected tyrosine scaffold can be elaborated into more complex molecular architectures, serving as a chiral starting material for the synthesis of natural products and other complex organic molecules.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual-protection strategy offers robustness and flexibility in the construction of complex peptides and other molecules. A thorough understanding of its properties and the associated synthetic protocols, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this key building block in their synthetic campaigns, ultimately advancing the frontiers of chemical and pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the principles of the Boc/Bzl strategy, detailed experimental protocols for the incorporation of this compound, and a discussion of potential side reactions and mitigation strategies.

Introduction to Boc-SPPS and the Role of Tyrosine Protection

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Boc (tert-butyloxycarbonyl) protection strategy, a well-established method, is particularly advantageous for synthesizing hydrophobic peptides and those containing sensitive moieties.[1][2] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[3] Side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) derivatives, which are removed during the final cleavage step with a strong acid such as hydrofluoric acid (HF).[3]

The phenolic hydroxyl group of tyrosine is reactive and requires protection during SPPS to prevent side reactions such as O-acylation.[4] The use of a second Boc group to protect the tyrosine side chain, as in this compound, offers a protecting group that is cleaved under the same final strong acid conditions as the benzyl-based protecting groups.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₉H₂₇NO₇
Molecular Weight 381.42 g/mol
Appearance Solid
CAS Number 20866-48-2

Experimental Protocols

This section provides a detailed, step-by-step protocol for the incorporation of this compound into a growing peptide chain on a solid support using manual Boc-SPPS.

Materials and Reagents
  • This compound

  • SPPS Resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Anhydrous hydrogen fluoride (HF) or other strong acid for cleavage

  • Diethyl ether, cold

  • Acetic acid, aqueous solution

  • SPPS reaction vessel

  • Shaker or bubbler for mixing

  • HF cleavage apparatus

Protocol for a Single Coupling Cycle of this compound

This protocol describes a single cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel. Drain the DCM.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete or near-complete reaction, while a blue/purple color signifies an incomplete coupling, in which case the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

The cycle of deprotection, washing, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Caution: The final cleavage step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid and scavengers. A common "low-high" HF procedure is used to minimize side reactions.

    • Low HF Step: A mixture of HF/DMS (1:3 v/v) is used to remove more labile protecting groups.

    • High HF Step: Neat anhydrous HF with scavengers like anisole or p-cresol is used for the final cleavage from the resin and removal of all side-chain protecting groups.

  • Cleavage Reaction:

    • Cool the peptide-resin in the HF apparatus and add the "low HF" cocktail. React for 2 hours at 0°C.

    • Remove the low HF cocktail by evaporation.

    • Add the "high HF" cocktail to the resin and react for 1 hour at 0°C.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Extraction and Lyophilization: Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder.

Data Presentation

Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS

The choice of protecting group for the tyrosine side chain is critical for the success of the peptide synthesis. Below is a comparison of common protecting groups used in Boc-SPPS.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Boc tert-ButyloxycarbonylStrong acid (e.g., HF)Cleaved simultaneously with final peptide cleavage.Can be labile under repeated TFA treatments in long syntheses.
Bzl BenzylStrong acid (e.g., HF)Robust and widely used.Can be partially removed by TFA, leading to side reactions.
2,6-Cl₂Bzl 2,6-DichlorobenzylStrong acid (e.g., HF, TMSOTf)More stable to TFA than Bzl.Requires strong acid for removal.
2-BrZ 2-BromobenzyloxycarbonylStrong acid (e.g., HF, TFMSA)Stable to 50% TFA.Can be removed by piperidine, limiting its use in some Fmoc strategies.
Performance of Common Coupling Reagents for Boc-Amino Acids

The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent. The following table summarizes the general performance of common coupling reagents used in Boc-SPPS.

Coupling ReagentRelative Coupling EfficiencyTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBt Good1 - 2 hoursLow to ModerateCost-effective, but can be slower for sterically hindered couplings.
HBTU Very Good15 - 60 minutesLowFaster than DIC/HOBt, a reliable choice for most couplings.
HATU Excellent15 - 45 minutesVery LowHighly efficient, recommended for difficult couplings.
COMU Excellent15 - 45 minutesVery LowHigh reactivity and improved safety profile as it does not release potentially explosive byproducts.

Mandatory Visualizations

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Washing (DCM, IPA) deprotection->wash1 neutralization Neutralization (5% DIEA in DCM) wash1->neutralization wash2 Washing (DCM) neutralization->wash2 coupling Coupling of This compound (with HBTU/DIEA in DMF) wash2->coupling wash3 Washing (DMF, DCM) coupling->wash3 end_cycle End of Cycle (Ready for next amino acid) wash3->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage and Deprotection (HF, Scavengers) end_cycle->final_cleavage Final Peptide peptide Purified Peptide final_cleavage->peptide

Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.

Boc_Protection_Strategy cluster_tyrosine Tyrosine Residue in Peptide Chain cluster_protection Protection Strategy cluster_deprotection Deprotection Steps tyrosine H₂N-Peptide-...-NH-CH(CH₂-Ph-OH)-CO-...-Resin n_alpha_boc Nα-Boc Protection (Temporary) tyrosine->n_alpha_boc Protects N-terminus side_chain_boc Side-Chain Boc Protection (Permanent) tyrosine->side_chain_boc Protects Phenolic OH tfa_deprotection Cyclical Deprotection (TFA in DCM) n_alpha_boc->tfa_deprotection Removes Nα-Boc hf_cleavage Final Cleavage (HF) side_chain_boc->hf_cleavage Removes Side-Chain Boc tfa_deprotection->n_alpha_boc Re-applied with next amino acid

Caption: Logical relationship of the Boc protection strategy for a tyrosine residue in SPPS.

References

Optimizing the Incorporation of Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis: A Guide to Maximizing Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in the field of peptide synthesis and drug development now have access to a comprehensive guide on the efficient coupling of Boc-Tyr(Boc)-OH, a critical amino acid derivative in the synthesis of many therapeutic peptides. This application note provides detailed protocols, comparative data on coupling reagents, and strategies to mitigate common side reactions, ensuring high-yield and high-purity peptide production.

The tert-butyloxycarbonyl (Boc) protecting group strategy remains a robust and widely utilized method in solid-phase peptide synthesis (SPPS), particularly for complex and lengthy peptide sequences. The tyrosine residue, with its reactive hydroxyl group, necessitates side-chain protection to prevent unwanted modifications during peptide assembly. The use of a Boc group for the side-chain protection of tyrosine, as in this compound, offers a compatible protection scheme within the broader Boc-based synthesis workflow. Achieving high coupling efficiency for this sterically hindered amino acid derivative is paramount to the successful synthesis of the target peptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical determinant of the success of the coupling reaction. A variety of reagents are available, each with distinct activation mechanisms, reaction kinetics, and propensities for side reactions. Below is a comparative summary of commonly used coupling reagents for Boc-amino acids, with expected performance indicators for a sterically hindered residue like this compound.

Coupling Reagent CombinationReagent TypeTypical Coupling TimeRelative EfficiencyPotential for RacemizationKey Considerations
DCC/HOBt Carbodiimide2 - 4 hoursGoodLow to ModerateCost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate filtration in manual synthesis.[1]
DIC/HOBt Carbodiimide2 - 4 hoursGoodLow to ModerateSimilar to DCC/HOBt but the diisopropylurea byproduct is more soluble, making it more suitable for automated synthesis.[2]
HBTU/DIEA Aminium Salt30 - 60 minutesVery GoodLowFaster than carbodiimides and generally provides high yields.[2]
HATU/DIEA Aminium Salt15 - 45 minutesExcellentVery LowHighly efficient, especially for sterically hindered amino acids; often the reagent of choice for difficult couplings.[2]
TBTU/HOBt/DIEA Aminium Salt30 - 60 minutesVery GoodLowA reliable and efficient alternative to HBTU.[3]
BOP/DIEA Phosphonium Salt30 - 60 minutesVery GoodLowEffective, but produces the carcinogenic byproduct HMPA.

Note: The data presented are representative values based on typical outcomes in Boc-SPPS and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

To ensure the successful incorporation of this compound into a growing peptide chain, meticulous adherence to optimized protocols is essential. Both manual and automated synthesis methods are detailed below.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the key steps for a single coupling cycle of this compound.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. N-terminal Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM to remove TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM.

4. This compound Coupling:

  • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents), the chosen coupling reagent (e.g., HBTU, 1.9-3.9 equivalents), and HOBt (if applicable) in N,N-dimethylformamide (DMF). Add DIEA (3-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling should be repeated with fresh reagents.

5. Washing:

  • Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

The following diagram illustrates the workflow for a manual coupling cycle:

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling This compound Coupling (Coupling Reagent/DIEA/DMF) Neutralization->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing Washing (DMF/DCM) Monitoring->Washing Negative Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Manual Boc-SPPS Coupling Cycle Workflow
Automated Solid-Phase Peptide Synthesis Protocol

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a generalized protocol adaptable to most automated synthesizers for the incorporation of this compound.

1. Resin Loading:

  • Load the appropriate resin into the reaction vessel of the synthesizer.

2. Synthesis Program Setup:

  • Program the synthesizer for a standard Boc-SPPS cycle, including the following steps:

    • DCM washes: To swell the resin.

    • Deprotection: Delivery of 25-50% TFA in DCM.

    • Washes: With DCM and DMF.

    • Neutralization: Delivery of 10% DIEA in DCM or DMF.

    • Washes: With DMF.

    • Coupling: Delivery of the pre-activated this compound solution. The amino acid, coupling reagent, and activator are typically delivered from separate reservoirs and mixed in-line or in a dedicated activation vessel before being transferred to the reaction vessel.

    • Washes: With DMF and DCM.

3. Reagent Preparation:

  • Prepare solutions of this compound, coupling reagents, activators, and bases at the concentrations specified by the synthesizer's manufacturer and the desired synthesis scale.

4. Synthesis Execution:

  • Initiate the automated synthesis program. The instrument will perform the pre-programmed cycles for each amino acid in the sequence.

The logical flow of an automated synthesis cycle is depicted below:

Automated_SPPS_Logic cluster_cycle Automated Synthesis Cycle Start_Cycle Start Cycle Deprotection TFA Delivery (Boc Removal) Start_Cycle->Deprotection Wash_1 DCM/DMF Washes Deprotection->Wash_1 Neutralization DIEA Delivery Wash_1->Neutralization Wash_2 DMF Washes Neutralization->Wash_2 Coupling Delivery of Activated This compound Wash_2->Coupling Wash_3 DMF/DCM Washes Coupling->Wash_3 End_Cycle End Cycle Wash_3->End_Cycle

Logic Flow of an Automated Boc-SPPS Cycle

Monitoring Coupling Efficiency Quantitatively by HPLC

While the Kaiser test provides a qualitative assessment of coupling completion, a quantitative analysis is often required for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Protocol for HPLC Analysis:

  • Sample Preparation: After the coupling of this compound, a small aliquot of the peptide-resin is taken.

  • Cleavage: The peptide is cleaved from the resin sample using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with appropriate scavengers (e.g., anisole).

  • Work-up: The cleaved peptide is precipitated with cold diethyl ether, washed, and dried.

  • Dissolution: The crude peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is employed.

    • Detection: UV detection at 210-220 nm.

  • Data Analysis: The coupling efficiency is determined by integrating the peak areas of the desired full-length peptide and any deletion sequences (resulting from incomplete coupling).

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of this compound, potentially impacting the purity and yield of the final peptide.

  • Racemization: Although generally low with modern coupling reagents, racemization can occur, especially with prolonged activation times or the use of excessive base. The addition of HOBt can help to suppress racemization.

  • Alkylation of the Tyrosine Ring: The tert-butyl cation generated during the final cleavage of the side-chain Boc group can potentially alkylate the tyrosine ring. The use of scavengers such as anisole or cresol in the cleavage cocktail is crucial to prevent this side reaction.

  • Incomplete Deprotection: Inefficient removal of the N-terminal Boc group prior to coupling will lead to deletion sequences. Ensuring adequate deprotection time and fresh TFA solution is important.

By carefully selecting coupling reagents, adhering to optimized protocols, and diligently monitoring the reaction, researchers can achieve high coupling efficiencies for this compound, leading to the successful synthesis of high-quality tyrosine-containing peptides.

References

Deprotection of Boc-Tyr(Boc)-OH: A Detailed Guide to Methods and Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and comparative data for the deprotection of N-α,O-bis(tert-butoxycarbonyl) tyrosine (Boc-Tyr(Boc)-OH). The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amine and phenol functionalities. Its removal is a critical step, and the presence of two Boc groups in this compound presents unique challenges and opportunities for either complete or selective deprotection. This document outlines common methodologies, reagents, and expected outcomes to guide researchers in achieving their desired synthetic transformations.

Overview of Boc Deprotection

The Boc group is prized for its stability under a wide range of conditions and its facile cleavage under acidic conditions. The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine or phenol.

Due to the generation of the electrophilic tert-butyl cation, scavengers are often employed to prevent side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[1]

Complete (Simultaneous) Deprotection of this compound

For the complete removal of both the N-terminal and the side-chain Boc groups to yield L-Tyrosine, strong acidic conditions are typically employed. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

dot

Complete deprotection of this compound.

Table 1: Reagents and Conditions for Complete Deprotection of this compound

ReagentSolventConcentrationTemperature (°C)Reaction TimeTypical YieldReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)Room Temperature1 - 3 hours>90%[2][]
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temperature0.5 - 2 hours>95%[4][5]
Experimental Protocol: Complete Deprotection using TFA in DCM

This protocol is a general procedure for the complete deprotection of Boc-protected amino acids and can be applied to this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield L-Tyrosine as its trifluoroacetate salt.

Selective Deprotection Strategies

The selective removal of one Boc group in the presence of the other offers a valuable synthetic route to orthogonally protected tyrosine derivatives. The relative acid lability of the N-Boc versus the O-Boc group is the key to this selectivity. Generally, the O-Boc group on the phenolic side chain is more acid-labile than the N-Boc group. However, achieving high selectivity can be challenging and is highly dependent on the reaction conditions.

dot

Logical workflow for selective deprotection.
Selective N-Boc Deprotection

Achieving selective removal of the N-Boc group while retaining the O-Boc group is challenging due to the similar acid lability of both groups. Milder acidic conditions, such as lower concentrations of TFA or the use of weaker acids, may offer a degree of selectivity. It has been noted that for Nα-Boc-Tyr(OtBu)-OH, both the N-Boc and the phenolic tert-butyl ether were cleaved with 4M HCl in dioxane, suggesting that the O-Boc group is also highly labile. However, carefully controlled conditions with weaker acids may favor N-Boc removal.

Table 2: Potential Conditions for Selective N-Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Reaction TimeExpected OutcomeReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-20% (v/v)0 to Room TempShort (monitor closely)Partial selectivity for N-Boc removal
p-Toluenesulfonic acid (p-TsOH)Toluene or AcetonitrileStoichiometricRoom Temp to 50Several hoursPotential for higher selectivity
Experimental Protocol: Selective N-Boc Deprotection (Hypothetical)

This protocol is based on general principles of selective Boc deprotection and would require optimization for this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a pre-chilled solution of 10% TFA in DCM.

  • Monitor the reaction progress meticulously every 5-10 minutes by TLC or LC-MS.

  • Once the desired level of selective N-Boc deprotection is observed with minimal O-Boc cleavage, quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, H-Tyr(Boc)-OH, will likely require purification by flash chromatography.

Selective O-Boc Deprotection

Selective removal of the more acid-labile O-Boc group in the presence of the N-Boc group may be more feasible. This would require very mild and carefully controlled acidic conditions. Alternative, non-acidic methods could also be explored, although they are less common for Boc deprotection.

Table 3: Potential Conditions for Selective O-Boc Deprotection

ReagentSolventConcentrationTemperature (°C)Reaction TimeExpected OutcomeReference(s)
Ferric Chloride (FeCl₃)AcetonitrileCatalyticRoom TemperatureVariablePotential for selective O-Boc cleavage
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)StoichiometricRoom TemperatureVariableMay offer selectivity

Side Reactions and Troubleshooting

The primary side reaction during acidic deprotection is the alkylation of nucleophilic residues by the tert-butyl cation. For tyrosine itself, there is a risk of re-attachment of the tert-butyl group to the activated aromatic ring. The use of scavengers like anisole, thioanisole, or triethylsilane is highly recommended, especially when working with complex peptides.

Incomplete deprotection can occur if the acid concentration is too low or the reaction time is too short. Monitoring the reaction progress is crucial to ensure complete conversion. Conversely, prolonged exposure to strong acids can lead to degradation of the desired product.

Conclusion

The deprotection of this compound offers versatile pathways to either fully deprotected tyrosine or selectively deprotected intermediates. Complete deprotection is reliably achieved with standard strong acid protocols using TFA or HCl. Selective deprotection, while more challenging, can potentially be achieved by carefully controlling the reaction conditions, such as acid concentration and temperature. The choice of method will depend on the desired final product and the presence of other sensitive functional groups in the molecule. Researchers should carefully optimize and monitor their reactions to achieve the desired outcome with high yield and purity.

References

Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-bis(tert-butoxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(Boc)-OH, is a specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS). In this compound, both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy offers unique advantages in specific synthetic contexts, particularly in preventing side reactions at the tyrosine side chain and as a building block in the development of bioactive peptides, including enzyme inhibitors and prodrugs.[1] The Boc protecting groups can be selectively removed under specific acidic conditions, allowing for controlled deprotection and subsequent peptide chain elongation.[1]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, with detailed protocols for its incorporation into a target peptide sequence using Boc-based SPPS.

Key Applications of this compound

The unique structural characteristics of this compound make it a valuable tool in various research and development areas:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides where protection of the tyrosine hydroxyl group is crucial to prevent undesired side reactions such as O-acylation during coupling steps.[1]

  • Drug Development: this compound is instrumental in the synthesis of peptide-based therapeutics. The protected tyrosine can be a critical component of prodrugs, designed to improve the bioavailability and therapeutic efficacy of the parent molecule.[1]

  • Bioconjugation: This derivative is employed in bioconjugation techniques, enabling the attachment of peptides to other biomolecules, drugs, or imaging agents for applications in targeted therapy and diagnostics.[1]

Experimental Protocols: Synthesis of a Model Pentapeptide (Tyr-Ala-Gly-Phe-Leu-NH₂) using this compound

This section details the protocol for the manual solid-phase synthesis of a model pentapeptide, Tyr-Ala-Gly-Phe-Leu-NH₂, on a Rink Amide MBHA resin, incorporating this compound at the N-terminus.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA resin (0.5-1.0 mmol/g)VariousPeptide Synthesis Grade
Boc-Leu-OHVariousPeptide Synthesis Grade
Boc-Phe-OHVariousPeptide Synthesis Grade
Boc-Gly-OHVariousPeptide Synthesis Grade
Boc-Ala-OHVariousPeptide Synthesis Grade
This compound VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousAnhydrous, Peptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousAnhydrous, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
HBTU (or other coupling reagent)VariousPeptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
Acetic AnhydrideVariousReagent Grade
PyridineVariousReagent Grade
Diethyl ether (cold)VariousReagent Grade
Scavengers (e.g., anisole, thioanisole, EDT)VariousReagent Grade
Step 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-Leu-OH):

    • Pre-activate Boc-Leu-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates completion.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Peptide Chain Elongation (Cycles for Phe, Gly, Ala)

The following cycle is repeated for the coupling of Boc-Phe-OH, Boc-Gly-OH, and Boc-Ala-OH.

Boc-SPPS Cycle

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next_Cycle Next Amino Acid Wash->Next_Cycle Repeat

Boc Solid-Phase Peptide Synthesis Cycle.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 5 min). Wash with DCM (3x) and DMF (3x).

  • Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, or Boc-Ala-OH) using the pre-activation method described in Step 1.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Coupling of this compound
  • Deprotection and Neutralization: Perform the deprotection and neutralization steps as described in the Boc-SPPS cycle to expose the free amino group of the N-terminal Alanine.

  • Coupling of this compound:

    • Pre-activate this compound (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 10 minutes.

    • Add the activated this compound solution to the resin and shake for 2-4 hours.

    • Monitor the coupling with a Kaiser test.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

Step 4: Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups, including both Boc groups from the tyrosine residue.

Cleavage Cocktail Preparation and Procedure

ComponentVolume/Weight per 100 mg of ResinPurpose
TFA9.0 mLCleavage from resin and removal of Boc and other acid-labile groups.
Thioanisole0.5 mLScavenger to protect Tyr from re-attachment of cleaved groups.
Ethanedithiol (EDT)0.25 mLScavenger to prevent side reactions with other residues.
Anisole0.25 mLScavenger.
  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide under vacuum.

Step 5: Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of the model pentapeptide. Actual values may vary depending on the specific reaction conditions and scale.

StepReagentEquivalents (relative to resin capacity)Reaction TimeExpected Yield/Purity
First Amino Acid Coupling Boc-Leu-OH3.02-4 hours>99% coupling efficiency
HBTU/HOBt3.0
DIEA6.0
Chain Elongation (per cycle) Boc-AA (Phe, Gly, Ala)3.02-4 hours>99% coupling efficiency
HBTU/HOBt3.0
DIEA6.0
This compound Coupling This compound3.02-4 hours>98% coupling efficiency
HBTU/HOBt3.0
DIEA6.0
Cleavage and Deprotection Cleavage Cocktail~10 mL per 100 mg resin2-4 hoursCrude Yield: 70-90%
Purification RP-HPLCN/AN/APurified Yield: 20-40%
Purity: >95%

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification & Analysis Resin_Swelling 1. Resin Swelling First_AA_Coupling 2. First AA Coupling (Boc-Leu-OH) Resin_Swelling->First_AA_Coupling Chain_Elongation 3. Chain Elongation (Boc-Phe, Gly, Ala) First_AA_Coupling->Chain_Elongation Boc_Tyr_Boc_Coupling 4. This compound Coupling Chain_Elongation->Boc_Tyr_Boc_Coupling Cleavage 5. Cleavage & Deprotection Boc_Tyr_Boc_Coupling->Cleavage Purification 6. RP-HPLC Purification Cleavage->Purification Analysis 7. MS & HPLC Analysis Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide

Workflow for the synthesis of a Tyr-containing peptide.

Representative Signaling Pathway

Many tyrosine-containing peptides function as ligands for receptor tyrosine kinases (RTKs), initiating intracellular signaling cascades that regulate various cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Tyr-Peptide Ligand RTK Receptor Tyrosine Kinase (RTK) Peptide->RTK Binding Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Induces Grb2_Sos Grb2/Sos Complex Dimerization->Grb2_Sos Recruits Ras Ras Activation Grb2_Sos->Ras Activates MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Cellular_Response

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides where protection of the tyrosine side chain is advantageous. The protocols outlined in these application notes provide a robust framework for the successful incorporation of this specialized amino acid into a target peptide sequence using Boc-based solid-phase peptide synthesis. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the final peptide product.

References

Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) as a protecting group for tyrosine in solid-phase peptide synthesis (SPPS). This document offers comprehensive experimental protocols, quantitative data, and visualizations to facilitate its effective use in research and drug development.

Introduction

Tyrosine's phenolic hydroxyl group necessitates protection during peptide synthesis to prevent undesirable side reactions. This compound offers the advantage of protecting both the α-amino group and the phenolic hydroxyl group with the acid-labile tert-butoxycarbonyl (Boc) group. This strategy is particularly useful in Boc-based solid-phase peptide synthesis (SPPS), especially for the synthesis of hydrophobic peptides.[1][2] The Boc group's stability under basic conditions and its facile removal under acidic conditions make it a versatile tool in orthogonal peptide synthesis strategies.[]

Key Advantages of this compound

  • Dual Protection: Both the amino and hydroxyl groups are protected with the same type of protecting group, simplifying deprotection steps.

  • Acid Labile: The Boc groups are readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[1]

  • Orthogonal to Fmoc and Cbz: The acid-lability of the Boc group allows for its use in orthogonal protection schemes with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups.

Data Presentation

Table 1: Synthesis of Boc-L-Tyrosine Derivatives - A Comparative Overview
ProductStarting MaterialKey ReagentsTypical YieldReference
Boc-L-Tyr-OHL-TyrosineDi-tert-butyl dicarbonate ((Boc)₂O), NaOH or KOH92.17%[4]
This compoundBoc-L-Tyr-OHDi-tert-butyl dicarbonate ((Boc)₂O), DMAPGood to High
Boc-Tyr(Bzl)-OHBoc-L-Tyr-OHBenzyl bromide, NaHCO₃Not specified
Table 2: Typical Coupling Efficiencies and Deprotection Times in Boc-SPPS
ParameterConditionTypical ValueMonitoring Method
Coupling Efficiency HBTU/HOBt, DIEA in DMF> 99%Kaiser Test, HPLC analysis of cleaved peptide
DIC/HOBt in DMF/DCM> 98%Kaiser Test, HPLC analysis of cleaved peptide
HATU/HOAt, DIEA in DMF> 99.5%Kaiser Test, HPLC analysis of cleaved peptide
Boc Deprotection Time 50% TFA in DCM20 - 30 minutesNot applicable (assumed complete)
Final Cleavage from Resin HF or TFMSA1 - 2 hoursHPLC and Mass Spectrometry of crude peptide

Experimental Protocols

Protocol 1: Synthesis of N,O-bis(tert-butoxycarbonyl)-L-tyrosine (this compound)

This protocol is adapted from a general procedure for the synthesis of Nα-di-tert-butoxycarbonyl amino acids.

Materials:

  • Boc-L-Tyr-OH

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-L-Tyr-OH (1 equivalent) in acetonitrile.

  • Add DMAP (1.2 equivalents) to the solution and stir until all solids have dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents) to the reaction mixture. Due to the bulky side-chain of tyrosine, longer reaction times and repeated additions of (Boc)₂O may be necessary for the reaction to go to completion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by crystallization from an ethyl acetate/hexane mixture to obtain pure this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • This compound

  • Merrifield resin (or other suitable resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Kaiser test kit

  • Cold diethyl ether

SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.

    • Drain the solution and add a fresh 50% TFA in DCM solution. Shake for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DMF (v/v) for 5-10 minutes.

    • Wash the resin with DMF to remove excess base.

  • Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Precipitate the crude peptide with cold diethyl ether and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis Cycle start_synthesis Boc-L-Tyr-OH reaction React with (Boc)₂O, DMAP in CH₃CN start_synthesis->reaction workup Aqueous Workup & Extraction reaction->workup purification Crystallization workup->purification end_synthesis This compound purification->end_synthesis start_spps Resin with N-terminal Boc deprotection Boc Deprotection (50% TFA in DCM) start_spps->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling of This compound neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test washing Washing (DMF, DCM) end_cycle Resin with Elongated Peptide washing->end_cycle kaiser_test->coupling Positive (Recouple) kaiser_test->washing Negative

Caption: Experimental workflow for the synthesis of this compound and its use in a typical Boc-SPPS cycle.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) dimerization Receptor Dimerization receptor->dimerization Binding ligand Growth Factor ligand->receptor autophosphorylation Autophosphorylation of Tyrosine Residues dimerization->autophosphorylation adapter Adapter Protein (e.g., Grb2) binds to p-Tyr autophosphorylation->adapter Recruitment ras_gef Ras-GEF (e.g., Sos) adapter->ras_gef ras Ras Activation ras_gef->ras mapk_cascade MAPK Cascade (Raf -> Mek -> Erk) ras->mapk_cascade erk Erk Phosphorylation mapk_cascade->erk transcription_factor Transcription Factor (e.g., c-Fos, c-Jun) erk->transcription_factor Translocation gene_expression Gene Expression (Cell Proliferation, Differentiation) transcription_factor->gene_expression

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway, a common context for tyrosine-containing peptides.

References

Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(Boc)-OH, is a key building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The use of a Boc group for the temporary protection of the phenolic hydroxyl side-chain of tyrosine, in addition to the standard Nα-Boc protection, offers specific advantages in certain synthetic contexts. This document provides detailed application notes on the compatibility of this compound with various linkers and resins, alongside comprehensive experimental protocols for its use.

The core principle of the Boc/Bzl (benzyl) strategy involves the use of the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). More stable protecting groups are used for amino acid side chains, which are only removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] While traditional Boc-SPPS often employs benzyl-based ethers for tyrosine side-chain protection, the Boc group offers an alternative with different lability characteristics. Both the Nα-Boc and the side-chain Boc group are ultimately removed during the final strong acid cleavage step.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₉H₂₇NO₇
Molecular Weight 381.42 g/mol
Appearance White to off-white powder
Nα-Protecting Group tert-butyloxycarbonyl (Boc)
Side-Chain Protecting Group tert-butyloxycarbonyl (Boc)
Solubility Soluble in DMF, DCM, Chloroform

Compatibility with Linkers and Resins

The choice of resin and linker is critical for the success of SPPS. It dictates the C-terminal functionality of the peptide (acid or amide) and the conditions required for final cleavage.

Resin and Linker Types
  • Merrifield Resin: The original resin for Boc-SPPS, consisting of chloromethylated polystyrene. It is used to produce C-terminal peptide acids. The peptide-resin linkage (a benzyl ester) is susceptible to partial cleavage by the repeated TFA treatments used for Nα-Boc removal, which can lead to chain loss, especially in the synthesis of long peptides.[2]

  • PAM (Phenylacetamidomethyl) Resin: An evolution of the Merrifield resin, featuring a more acid-stable linker. This increased stability significantly reduces peptide chain loss during synthesis, making it the preferred choice for longer or more complex peptides ending in a C-terminal acid.[2][3]

  • MBHA (Methylbenzhydrylamine) Resin: The standard resin for producing C-terminal peptide amides using the Boc strategy. The linkage is stable to TFA but is readily cleaved by strong acids like HF to yield the peptide amide.[2]

  • Polystyrene (PS) vs. Polyethylene Glycol (PEG) Grafted Resins: Standard resins like Merrifield and PAM are based on a 1-2% divinylbenzene-crosslinked polystyrene matrix. While effective, these hydrophobic resins can lead to poor solvation and peptide aggregation during the synthesis of "difficult" or hydrophobic sequences. PEG-grafted resins (e.g., TentaGel) offer a more polar environment, improving solvation and leading to higher purity and yields for such peptides.

Compatibility Summary

The following table summarizes the compatibility and expected performance of this compound with common resin and linker combinations in Boc-SPPS.

Resin/LinkerC-TerminalCompatibility with this compoundExpected YieldKey Considerations
Merrifield AcidGood Moderate to GoodRisk of chain loss with repeated TFA deprotection, especially for longer peptides.
PAM AcidExcellent Good to HighMore stable to TFA than Merrifield resin, minimizing chain loss. The linker of choice for routine synthesis of Boc-protected peptides.
MBHA AmideExcellent Good to HighThe standard for peptide amides in Boc chemistry. Stable to TFA and cleaved by HF.
Rink Amide AmideNot Recommended LowPrimarily designed for Fmoc chemistry with cleavage by TFA. Use with Boc-SPPS is non-standard and would require cleavage conditions (e.g., HF) that are incompatible with the linker's intended use, likely leading to a mixture of products.
PS-based VariesGood Sequence DependentCan be problematic for hydrophobic or aggregation-prone sequences.
PEG-grafted VariesExcellent Good to HighRecommended for hydrophobic or "difficult" sequences to improve solvation and minimize aggregation, leading to higher purity.

Experimental Protocols

Workflow for Boc Solid-Phase Peptide Synthesis

The general workflow for Boc-SPPS involves repetitive cycles of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step.

SPPS_Workflow cluster_prep 1. Preparation cluster_cycle 2. Elongation Cycle (Repeat n-1 times) cluster_final 3. Finalization Resin_Swell Swell Resin (DCM or DMF) First_AA_Load Load First Boc-AA-OH (e.g., Cs Salt Method for Merrifield) Resin_Swell->First_AA_Load Deprotection Nα-Boc Deprotection (25-50% TFA in DCM) First_AA_Load->Deprotection Neutralization Neutralization (10% DIEA in DCM/DMF) Deprotection->Neutralization Coupling Couple Next Boc-AA-OH (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Next Cycle Final_Deprotect Final Nα-Boc Deprotection Wash->Final_Deprotect Cleavage Cleavage & Side-Chain Deprotection (HF or TFMSA with Scavengers) Final_Deprotect->Cleavage Precipitation Precipitate & Purify Peptide Cleavage->Precipitation

General workflow for Boc-SPPS.
Protocol 1: Loading of First Amino Acid (this compound) onto Merrifield Resin

This protocol utilizes the cesium salt method to minimize racemization during the esterification of the first amino acid to the chloromethylated resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Prepare Cesium Salt:

    • Dissolve this compound (1.2 eq. relative to resin substitution) in MeOH.

    • Add water (approx. 10% of MeOH volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

    • Remove the solvent by rotary evaporation.

    • Co-evaporate the residue twice with anhydrous DMF to ensure the salt is completely dry.

  • Resin Swelling:

    • Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

    • Wash the resin 3 times with DMF.

  • Attachment Reaction:

    • Dissolve the dried this compound cesium salt in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at 50°C for 12-24 hours.

  • Washing and Capping:

    • Filter the resin and wash sequentially with DMF (3x), 1:1 DMF/water (3x), DMF (3x), and DCM (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M diisopropylethylamine (DIEA) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 2: Loading of First Amino Acid (this compound) onto PAM Resin

This protocol uses a standard carbodiimide activation method. The addition of HOBt is crucial to suppress racemization.

Materials:

  • Hydroxymethyl-PAM resin (0.8 mmol/g substitution)

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the PAM resin in DMF (approx. 15 mL per gram) for 1-2 hours.

  • Activation:

    • In a separate vessel, dissolve this compound (2.0 eq. relative to resin) and HOBt (2.0 eq.) in a minimal amount of DMF.

    • In another vessel, dissolve DMAP (0.1 eq.) in DMF.

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the swollen resin.

    • Add DIC (2.0 eq.) to the resin mixture, followed immediately by the DMAP solution.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping and Washing:

    • To cap unreacted hydroxyl groups, add acetic anhydride (2 eq.) and pyridine (2 eq.) to the reaction and mix for an additional 30 minutes.

    • Filter the resin and wash thoroughly with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

Protocol 3: Peptide Chain Elongation (Standard Boc-SPPS Cycle)

This cycle is repeated for each amino acid in the sequence.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v). For peptides with Trp, Cys, or Met, add 0.5% dithiothreitol (DTE) as a scavenger.

  • Neutralization Solution: 10% DIEA in DCM (v/v).

  • Coupling Reagents: HBTU (0.95 eq. relative to amino acid), Boc-amino acid (4 eq. relative to resin loading), DIEA (6-8 eq.).

Procedure:

  • Deprotection:

    • Wash the resin-bound peptide with DCM (3x).

    • Treat with the Deprotection Solution for 2 minutes and drain.

    • Add fresh Deprotection Solution and agitate for 20-30 minutes.

    • Drain and wash with DCM (3x).

  • Neutralization:

    • Wash the resin with the Neutralization Solution for 2 minutes.

    • Repeat the neutralization wash for another 2 minutes.

    • Wash with DCM (3x) and then DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid by dissolving it with HBTU and DIEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Agitate for 1-2 hours.

    • Monitor reaction completion with a qualitative ninhydrin (Kaiser) test.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Protocol 4: Final Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups. For this compound, this step removes both Boc groups. The use of a strong acid and a robust scavenger cocktail is essential to prevent alkylation of the newly deprotected and nucleophilic tyrosine side chain.

WARNING: Anhydrous HF and TFMSA are extremely toxic, corrosive, and hazardous. These procedures must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment. HF requires a dedicated all-fluorocarbon apparatus.

Cleavage_Logic Start Peptide-Resin (Final Nα-Boc removed) Resin_Type Select Resin Type Start->Resin_Type Merrifield Merrifield / PAM Resin_Type->Merrifield Peptide Acid MBHA MBHA Resin_Type->MBHA Peptide Amide Cleavage_Method Select Cleavage Method HF High-HF Cleavage Cleavage_Method->HF Standard TFMSA TFMSA Cleavage Cleavage_Method->TFMSA HF-free LowHighHF Low-High HF Cleavage Cleavage_Method->LowHighHF Sensitive Residues Merrifield->Cleavage_Method MBHA->Cleavage_Method Scavengers Add Scavenger Cocktail (e.g., Anisole or p-Cresol/Thioanisole) HF->Scavengers TFMSA->Scavengers LowHighHF->Scavengers Workup Precipitate, Wash, and Purify Peptide Scavengers->Workup

Decision logic for final peptide cleavage.

A. High-HF Cleavage (for Merrifield, PAM, or MBHA Resins)

This is the most common method in Boc-SPPS.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-cresol (1.0 mL per gram of resin)

  • Magnetic stir bar

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and a stir bar into the HF apparatus reaction vessel.

  • Add the scavenger (e.g., p-cresol).

  • Cool the reaction vessel to -5°C to 0°C using a dry ice/acetone bath.

  • Slowly distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Stir the mixture at 0°C for 60 minutes.

  • After the reaction, evaporate the HF under vacuum.

  • Work-up:

    • Suspend the resin/peptide mixture in cold diethyl ether and filter.

    • Wash the precipitate thoroughly with cold diethyl ether to remove scavengers.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize to obtain the crude peptide powder, ready for purification by RP-HPLC.

B. TFMSA Cleavage (for Merrifield, PAM, or MBHA Resins)

A common alternative to HF that does not require a specialized apparatus.

Materials:

  • Dried peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger: Thioanisole (1.0 mL per gram of resin) and m-cresol (1.0 mL per gram of resin)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a round-bottom flask and cool in an ice bath.

  • Add the scavenger mixture (thioanisole and m-cresol).

  • Slowly add a pre-chilled mixture of TFMSA and TFA (e.g., 1:10 v/v, 10 mL total per gram of resin) to the flask.

  • Stir the reaction at room temperature for 1.5 - 2 hours.

  • Work-up:

    • Filter the resin and wash with a small volume of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Side Reactions and Mitigation

The primary side reaction concerning tyrosine during Boc-SPPS is alkylation of the phenolic ring . During the final cleavage step, the acid-labile side-chain protecting groups (including the Boc on the tyrosine side chain itself) generate reactive carbocations (e.g., tert-butyl cations). These electrophiles can re-attach to the nucleophilic aromatic ring of tyrosine.

Mitigation Strategy: The use of scavengers is mandatory.

  • Cation Scavengers: Anisole, p-cresol, or thioanisole are added to the cleavage cocktail in high concentrations (typically 5-10% v/v) to trap carbocations.

  • Low-High HF Procedure: For particularly sensitive peptides, a two-step "low-high" HF cleavage can be employed. The first step ("low HF") uses a lower concentration of HF in dimethyl sulfide (DMS), which favors an SN2 mechanism for deprotection and generates fewer free carbocations. The second step ("high HF") uses standard conditions to cleave the more resistant groups and the resin linkage.

By carefully selecting the appropriate resin, linker, and cleavage protocol with an optimized scavenger cocktail, this compound can be effectively incorporated into synthetic peptides, yielding products of high purity and in good yield.

References

Application Notes and Protocols: Boc-Tyr(Boc)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, offering advantages in scalability, purification of intermediates, and adaptability of reaction conditions. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a cornerstone of this methodology. This document provides detailed application notes and protocols for the use of a doubly protected tyrosine derivative, N-α-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH), in solution-phase peptide synthesis.

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide coupling, such as O-acylation. While various protecting groups like benzyl (Bzl) and tert-butyl (tBu) ethers are common, the use of a second Boc group for side-chain protection offers specific advantages. The Boc group on the side chain is labile to the same acidic conditions used to remove the N-α-Boc group, typically trifluoroacetic acid (TFA). This makes this compound particularly useful for the synthesis of peptide fragments where simultaneous deprotection of both the N-terminus and the tyrosine side chain is desired.

These notes will cover the fundamental steps of solution-phase peptide synthesis involving this compound: the coupling of the amino acid to an amino acid ester and the subsequent deprotection of the N-α-Boc group to allow for chain elongation.

Data Presentation

The following tables summarize typical quantitative data for the key steps in solution-phase peptide synthesis using this compound. Please note that actual results may vary depending on the specific amino acids being coupled, the coupling reagents, and the reaction conditions.

Table 1: Typical Reaction Conditions and Yields for Peptide Coupling

ParameterCondition/ValueNotes
Reactants
This compound1.0 equivalent
Amino Acid Ester (e.g., H-Gly-OMe)1.0 - 1.2 equivalentsUse of a slight excess of the amine component can drive the reaction to completion.
Coupling Reagent
DCC (N,N'-Dicyclohexylcarbodiimide)1.1 equivalentsA common and cost-effective coupling reagent.
HOBt (Hydroxybenzotriazole)1.1 equivalentsAdded to suppress racemization and improve coupling efficiency.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous conditions are crucial for optimal results.
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 85 - 95%Yields are for the purified dipeptide.

Table 2: Typical Reaction Conditions and Yields for N-α-Boc Deprotection

ParameterCondition/ValueNotes
Reactant Boc-Dipeptide-Ester1.0 equivalent
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A 25-50% (v/v) solution is commonly used.[1]
Scavengers Anisole, Thioanisole, or Triisopropylsilane (TIS)1-5% (v/v) can be added to prevent side reactions with the tyrosine ring.
Solvent Dichloromethane (DCM)
Reaction Temperature 0°C to Room TemperatureThe reaction is typically performed at room temperature.
Reaction Time 30 - 60 minutesMonitored by Thin Layer Chromatography (TLC).
Typical Yield >95% (crude)The deprotected peptide is often used in the next step without extensive purification.

Experimental Protocols

Protocol 1: Coupling of this compound with an Amino Acid Ester

This protocol describes the synthesis of a dipeptide by coupling this compound with a C-terminally protected amino acid, for example, Glycine methyl ester (H-Gly-OMe).

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Add TEA or DIEA (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0°C for 15-30 minutes.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution in an ice bath.

    • Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Stir the activation mixture at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture from step 2.

    • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight (or until completion as monitored by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide.

    • The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-α-Boc Deprotection of a Dipeptide

This protocol describes the removal of the N-α-Boc protecting group from the newly synthesized dipeptide.

Materials:

  • Boc-Tyr(Boc)-Dipeptide-Ester

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anisole (scavenger)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in DCM in a round-bottom flask.

    • Add anisole (e.g., 5% v/v) to act as a carbocation scavenger.

    • Cool the solution in an ice bath.

    • Add an equal volume of TFA (to make a 50% TFA/DCM solution) dropwise.[1]

    • Remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of the Deprotected Peptide:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether several times to remove residual TFA and scavenger.

    • Dry the product under vacuum. The resulting peptide TFA salt is often used directly in the next coupling step after neutralization in situ.

Visualizations

Below are diagrams illustrating the experimental workflow for solution-phase peptide synthesis and a representative signaling pathway where a tyrosine-containing peptide may play a role.

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection N-α-Boc Deprotection start_coupling This compound + H-AminoAcid-Ester activation Activation with DCC/HOBt start_coupling->activation coupling Peptide Bond Formation activation->coupling workup Work-up and Purification coupling->workup product_protected Boc-Dipeptide-Ester workup->product_protected start_deprotection Boc-Dipeptide-Ester product_protected->start_deprotection tfa_treatment TFA/DCM Treatment start_deprotection->tfa_treatment precipitation Precipitation with Ether tfa_treatment->precipitation product_deprotected H-Dipeptide-Ester·TFA precipitation->product_deprotected next_cycle next_cycle product_deprotected->next_cycle Next Coupling Cycle

Caption: Workflow for a single cycle of solution-phase peptide synthesis.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) receptor->receptor Autophosphorylation peptide Tyrosine-Containing Peptide (e.g., substrate or inhibitor) receptor->peptide Phosphorylation on Tyrosine adp ADP ligand Growth Factor ligand->receptor Binding & Dimerization downstream Downstream Signaling (e.g., MAPK pathway) peptide->downstream Signal Transduction atp ATP response Cellular Response (e.g., proliferation, differentiation) downstream->response

Caption: A generic receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Incorporation of Phosphotyrosine using Boc-Tyr(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of phosphorylation-dependent signaling pathways is paramount in understanding disease mechanisms and in the development of novel therapeutics. The synthesis of peptides containing phosphotyrosine (pTyr) is an indispensable tool for investigating the interactions between pTyr-containing proteins and their binding partners, such as SH2 domain-containing proteins.

This document provides detailed application notes and protocols for the incorporation of phosphotyrosine into synthetic peptides using Boc-chemistry, with a focus on the utility of Nα-Boc-O-di-tert-butoxycarbonyl-L-tyrosine (Boc-Tyr(Boc)-OH) as a precursor. While direct incorporation of a protected phosphotyrosine derivative is the most common strategy, this guide will detail the "post-assembly phosphorylation" approach, where Boc-Tyr-OH is first incorporated into the peptide sequence, followed by a phosphorylation step. For comparative purposes, protocols for the direct incorporation of pre-phosphorylated Boc-Tyr(PO₃R₂)-OH derivatives will also be discussed.

Overview of Strategies for Phosphotyrosine Peptide Synthesis

There are two primary strategies for synthesizing phosphotyrosine-containing peptides using solid-phase peptide synthesis (SPPS):

  • Building Block Approach: This is the most widely used method and involves the direct incorporation of a pre-phosphorylated and protected phosphotyrosine amino acid derivative, such as Boc-Tyr(PO₃Bzl₂)-OH or Boc-Tyr(PO₃Me₂)-OH, during the standard SPPS cycles. This method offers the advantage of well-defined chemistry at each step and avoids potentially harsh phosphorylation conditions on the assembled peptide.

  • Global Phosphorylation (Post-Assembly) Approach: This strategy involves the incorporation of a standard protected tyrosine residue (e.g., Boc-Tyr(Bzl)-OH) into the peptide chain. After the full peptide sequence is assembled, the tyrosine residue is phosphorylated on the solid support before cleavage and deprotection. While this can be a more convergent approach, it requires a robust phosphorylation reaction that does not cause side reactions on other amino acid residues.

This document will focus on providing protocols for the Building Block Approach due to its more widespread use and generally higher success rates.

Data Presentation: Comparison of Phosphotyrosine Building Blocks

The choice of the phosphotyrosine building block is critical for the success of the synthesis. Below is a summary of commonly used Boc-protected phosphotyrosine derivatives and their key characteristics.

Building BlockPhosphate Protecting GroupCleavage Conditions for Phosphate GroupAdvantagesDisadvantages
Boc-Tyr(PO₃Bzl₂)-OH Benzyl (Bzl)Hydrogenolysis or strong acid (HF, TMSOTf)Stable to Boc-SPPS conditions.Requires harsh cleavage conditions that may not be compatible with sensitive peptides.
Boc-Tyr(PO₃Me₂)-OH Methyl (Me)Silylitic reagents (e.g., TMSBr) or strong acid (HF).Can be deprotected under slightly milder conditions than benzyl groups.Can be prone to partial dealkylation during repeated TFA treatments in Boc-SPPS.
Boc-Tyr(PO₃(tBu)₂)-OH tert-Butyl (tBu)Acidolysis (TFA)Compatible with milder final cleavage cocktails.The bulky t-butyl groups can sometimes hinder coupling efficiency.

Note: Quantitative data on coupling efficiencies and overall yields can vary significantly depending on the peptide sequence, coupling reagents, and reaction conditions. However, with optimized protocols, coupling efficiencies greater than 99% can be achieved for most building blocks.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of a Boc-protected amino acid to the growing peptide chain on a solid support.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ala-OH, Boc-Leu-OH)

  • Peptide synthesis resin (e.g., Merrifield resin, PAM resin) with the first amino acid attached

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the solution and wash the resin with DCM (3 x 1 min).

  • Neutralization:

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes.[2]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

This cycle is repeated until the desired peptide sequence is assembled.

Protocol 2: Incorporation of Boc-Tyr(PO₃Bzl₂)-OH

This protocol details the specific steps for incorporating the benzyl-protected phosphotyrosine building block.

Materials:

  • Boc-Tyr(PO₃Bzl₂)-OH

  • All reagents and solvents from Protocol 1

Procedure:

  • Perform the standard Boc-SPPS cycle (Protocol 1) to deprotect and neutralize the N-terminal amine of the peptide-resin.

  • Coupling of Boc-Tyr(PO₃Bzl₂)-OH:

    • In a separate vial, dissolve Boc-Tyr(PO₃Bzl₂)-OH (2-3 equivalents), HBTU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF. Due to the bulkiness of the protected phosphotyrosine, a slightly longer pre-activation time (5-10 minutes) with DIEA (4-6 equivalents) may be beneficial.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor the reaction completion with the Kaiser test. Due to the steric hindrance, a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure a high coupling efficiency.

  • Proceed with the standard washing steps as described in Protocol 1.

  • Continue with the peptide elongation using Protocol 1 for subsequent amino acids.

Protocol 3: In Situ Neutralization for Improved Coupling Efficiency

For "difficult" sequences prone to aggregation, an in situ neutralization protocol can significantly improve coupling efficiency.[3][4] This method combines the neutralization and coupling steps.

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Washing after Deprotection: After the final TFA treatment, wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min). Do not perform a separate neutralization step.

  • Amino Acid Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the TFA salt of the peptide-resin.

    • Immediately add DIEA (7 equivalents) to the reaction vessel. The DIEA will neutralize the N-terminal amine in situ, and the coupling reaction will proceed simultaneously.

    • Agitate for 1-2 hours and monitor for completion.

  • Washing: Follow step 5 from Protocol 1.

Protocol 4: Final Cleavage and Deprotection (HF Cleavage)

DANGER: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment and a dedicated HF cleavage apparatus.[5]

Materials:

  • Fully assembled peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether, cold

  • Acetonitrile

  • Water

Procedure:

  • Preparation of the Peptide-Resin:

    • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and methanol.

    • Dry the peptide-resin under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

    • Add a scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to the vessel. The choice of scavengers depends on the amino acid composition of the peptide.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for purification.

Protocol 5: Purification and Analysis of the Phosphopeptide

Purification by HPLC:

  • Column: A reversed-phase C18 column is typically used for peptide purification.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The gradient should be optimized for the specific peptide.

  • Detection: UV detection at 214 nm or 220 nm.

Analysis by Mass Spectrometry:

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the purified phosphopeptide.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the phosphotyrosine residue.

Visualization of a Phosphotyrosine-Dependent Signaling Pathway

The Grb2-Sos1 Signaling Pathway

A classic example of a phosphotyrosine-mediated signaling pathway is the activation of the Ras-MAPK cascade through the adaptor protein Grb2 and the guanine nucleotide exchange factor Sos1. Upon stimulation by a growth factor, a receptor tyrosine kinase (RTK) autophosphorylates on specific tyrosine residues. The SH2 domain of Grb2 recognizes and binds to a specific phosphotyrosine motif on the activated RTK, which has the consensus sequence pY-X-N-X. This interaction recruits the Grb2-Sos1 complex to the plasma membrane. The SH3 domains of Grb2 bind to proline-rich domains on Sos1. At the membrane, Sos1 promotes the exchange of GDP for GTP on Ras, leading to its activation and the initiation of downstream signaling.

Grb2_Sos1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK_inactive RTK (inactive) Growth Factor->RTK_inactive Binding RTK_active RTK (active) -pTyr RTK_inactive->RTK_active Autophosphorylation Grb2 Grb2 (SH2, SH3) RTK_active->Grb2 pTyr binding to SH2 domain Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP/GTP Exchange Downstream Downstream Signaling (MAPK Cascade) Ras_GTP->Downstream Grb2_Sos1 Grb2-Sos1 Complex Grb2->Grb2_Sos1 Sos1 Sos1 Sos1->Grb2_Sos1 Grb2_Sos1->Ras_GDP Recruitment to membrane

Caption: The Grb2-Sos1 signaling pathway initiated by receptor tyrosine kinase activation.

Experimental Workflow for Phosphopeptide Synthesis

The overall workflow for the synthesis of a phosphopeptide using the building block approach is summarized in the following diagram.

Peptide_Synthesis_Workflow start Start: Resin with first amino acid deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization final_deprotection Final Boc Deprotection deprotection->final_deprotection After last residue coupling Amino Acid Coupling (HBTU/DIEA) neutralization->coupling phospho_coupling Incorporate Boc-Tyr(PO3R2)-OH neutralization->phospho_coupling coupling->deprotection Repeat for each non-pTyr residue phospho_coupling->deprotection cleavage HF Cleavage & Deprotection final_deprotection->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end Pure Phosphopeptide analysis->end

Caption: General workflow for Boc-SPPS of a phosphotyrosine-containing peptide.

Conclusion

The synthesis of phosphotyrosine-containing peptides is a powerful technique for dissecting cellular signaling pathways and for the development of targeted therapeutics. The Boc-chemistry-based solid-phase peptide synthesis, utilizing pre-phosphorylated building blocks like Boc-Tyr(PO₃Bzl₂)-OH, provides a robust and reliable method for obtaining these critical research tools. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can successfully synthesize high-purity phosphopeptides for a wide range of applications in biology, biochemistry, and drug discovery. The use of optimized protocols, such as in situ neutralization, can further enhance the efficiency of synthesis, particularly for challenging sequences. Careful purification and rigorous analysis are essential final steps to ensure the quality of the synthetic phosphopeptide.

References

Application Note: Analytical Techniques for Monitoring Reactions of N,O-Bis(Boc)-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, denoted as Boc-Tyr(Boc)-OH, is a key doubly-protected amino acid derivative utilized in peptide synthesis and the development of complex organic molecules[1][2]. The tert-butoxycarbonyl (Boc) protecting groups on both the α-amino and the phenolic hydroxyl groups are acid-labile, allowing for selective or complete deprotection under controlled conditions[]. Successful synthesis relies on precise monitoring of key transformations, such as deprotection and peptide coupling, to ensure high yield and purity. This document provides detailed protocols and application data for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to Monitoring this compound Reactions

The two primary reaction types involving this compound are:

  • Boc Deprotection: The acid-catalyzed removal of one or both Boc groups to reveal the free amine and/or phenol.

  • Peptide Coupling: The formation of an amide bond between the carboxylic acid of this compound and a free amine.

Effective reaction monitoring is critical to determine reaction completion, minimize side-product formation, and optimize reaction conditions. The choice of analytical technique depends on the required level of detail, from rapid qualitative checks to rigorous quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid, indispensable tool for qualitatively monitoring reaction progress in real-time. It is used to observe the consumption of the starting material and the appearance of new products.

Principle: Separation is based on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase. The polarity of the molecule determines its retention factor (Rf). In the case of a deprotection reaction, the product (a free amine or phenol) is more polar than the starting material and will exhibit a lower Rf value[4].

Protocol 2.1: TLC Monitoring of a Boc Deprotection Reaction
  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Apply small spots of the following on the origin line using a capillary tube[5]:

    • SM: Starting Material (a solution of this compound).

    • Co: Co-spot (apply both the SM and the reaction mixture at the same point).

    • RM: Reaction Mixture (a small aliquot taken from the reaction).

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common system for protected amino acids is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front has advanced to near the top of the plate, remove it and mark the solvent front with a pencil. Allow the solvent to evaporate. Visualize the spots using one or both of the following methods:

    • UV Light: Examine the plate under a UV lamp (254 nm) if the compounds are UV-active, which tyrosine derivatives are.

    • Staining: Dip the plate into a staining solution. For deprotection reactions that expose a primary amine, a ninhydrin stain is highly effective, as it visualizes amines as a purple or yellow spot.

  • Interpretation: A successful reaction will show the disappearance of the starting material spot in the 'RM' lane and the appearance of a new, lower-Rf spot corresponding to the more polar deprotected product. The 'Co' spot helps to confirm the identity of the spots.

Data Presentation: TLC
CompoundDescriptionExpected RfVisualization
This compound Starting MaterialHigher (e.g., 0.7)UV Active
H-Tyr(Boc)-OH Mono-deprotected ProductIntermediate (e.g., 0.4)UV Active, Ninhydrin Positive
H-Tyr-OH Fully-deprotected ProductLower (e.g., 0.1)UV Active, Ninhydrin Positive

Note: Rf values are illustrative and highly dependent on the specific eluent system used.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the primary quantitative technique for monitoring reaction progress and assessing the purity of the final product.

Principle: Separation is based on the hydrophobic partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer and thus have a longer retention time (Rt).

Protocol 3.1: RP-HPLC Monitoring of a Peptide Coupling Reaction
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting it significantly in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile/water). This prevents further reaction.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm (for the tyrosine aromatic ring).

    • Injection Volume: 10 µL.

  • Analysis: Inject a sample of the starting material(s) to establish their retention times. Periodically inject samples from the reaction mixture to track the decrease in the peak area of the starting material(s) and the increase in the peak area of the product. The reaction is considered complete when the starting material peak is no longer observed.

Data Presentation: HPLC
CompoundDescriptionExpected Retention Time (Rt)
This compound Starting Material (Reactant)Later Eluting
Amine Component Starting Material (Reactant)Earlier Eluting (Typically)
Coupled Product Desired ProductLatest Eluting (Most Hydrophobic)

Note: Retention times are relative and depend on the specific compounds and HPLC conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, providing unambiguous confirmation of product identity.

Principle: After separation by LC, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured. This allows for the confirmation of the molecular weight of the starting materials and products.

Protocol 4.1: LC-MS Analysis for Reaction Confirmation
  • Sample Preparation: Prepare the sample as described for HPLC analysis (Protocol 3.1). Using formic acid instead of TFA in the diluent and mobile phase can improve MS sensitivity.

  • LC-MS Method:

    • LC System: Use the same or similar conditions as the HPLC method.

    • MS Detector: Electrospray Ionization (ESI) is common for these molecules.

    • Ionization Mode: Positive ion mode is typical to detect protonated molecules [M+H]⁺.

    • Mass Range: Scan a range that includes the expected molecular weights of all reactants and products.

  • Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. Confirm the disappearance of the mass for the starting material and the appearance of the expected mass for the product.

Data Presentation: LC-MS
CompoundFormulaMolecular WeightExpected m/z [M+H]⁺
This compound C19H27NO7381.42382.18
H-Tyr(Boc)-OH C14H19NO5281.31282.13
H-Tyr-OH C9H11NO3181.19182.08

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) of reaction mixtures.

Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei. The chemical shift, integration, and multiplicity of the signals provide information about the molecular structure. For monitoring this compound reactions, the disappearance of the characteristic Boc group signal is a key diagnostic marker.

Protocol 5.1: In-situ ¹H NMR Monitoring of Boc Deprotection
  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Monitoring:

    • Add the deprotecting agent (e.g., a few drops of TFA-d) directly to the NMR tube.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Analysis: Process the spectra and observe the change in the integrals of key signals. The signal for the 18 protons of the two Boc groups on the starting material will decrease, while new signals corresponding to the product will appear.

Data Presentation: NMR
GroupCompound¹H Chemical Shift (δ, ppm)Description
Boc Protons This compound~1.40Singlet, 18H
Boc Protons H-Tyr(Boc)-OH~1.40Singlet, 9H
Aromatic Protons All Tyrosine Species6.7 - 7.2Doublets
α-Proton All Tyrosine Species4.2 - 4.4Multiplet

Note: Chemical shifts are approximate and depend on the solvent. A successful deprotection is marked by the decrease or disappearance of the integral for the Boc protons at ~1.4 ppm.

Diagrams and Workflows

Workflow for Monitoring a Boc Deprotection Reaction

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Analysis & Decision cluster_outcome Outcome start Dissolve this compound in Anhydrous Solvent add_acid Add Deprotecting Agent (e.g., TFA in DCM) start->add_acid take_aliquot Take Aliquot from Reaction Mixture add_acid->take_aliquot tlc_analysis Perform TLC Analysis (Protocol 2.1) take_aliquot->tlc_analysis Qualitative Check hplc_analysis Perform HPLC/LC-MS (Protocols 3.1 & 4.1) take_aliquot->hplc_analysis Quantitative Check check_complete Is Starting Material Consumed? tlc_analysis->check_complete hplc_analysis->check_complete continue_rxn Continue Reaction & Monitoring check_complete->continue_rxn No workup Proceed to Work-up & Purification check_complete->workup Yes continue_rxn->take_aliquot

Caption: Workflow for monitoring Boc deprotection reactions.

Logical Flow for Technique Selection

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_confirmation Identity Confirmation start Start of Reaction Monitoring qual_check Need a quick progress check? start->qual_check use_tlc Use TLC (Fast, Low Cost) qual_check->use_tlc Yes quant_check Need purity & conversion data? qual_check->quant_check No use_tlc->quant_check use_hplc Use HPLC (Accurate, Quantitative) quant_check->use_hplc Yes id_check Need to confirm product identity? quant_check->id_check No use_hplc->id_check use_lcms Use LC-MS (Confirms Molecular Weight) id_check->use_lcms Yes use_nmr Use NMR (Confirms Structure) id_check->use_nmr Yes end_point end_point id_check->end_point Analysis Complete use_lcms->end_point use_nmr->end_point

Caption: Decision tree for selecting an analytical technique.

References

Application Notes and Protocols for Scale-Up Peptide Synthesis Using Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), particularly valued for its efficacy in the synthesis of long and complex peptide sequences. This document provides detailed application notes and protocols for the scale-up synthesis of peptides incorporating N-α-Boc-L-tyrosine(O-Boc)-OH (Boc-Tyr(Boc)-OH). The use of a Boc group for the phenolic side-chain protection of tyrosine presents a unique scenario where both the N-terminal and side-chain protecting groups are labile under the same acidic conditions. This characteristic makes this compound particularly suitable for introducing a tyrosine residue at or near the N-terminus of a peptide, as the side-chain protection is removed concurrently with the Nα-Boc group during each deprotection step.

These guidelines address both solid-phase and solution-phase synthesis methodologies, offering insights into the challenges and critical parameters for successful large-scale production.

Principles of Boc-Based Peptide Synthesis

Boc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis cycle consists of three main steps:

  • Deprotection: The acid-labile Nα-Boc group is removed, typically with trifluoroacetic acid (TFA), to expose a free amine.[1]

  • Neutralization: The protonated amine is neutralized with a base to prepare it for coupling.[2]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the peptide chain.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of any permanent side-chain protecting groups, usually with a strong acid like hydrogen fluoride (HF).[3]

Scale-Up Synthesis of Peptides Using this compound

Solid-Phase Peptide Synthesis (SPPS)

The scale-up of SPPS from laboratory to industrial production requires careful consideration of several factors to maintain yield and purity. When using this compound, the simultaneous deprotection of the Nα- and side-chain Boc groups necessitates strategic placement of the tyrosine residue within the peptide sequence.

Experimental Workflow for Large-Scale Boc-SPPS

cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin_Swelling Resin Swelling in DCM Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin_Swelling->Deprotection Start Synthesis Washing_1 Washing (DCM, IPA) Deprotection->Washing_1 Neutralization Neutralization (10% DIEA in DCM) Washing_1->Neutralization Washing_2 Washing (DCM) Neutralization->Washing_2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing_2->Coupling Washing_3 Washing (DMF, DCM) Coupling->Washing_3 Washing_3->Deprotection Next Amino Acid Final_Cleavage Final Cleavage from Resin (HF or TFMSA with Scavengers) Washing_3->Final_Cleavage Final Amino Acid Precipitation Peptide Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control Lyophilization->QC

Caption: General workflow for scale-up Boc-SPPS.

Detailed Protocol for Large-Scale Boc-SPPS (10g Scale)

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Resin Preparation:

  • Swell 20g of Merrifield resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel with mechanical stirring.

2. First Amino Acid Loading:

  • Dissolve the first Boc-protected amino acid (e.g., Boc-Leu-OH, 2 equivalents) in a minimal amount of DMF.

  • Add cesium carbonate (1 equivalent) and stir until dissolved.

  • Evaporate the solvent and dry the resulting cesium salt under vacuum.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture to 50°C and stir for 12-24 hours.

  • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Dry the resin under vacuum.

3. Peptide Chain Elongation (Per Cycle):

  • Deprotection:

    • Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin.

    • Stir for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and stir for 20-30 minutes.[4]

    • Drain the TFA solution.

  • Washing:

    • Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).

    • Stir for 2 minutes and drain. Repeat the neutralization.

    • Wash the resin with DCM (3x).

  • Coupling (Using this compound or other Boc-amino acids):

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and an activating agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Stir for 1-2 hours. Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

4. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • In a specialized HF cleavage apparatus, add the dried resin and a scavenger mixture (e.g., anisole).

  • Cool the vessel to 0°C and slowly add anhydrous liquid hydrogen fluoride (HF).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under vacuum.

5. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and wash the precipitate with cold diethyl ether.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

Table 1: Reagent Quantities for Scale-Up Boc-SPPS (10g Peptide Target)

Reagent/MaterialQuantity (Approx.)Purpose
Merrifield Resin (0.5 mmol/g)20 gSolid Support
Boc-Amino Acids3 equivalents per couplingPeptide Building Blocks
TFA in DCM (50%)200 mL per deprotectionNα-Boc Removal
DIEA in DCM (10%)2 x 200 mL per neutralizationNeutralization
HBTU3 equivalents per couplingCoupling Activator
Anhydrous HF100-200 mLCleavage and Deprotection
Scavengers (e.g., Anisole)10% of HF volumeCation Scavenging
Diethyl Ether1-2 LPeptide Precipitation
Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often preferred for the large-scale production of shorter peptides due to its cost-effectiveness and scalability.

Detailed Protocol for Solution-Phase Synthesis of a Dipeptide using this compound

1. Coupling Reaction:

  • Dissolve this compound (1 equivalent) and the C-terminally protected amino acid ester (e.g., H-Leu-OMe·HCl, 1 equivalent) in an appropriate solvent like DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add a base such as N-methylmorpholine (NMM) or DIEA (1.1 equivalents) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve a coupling agent like dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in DCM.

  • Add the DCC/HOBt solution dropwise to the amino acid mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

2. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude dipeptide by column chromatography or recrystallization.

3. Boc Deprotection:

  • Dissolve the purified, protected dipeptide in a solution of 25-50% TFA in DCM.

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide TFA salt.

Table 2: Comparison of SPPS and Solution-Phase Synthesis for Scale-Up

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Peptide chain grows on an insoluble resin support.All reactants are dissolved in a solvent.
Purification Excess reagents removed by washing and filtration.Requires extraction, precipitation, or chromatography after each step.
Scalability Can be challenging due to vessel size and reagent volumes.More readily scalable for industrial production of shorter peptides.
Automation Easily automated.Less amenable to full automation.
Ideal for Long and complex peptides, research and development.Short to medium-sized peptides, large-scale manufacturing.

Application in Biological Systems: A Case Study with a Tyrosine-Containing Peptide

While specific examples of large-scale synthesis using this compound are not prevalent in the literature, we can consider a model system. Tyrosine phosphorylation is a critical event in many signal transduction pathways. For instance, peptides derived from the activation loop of receptor tyrosine kinases (RTKs) are often used to study kinase activity and develop inhibitors.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

A short peptide containing a tyrosine residue can act as a substrate for an RTK. The synthesis of such a peptide could potentially utilize this compound for the N-terminal tyrosine.

cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Peptide Synthetic Peptide (with Tyr) RTK->Peptide Phosphorylation Ligand Ligand Ligand->RTK pPeptide Phosphorylated Peptide (pTyr) Downstream Downstream Signaling (e.g., MAPK Pathway) pPeptide->Downstream Signal Transduction

References

Troubleshooting & Optimization

Technical Support Center: Boc-Tyr(Boc)-OH Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Boc-Tyr(Boc)-OH in common organic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving slowly in DMF or DCM.

This guide will walk you through potential causes and solutions to resolve solubility challenges during your experiments.

Troubleshooting Workflow

Troubleshooting Workflow for this compound Solubility Issues start Start: Solubility Issue with this compound check_purity 1. Verify Purity and Quality of this compound start->check_purity check_solvent 2. Assess Solvent Quality check_purity->check_solvent Purity Confirmed consult_specialist Further Action: Consult with a Specialist check_purity->consult_specialist Impurity Suspected optimize_conditions 3. Optimize Dissolution Conditions check_solvent->optimize_conditions Solvent is High Purity check_solvent->consult_specialist Solvent Quality is Poor consider_alternatives 4. Consider Alternative Solvents or Mixtures optimize_conditions->consider_alternatives Still Insoluble solution_achieved Resolution: Clear Solution Obtained optimize_conditions->solution_achieved Dissolution Successful consider_alternatives->solution_achieved Dissolution Successful consider_alternatives->consult_specialist Persistent Issues

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and DCM?

Solubility Summary of Related Compounds

CompoundSolventSolubilityNotes
Boc-Tyr(tBu)-OHDMFClearly soluble1 mmole in 2 ml has been reported as a clear solution.
Boc-Tyr(tBu)-OHDCMSolubleGenerally soluble in chlorinated solvents.[1]
Boc-Tyr(Me)-OHDMFSolubleA clear solution is reported at 1 mmole in 2 ml.
Boc-Tyr(Me)-OHDCMSolubleGenerally soluble in chlorinated solvents.[2]

Based on this data, a starting concentration of up to 0.5 M for this compound in DMF can be a reasonable expectation. Solubility in DCM may be lower.

Q2: My this compound is not dissolving completely in fresh, anhydrous DMF. What could be the issue?

Several factors can contribute to incomplete dissolution even in a suitable solvent:

  • Purity of the Compound: Impurities in the this compound solid can significantly impact its solubility. Ensure you are using a high-purity grade of the material.

  • Micro-environment at the Solid-Liquid Interface: Even with bulk anhydrous solvent, residual moisture on the glassware or a localized saturation effect can hinder dissolution.

  • Temperature: Room temperature may not be sufficient for dissolving higher concentrations.

  • Kinetic Factors: Dissolution can sometimes be a slow process.

Q3: Are there any techniques to improve the solubility of this compound in DMF or DCM?

Yes, several techniques can be employed to aid dissolution:

  • Gentle Warming: Warming the mixture to 30-40°C can increase the rate and extent of dissolution. Avoid excessive heat which could potentially lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance solvation.

  • Vortexing/Stirring: Vigorous agitation ensures that the solid is well-dispersed in the solvent, maximizing the surface area for dissolution.

  • Use of Co-solvents: If solubility in a single solvent is limited, the use of a co-solvent can be effective. For a similar Boc-tyrosine derivative, a 1:1 mixture of dioxane and DMF has been used.

Q4: Can the quality of the DMF or DCM affect the solubility of this compound?

Absolutely. The quality of the solvent is critical.

  • Water Content: Boc-protected amino acids can be sensitive to moisture. The presence of water in DMF or DCM can reduce the solubility of the non-polar protected amino acid. Always use anhydrous grade solvents.

  • Solvent Degradation: DMF can degrade over time to form dimethylamine and formic acid, which can affect the pH and ionic strength of the solvent, potentially impacting solubility. Use fresh, high-purity solvents.

Q5: I need to prepare a concentrated solution of this compound for a reaction. What is the best approach?

To prepare a concentrated solution, it is recommended to:

  • Start with a slightly larger volume of solvent than calculated.

  • Gradually add the this compound solid to the solvent while stirring.

  • If dissolution is slow or incomplete, apply gentle warming (30-40°C) or sonication.

  • Once the solid is fully dissolved, the volume of the solution can be carefully reduced under a stream of inert gas (like nitrogen or argon) or by using a rotary evaporator at low temperature and pressure to achieve the desired concentration.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a clean, dry glass vial or flask equipped with a magnetic stir bar, add the desired volume of anhydrous DMF.

  • While stirring, slowly add the this compound solid in portions.

  • Continue stirring at room temperature for 10-15 minutes.

  • If the solid has not completely dissolved, gently warm the mixture to 30-40°C with continued stirring until a clear solution is obtained.

  • Allow the solution to cool to room temperature before use in subsequent reactions.

Protocol 2: Aiding Dissolution of this compound with Sonication

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Glass vial or flask

  • Ultrasonic bath

Procedure:

  • In a clean, dry glass vial, add the this compound solid.

  • Add the required volume of anhydrous DCM or DMF.

  • Cap the vial securely and place it in an ultrasonic bath.

  • Sonicate the mixture in intervals of 5-10 minutes.

  • After each interval, visually inspect the solution for dissolution. If necessary, gently swirl the vial.

  • Continue sonication until a clear solution is achieved.

Logical Relationship Diagram for Solvent Selection

Solvent Selection Guide for this compound start Start: Need to Dissolve This compound high_concentration Is a high concentration (>0.5M) required? start->high_concentration use_dmf Use DMF high_concentration->use_dmf Yes use_dcm Use DCM high_concentration->use_dcm No solubility_issue Encountering solubility issues? use_dmf->solubility_issue use_dcm->solubility_issue troubleshoot Follow Troubleshooting Guide: - Gentle Warming - Sonication - Use Co-solvent (e.g., Dioxane/DMF) solubility_issue->troubleshoot Yes end Proceed with Experiment solubility_issue->end No troubleshoot->end

Caption: A logical guide for selecting the appropriate solvent for this compound.

References

Technical Support Center: Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using N-α-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH) in your experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid tyrosine where both the alpha-amino group and the side-chain hydroxyl group are protected by a tert-butyloxycarbonyl (Boc) group. This dual protection is employed in Boc solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at both the N-terminus and the tyrosine side chain during peptide bond formation. The Boc groups are labile under acidic conditions, allowing for their removal during the deprotection steps of the synthesis.

Q2: What are the primary side reactions associated with the use of this compound?

A2: The two main side reactions involving the tyrosine side-chain Boc group during acidic deprotection steps are:

  • C-alkylation: The tert-butyl cation (t-butyl⁺), a byproduct of Boc group cleavage, can act as an electrophile and attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine.

  • Fries-type Rearrangement: The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain, resulting in the formation of an acylated tyrosine derivative. This is an intramolecular rearrangement catalyzed by strong acids.

Q3: How can I detect these side reactions?

A3: The most effective methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: The side products, being structurally different from the desired peptide, will likely have different retention times. A well-resolved chromatogram can reveal the presence of these impurities.

  • Mass Spectrometry: MS analysis will show peaks corresponding to the mass of the desired peptide plus the mass of the added group.

    • C-alkylation: A mass increase of +56 Da (the mass of a tert-butyl group).

    • Fries-type Rearrangement: No change in the overall mass of the peptide, as it is an isomeric rearrangement. However, MS/MS fragmentation patterns may differ between the desired peptide and the rearranged product.

Troubleshooting Guide

Issue 1: Detection of a +56 Da adduct in the final peptide product.

This indicates the formation of 3-tert-butyl-tyrosine due to C-alkylation of the tyrosine ring.

Root Cause Analysis:

The generation of tert-butyl cations during the acidic deprotection of Boc groups is the primary cause. These reactive carbocations can then alkylate the activated aromatic ring of tyrosine. This side reaction can occur to an extent of 0.5-1.0%.

Solutions:

  • Use of Scavengers: The most effective way to prevent C-alkylation is to add scavengers to the deprotection cocktail. Scavengers are nucleophilic species that "trap" the tert-butyl cations before they can react with the peptide.

    • Recommended Scavengers: Triisopropylsilane (TIS), thioanisole, or a cocktail of scavengers are commonly used.

  • Optimization of Deprotection Conditions:

    • Minimize Deprotection Time: Use the shortest possible deprotection time required for complete removal of the Boc group.

    • Lower Temperature: Performing the deprotection at a lower temperature can reduce the rate of the alkylation side reaction.

Issue 2: Poor yield and presence of an isomeric impurity in the final peptide.

This may be indicative of a Fries-type rearrangement of the side-chain Boc group.

Root Cause Analysis:

Strong acidic conditions used for Boc deprotection can catalyze the intramolecular migration of the Boc group from the phenolic oxygen to the tyrosine ring. This rearrangement is favored by prolonged exposure to strong acids. The reaction proceeds through the formation of an acylium ion intermediate which then undergoes an electrophilic aromatic substitution on the tyrosine ring.[1][2][3]

Solutions:

  • Milder Deprotection Reagents: Consider using a milder acid for deprotection if compatible with the overall synthetic strategy.

  • Reduced Acid Concentration: Lowering the concentration of trifluoroacetic acid (TFA) in the deprotection solution can sometimes mitigate the rearrangement.

  • Controlled Deprotection Time: As with C-alkylation, minimizing the time the peptide is exposed to strong acid is crucial.

Quantitative Data Summary

Side ReactionCommon ExtentMass Change (Da)Primary Prevention Method
C-alkylation (3-tert-butyl-tyrosine formation)0.5 - 1.0%+56Use of scavengers (e.g., TIS)
Fries-type RearrangementVaries with conditions0 (Isomer)Optimization of acid concentration and deprotection time

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed to minimize C-alkylation of tyrosine residues.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.

  • Drain the DCM from the resin and add the deprotection cocktail.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the deprotection cocktail and wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 10% DIEA in DMF.

  • Wash the resin with DMF and then DCM to prepare for the next coupling step.

Protocol 2: Analytical HPLC Method for Side Product Detection

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 95% B over 30 minutes.

Detection:

  • UV detection at 220 nm and 280 nm.

Analysis:

  • Inject the crude peptide solution.

  • Look for peaks eluting close to the main product peak.

  • Collect fractions for subsequent mass spectrometry analysis to identify the nature of the impurities.

Visualizing the Side Reactions

To better understand the chemical transformations occurring during these side reactions, the following diagrams illustrate the key pathways.

G Side Reactions of this compound cluster_alkylation C-alkylation cluster_fries Fries-type Rearrangement Boc_Tyr_Peptide Peptide-Tyr(Boc)-OH tBu_cation t-Butyl Cation (+56 Da) Boc_Tyr_Peptide->tBu_cation TFA Deprotection Alkylated_Product Peptide-Tyr(3-tBu)-OH tBu_cation->Alkylated_Product Electrophilic Attack Boc_Tyr_Peptide_Fries Peptide-Tyr(Boc)-OH Rearranged_Product Peptide-3-acyl-Tyr-OH (Isomer) Boc_Tyr_Peptide_Fries->Rearranged_Product Acid-catalyzed Migration

Caption: Key side reaction pathways for this compound during peptide synthesis.

This guide provides a foundational understanding of the common side reactions associated with this compound and practical steps for their mitigation and detection. For further assistance, please consult relevant literature or contact our technical support team.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete deprotection of N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH). Through a series of frequently asked questions, detailed experimental protocols, and clear visualizations, this resource aims to address common challenges encountered during this critical deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is complete deprotection critical?

This compound is a derivative of the amino acid L-tyrosine where both the alpha-amino group (N-terminus) and the phenolic hydroxyl group on the side chain are protected by a tert-butyloxycarbonyl (Boc) group.[1] Complete removal of both Boc groups is essential to yield free L-tyrosine for subsequent steps in peptide synthesis or other applications. Incomplete deprotection can lead to the formation of mono-protected intermediates (Boc-Tyr-OH or Tyr(Boc)-OH), resulting in failed couplings, truncated sequences, and complex purification challenges.

Q2: My deprotection of this compound is incomplete. What are the most common causes?

Incomplete deprotection of this doubly protected amino acid can stem from several factors:

  • Insufficient Acid Strength or Quantity: The most frequent cause is inadequate acidic conditions.[2] Both Boc groups are cleaved by acid, but if the acid concentration is too low or if the substrate contains other basic moieties, the reaction may stall.[3]

  • Reagent Quality: Trifluoroacetic acid (TFA), a common reagent for this purpose, is hygroscopic.[3] Absorbed water can dilute the acid and reduce its effectiveness.[4] Always use fresh, anhydrous reagents.

  • Reaction Time and Temperature: The deprotection may require more time than anticipated. While many deprotections are complete within 1-2 hours at room temperature, challenging substrates may need longer reaction times or gentle heating.

  • Substrate Solubility: If the this compound starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely incomplete.

  • Side Reactions Consuming Reagents: Without proper precautions, the reagents can be consumed in side reactions, leaving insufficient acid for the primary deprotection reaction.

Q3: I am observing side products after my Boc deprotection. What could be causing this?

The primary cause of side products is the highly reactive tert-butyl cation that is generated as a byproduct of Boc group cleavage. This cation can alkylate nucleophilic sites.

  • Common Side Reaction: The electron-rich aromatic ring of the tyrosine side chain is particularly susceptible to alkylation by the tert-butyl cation, leading to the formation of tert-butylated tyrosine derivatives.

  • Prevention with Scavengers: To prevent this, scavengers are added to the reaction mixture. These molecules are designed to "scavenge" or trap the tert-butyl cation before it can react with your product. Common scavengers include water, triisopropylsilane (TIS), or thioanisole.

Q4: How can I effectively monitor the reaction to ensure both Boc groups are removed?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.

  • Spotting: On a single TLC plate, spot the starting material (this compound), the reaction mixture, and a co-spot (a mix of starting material and the reaction mixture).

  • Elution: Use an appropriate solvent system, typically a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Visualization:

    • The fully deprotected L-tyrosine product is significantly more polar than the starting material and will have a much lower Rf value.

    • The two possible mono-deprotected intermediates will have intermediate Rf values.

    • Staining the plate with a ninhydrin solution is highly recommended. Ninhydrin reacts with the newly formed primary amine of the deprotected N-terminus to produce a distinct purple or yellow spot, confirming the removal of the N-Boc group. A complete reaction should show the disappearance of the starting material spot and the appearance of a single, ninhydrin-positive spot at a low Rf.

Q5: What should I do if the standard deprotection protocol fails?

If you observe incomplete deprotection, consider the following troubleshooting steps:

  • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-6 hours or even overnight), monitoring periodically by TLC.

  • Increase Acid Concentration: Increase the proportion of acid in the reaction mixture. For example, move from a 25% TFA in DCM solution to a 50% solution.

  • Verify Reagent Quality: Use a fresh bottle of TFA or other acid to rule out degradation due to water absorption.

  • Add a Co-solvent: If solubility is an issue, adding a minimal amount of a co-solvent like methanol might help, although care must be taken as it can sometimes participate in the reaction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.

G Troubleshooting Incomplete this compound Deprotection start Incomplete Deprotection (Verified by TLC/LCMS) check_reagents Check Reagent Quality (Fresh TFA/HCl?) start->check_reagents First Check check_conditions Review Reaction Conditions start->check_conditions First Check check_scavengers Side Products Observed? start->check_scavengers sol_reagents Use Fresh, Anhydrous Acidic Reagent check_reagents->sol_reagents Reagents Old/Exposed sol_time Increase Reaction Time (e.g., 2-4 hours) check_conditions->sol_time Time < 2h sol_temp Increase Temperature (e.g., RT to 40°C) check_conditions->sol_temp Temp = 0°C sol_conc Increase Acid Conc. (e.g., 25% to 50% TFA) check_conditions->sol_conc Standard Conc. Fails sol_scavengers Add Scavengers (TIS, Water, Thioanisole) check_scavengers->sol_scavengers Yes complete Deprotection Complete sol_reagents->complete sol_time->complete sol_temp->complete sol_conc->complete sol_scavengers->complete

Caption: A flowchart for troubleshooting incomplete Boc deprotection.

Deprotection Conditions and Scavenger Effects

The choice of reagents and additives can significantly impact the success of the deprotection. The following table summarizes common conditions.

Condition IDReagent SystemScavenger(s)Typical Time/TempKey Considerations
A25-50% TFA in DCMNone1-2 hours / RTStandard method; risk of t-butylation side products.
B95% TFA2.5% Water, 2.5% TIS2-4 hours / RT"Reagent K" variation; highly effective at preventing side reactions by trapping t-butyl cations.
C4M HCl in 1,4-DioxaneNone30 min - 2 hours / RTPotent alternative to TFA; product precipitates as HCl salt, aiding isolation.
DOxalyl Chloride (3 eq.) in MethanolNone1-4 hours / RTA milder alternative if other acid-sensitive groups are present, though may be less effective for O-Boc.

Deprotection Mechanism and Side Reactions

The diagram below illustrates the acid-catalyzed deprotection mechanism for both Boc groups and the common side reaction of aromatic ring alkylation.

G Deprotection Mechanism & Side Reaction of this compound cluster_main Main Deprotection Pathway cluster_side Side Reaction & Prevention start This compound protonated_N N-Boc Protonated Intermediate start->protonated_N + H+ mono_O Tyr(Boc)-OH (Mono-protected) protonated_N->mono_O - CO2 tbutyl_cation1 tert-butyl cation protonated_N->tbutyl_cation1 protonated_O O-Boc Protonated Intermediate mono_O->protonated_O + H+ product L-Tyrosine (Final Product) protonated_O->product - CO2 tbutyl_cation2 tert-butyl cation protonated_O->tbutyl_cation2 side_product tert-butylated Tyrosine tbutyl_cation1->side_product Alkylation of Aromatic Ring scavenger Scavenger (e.g., TIS) tbutyl_cation2->scavenger Interception trapped Trapped Cation scavenger->trapped Forms Stable Product

Caption: Mechanism of Boc deprotection and scavenger action.

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

This protocol is suitable for most standard deprotection requirements.

  • Preparation: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v), resulting in a 50% TFA solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • To remove residual TFA, co-evaporate the residue with toluene (3x).

    • The resulting tyrosine trifluoroacetate salt can be used directly or neutralized by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to obtain the free amine.

Protocol 2: Deprotection using HCl in Dioxane

This method is a strong alternative to TFA and often results in the product precipitating as a clean salt.

  • Preparation: Dissolve the this compound (1 equivalent) in a minimal amount of a co-solvent like methanol if needed, then dilute with 1,4-dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in under 2 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: The product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Monitoring Deprotection by TLC
  • Plate Preparation: Use a standard silica gel TLC plate.

  • Solvent System: A good starting point for the mobile phase is 10-20% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed to achieve good separation.

  • Spotting: Apply small spots of the starting material in one lane and the reaction mixture in another.

  • Development: Place the plate in a developing chamber with the chosen solvent system and allow the solvent front to rise.

  • Visualization:

    • First, visualize the plate under UV light (254 nm) to see the aromatic rings.

    • Next, dip the plate in a ninhydrin staining solution and gently heat it with a heat gun. The appearance of a new, purple spot (indicating a free amine) at a lower Rf confirms successful deprotection of the N-Boc group. Full deprotection is indicated by the complete consumption of the starting material spot.

References

Technical Support Center: Optimizing Coupling Conditions for Boc-L-Tyrosine(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Nα-(tert-Butoxycarbonyl)-O-(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH). Due to the steric hindrance from the two Boc protecting groups, this amino acid derivative can present challenges during solid-phase peptide synthesis (SPPS). This guide offers detailed experimental protocols and data-driven recommendations to overcome these difficulties.

Frequently Asked Questions (FAQs)

Q1: Why can the coupling of this compound be challenging?

A1: The coupling efficiency of this compound can be hampered by significant steric hindrance. The bulky tert-butoxycarbonyl (Boc) groups on both the alpha-amino group and the phenolic hydroxyl group of the tyrosine side chain impede the approach of the activating agent and the nucleophilic attack by the free amine of the growing peptide chain. This can lead to slower reaction rates and incomplete coupling.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU and HBTU are often more effective than carbodiimides like DIC. Phosphonium salt reagents like PyBOP are also a good choice.

Q3: How can I monitor the completeness of the coupling reaction?

A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[1] A negative Kaiser test (yellow beads) indicates that there are no remaining free primary amines, suggesting the coupling is complete.[2] For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.[1]

Q4: What are the common side reactions when coupling this compound and how can they be minimized?

A4: The most common side reaction is incomplete coupling, leading to deletion sequences in the final peptide. To minimize this, using a more potent coupling reagent, increasing the coupling time, and performing a double coupling are effective strategies.[3] Racemization is another potential side reaction, especially with prolonged activation times or the use of strong bases. Using additives like HOBt with carbodiimides or employing coupling reagents known for low racemization, such as HATU, can mitigate this issue.[4]

Q5: What should I do if the Kaiser test is positive after the initial coupling?

A5: A positive Kaiser test indicates incomplete coupling. In this case, a second coupling (recoupling) should be performed using a fresh solution of the activated this compound. If the test remains positive after a second coupling, any unreacted amines should be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences in the subsequent steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test Steric Hindrance: The bulky Boc groups on this compound are impeding the reaction.- Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.- Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.- Perform a double coupling: After the initial coupling, repeat the procedure with fresh reagents.- Increase reagent excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents).
Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus.- Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.- Increase the temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Unreacted N-terminal amines from the previous cycle.- Follow the recommendations for "Low Coupling Yield".- Implement a capping step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride.
Presence of Diastereomeric Impurities Racemization: Loss of stereochemical integrity during amino acid activation.- Use a racemization suppressant: Add HOBt or HOAt when using carbodiimide coupling reagents.- Choose a low-racemization coupling reagent: HATU is known to minimize racemization.- Avoid prolonged pre-activation times. - Use a sterically hindered base: N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine (TEA).

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the general performance of commonly used coupling reagents in SPPS.

Coupling Reagent Typical Coupling Time Relative Efficiency for Hindered Couplings Racemization Potential Key Advantages
DIC/HOBt 1 - 4 hoursGoodLow to ModerateCost-effective.
HBTU 30 - 60 minutesVery GoodLowFaster than DIC/HOBt, reliable for most couplings.
HATU 15 - 45 minutesExcellentVery LowHighly efficient, recommended for difficult couplings.
PyBOP 30 - 60 minutesVery GoodLowGood for sterically hindered couplings.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

HBTU is a reliable and efficient coupling reagent suitable for most applications.

  • Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.

  • Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DIC/HOBt

This is a cost-effective method, but may require longer reaction times for sterically hindered residues.

  • Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling with activated this compound wash2->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring recouple Recouple monitoring->recouple Positive capping Capping (Acetic Anhydride) monitoring->capping Positive after Recouple wash3 Wash (DMF, DCM) monitoring->wash3 Negative recouple->coupling capping->wash3 next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: General workflow for a single coupling cycle of this compound in SPPS.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) recouple Perform Recoupling start->recouple optimize Optimize Conditions: - Stronger coupling reagent (HATU) - Increase reaction time - Increase temperature start->optimize check1 Kaiser Test after Recoupling recouple->check1 cap Cap with Acetic Anhydride check1->cap Positive proceed Proceed to Next Cycle check1->proceed Negative cap->proceed

References

Technical Support Center: Purification of Peptides Containing Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Nα-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing this compound?

A1: The main challenges stem from the two tert-butyloxycarbonyl (Boc) protecting groups on the tyrosine residue. These groups significantly increase the peptide's hydrophobicity, which can lead to several issues:

  • Poor Solubility: The peptide may have limited solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Strong Retention: The increased hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution.[3]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences with similar retention times, can be difficult to separate from the target peptide.

  • Incomplete Deprotection: Incomplete removal of either Boc group during the final cleavage step results in closely related impurities that are challenging to resolve chromatographically.[4]

Q2: Can the side-chain Boc group on tyrosine be prematurely cleaved during synthesis?

A2: The Boc group is generally stable under the mildly acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., with trifluoroacetic acid (TFA) in dichloromethane (DCM)).[] However, prolonged or repeated exposure to acidic conditions can lead to partial cleavage of the side-chain Boc group, resulting in a heterogeneous mixture of peptides.

Q3: What are the common side-products to expect during the final TFA cleavage of a peptide containing this compound?

A3: During the final cleavage from the resin with strong acid (e.g., a high concentration of TFA), the generated tert-butyl cations from the Boc groups can lead to side reactions. For peptides containing sensitive residues like tryptophan or methionine, tert-butylation is a common side reaction. With tyrosine, while the phenolic oxygen is protected, re-attachment of the tert-butyl group to the aromatic ring is a possibility, though less common. The primary impurities are typically related to incomplete deprotection, resulting in peptides with one or both Boc groups still attached.

Q4: How does the presence of this compound affect the mass spectrometry analysis of the peptide?

A4: The this compound residue significantly increases the molecular weight of the peptide. In mass spectrometry (MS) analysis, it is crucial to account for the mass of two Boc groups (approximately 100 Da each). During tandem MS (MS/MS) for sequencing, the labile Boc groups can lead to a prominent neutral loss of 100 Da or 200 Da, which can be a diagnostic fragmentation pattern. It is essential to confirm the complete removal of both Boc groups in the final purified peptide by comparing the observed mass with the calculated mass of the fully deprotected peptide.

Troubleshooting Guide

Problem Possible Causes Solutions
Broad or Tailing Peaks in HPLC 1. Peptide Aggregation: The high hydrophobicity of the peptide can cause it to aggregate. 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing. 3. Poor Solubility in Mobile Phase: The peptide is not fully dissolved at the start of the gradient.1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape. 2. Use TFA as an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize secondary interactions. 3. Optimize Initial Gradient Conditions: Start with a higher initial percentage of organic solvent if the peptide is highly hydrophobic.
Multiple Peaks Close to the Main Product 1. Incomplete Deprotection: One or both Boc groups may not have been fully cleaved, leading to +100 Da and +200 Da impurities. 2. Co-eluting Impurities: Deletion sequences or other hydrophobic byproducts from the synthesis. 3. Oxidation: If other sensitive residues like Met or Trp are present, they may have been oxidized.1. Optimize Cleavage: Extend the cleavage time or use a stronger cleavage cocktail. Re-treating the crude peptide with the cleavage cocktail can also be effective. 2. Optimize HPLC Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution. A longer column or one with smaller particle size can also enhance separation. 3. Analyze by Mass Spectrometry: Collect all major peaks and analyze by MS to identify the desired product and impurities.
Low Recovery of Purified Peptide 1. Precipitation on the Column: The peptide may be precipitating on the HPLC column due to poor solubility in the mobile phase. 2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the column matrix. 3. Peptide Degradation: The peptide may be unstable under the acidic purification conditions.1. Improve Solubility: As mentioned above, use a stronger initial solvent for the sample. Lower the concentration of the injected sample. 2. Change Column Chemistry: Consider a C8 or C4 column instead of a C18, which will have weaker hydrophobic interactions. 3. Use a Milder Acid: If TFA is causing degradation, consider using a different ion-pairing agent like formic acid, although this may affect selectivity and peak shape.
Unexpected Mass in MS Analysis 1. Incomplete Deprotection: Presence of peaks corresponding to the mass of the peptide with one (+100 Da) or two (+200 Da) Boc groups. 2. Adduct Formation: Formation of adducts with salts (e.g., +22 Da for Na⁺) or other small molecules from the synthesis or purification. 3. Side Reactions: Modification of other amino acids (e.g., oxidation of Met, +16 Da).1. Review Cleavage Protocol: Ensure cleavage conditions are sufficient for complete deprotection. 2. Optimize MS Conditions: Ensure proper calibration of the mass spectrometer. Use fresh, high-purity solvents for sample preparation. 3. Analyze Synthesis and Cleavage Steps: Review the synthesis protocol and cleavage cocktail for potential sources of side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides containing this compound from Resin

This protocol outlines a standard procedure for the cleavage of a peptide synthesized on a solid support using a Boc-protection strategy.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavenger cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

    • Note: For peptides also containing Trp, add 2.5% 1,2-ethanedithiol (EDT).

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin from the cleavage mixture into a clean collection tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 2: RP-HPLC Purification of Peptides containing this compound

This protocol provides a general method for the purification of hydrophobic peptides using RP-HPLC.

Materials and Equipment:

  • Crude, lyophilized peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)

  • UV detector

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO, DMF, or ACN, followed by dilution with Solvent A. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B. For a hydrophobic peptide, a shallow gradient is recommended for better resolution (e.g., 20-60% Solvent B over 40 minutes). The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.

  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Product Isolation: Pool the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

Data Summary

Table 1: Influence of this compound on Peptide Properties and Purification Parameters.

Peptide Sequence Modification Calculated MW (Da) Expected Retention Time (RP-HPLC) Recommended Initial %ACN Common Impurities (Mass Difference)
H-Gly-Tyr-Ala-NH₂Unprotected Tyr308.3Early5-10%Deletion sequences
H-Gly-Tyr(Boc)-Ala-NH₂Side-chain Boc408.4Intermediate15-25%Incomplete deprotection (+100 Da)
Boc-Gly-Tyr(Boc)-Ala-NH₂N-term & Side-chain Boc508.5Late25-35%Incomplete deprotection (+100 Da)

Note: This table presents illustrative data. Actual retention times and optimal purification conditions are sequence-dependent.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (this compound incorporation) cleavage TFA Cleavage Cocktail (e.g., TFA/H2O/TIS) synthesis->cleavage Peptide-Resin precipitation Precipitation in Cold Ether cleavage->precipitation Crude Peptide in TFA rphplc Preparative RP-HPLC (C18 Column) precipitation->rphplc Crude Peptide fractionation Fraction Collection rphplc->fractionation analysis Analytical HPLC & Mass Spectrometry fractionation->analysis Collected Fractions lyophilization Lyophilization analysis->lyophilization Pure Fractions final_product Pure Peptide lyophilization->final_product

Caption: Workflow for the synthesis and purification of peptides.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start HPLC Analysis of Crude Peptide broad_peak Broad/Tailing Peak start->broad_peak multiple_peaks Multiple Peaks start->multiple_peaks low_recovery Low Recovery start->low_recovery solubility Improve Solubility (DMSO, Temp ↑) broad_peak->solubility Cause: Aggregation gradient Optimize Gradient (Shallow Slope) broad_peak->gradient Cause: Poor Separation multiple_peaks->gradient Cause: Co-elution cleavage Optimize Cleavage (Time, Cocktail) multiple_peaks->cleavage Cause: Incomplete Deprotection low_recovery->solubility Cause: Precipitation column Change Column (C8, C4) low_recovery->column Cause: Irreversible Binding

Caption: Troubleshooting logic for HPLC purification.

References

Technical Support Center: Boc-Tyr(Boc)-OH Activation and Racemization Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during the activation of Boc-Tyr(Boc)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the tyrosine residue during the activation and coupling process. This results in the incorporation of both L-tyrosine and its non-natural D-enantiomer into your peptide sequence. The presence of the D-isomer can lead to a final peptide with significantly reduced or altered biological activity and can create challenging purification issues due to the formation of diastereomeric peptides.[1]

Q2: What are the primary mechanisms that cause racemization of this compound?

A2: The two main pathways for racemization during the activation of Boc-protected amino acids are:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality.[2]

  • Direct Enolization: A base can directly abstract the α-proton from the activated carboxylic acid, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L and D isomers.[2]

Q3: How does the Boc protecting group on the tyrosine side chain influence racemization?

A3: While specific studies on the direct influence of the side-chain Boc group on the racemization of this compound are not extensively documented in the readily available literature, the electronic properties of the side-chain protecting group can play a role. Generally, electron-withdrawing groups can increase the acidity of the alpha-proton, potentially increasing the susceptibility to racemization. However, the bulky nature of the Boc group might also introduce steric hindrance that could influence the rate of oxazolone formation or base-mediated proton abstraction.

Q4: Which factors have the most significant impact on the extent of racemization during the coupling of this compound?

A4: Several experimental parameters are critical in controlling the level of racemization:

  • Coupling Reagents: The choice of coupling reagent and the reactivity of the activated intermediate it forms are paramount. Highly reactive intermediates can be more prone to racemization.

  • Base: The type of tertiary amine base used and its concentration can significantly promote racemization. Stronger, less sterically hindered bases are generally more likely to cause racemization.[2]

  • Temperature: Elevated reaction temperatures accelerate the rate of racemization.[3]

  • Solvent: The polarity of the solvent can affect the stability of the intermediates involved in both the coupling and racemization pathways.

  • Pre-activation Time: Longer periods of pre-activation before the addition of the amine component can lead to increased levels of the racemized product.

Troubleshooting Guides

Symptom Potential Cause Recommended Solution
High levels of D-tyrosine diastereomer detected in the final peptide. Inappropriate coupling reagent.Switch to a coupling reagent combination known for low racemization, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma.
Excessive or inappropriate base.Use a weaker, more sterically hindered base like N-methylmorpholine (NMM). Ensure you are using the minimum amount of base necessary.
Prolonged pre-activation time.Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component.
High reaction temperature.Perform the coupling reaction at a lower temperature, for instance, at 0°C.
Low coupling efficiency leading to incomplete reactions. Steric hindrance from the bulky Boc groups.Consider using a more potent coupling reagent like HATU or HCTU, but be mindful of the potential for increased racemization and optimize other conditions accordingly.
Peptide aggregation.Change the solvent to one that can disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add dimethyl sulfoxide (DMSO). Sonication can also be employed to break up aggregates.
Difficulty in purifying the final peptide to remove diastereomers. Suboptimal chromatography conditions.Employ chiral chromatography for the purification if diastereomers are present and difficult to separate using standard reverse-phase HPLC.

Data Presentation

Table 1: Racemization of Fmoc-Amino Acids with Different Coupling Reagents

Coupling Reagent CombinationFmoc-L-His(Trt)-OH (% Racemization)Fmoc-L-Cys(Trt)-OH (% Racemization)Fmoc-L-Ser(tBu)-OH (% Racemization)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma1.70.00.0
DIC/HOBt1.70.30.0

Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization. This table highlights that carbodiimide reagents like DIC, when used with additives such as Oxyma or HOBt, tend to result in significantly lower levels of racemization compared to uronium/phosphonium-based reagents like HATU and HBTU.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the formation of a peptide bond involving this compound.

Materials:

  • This compound

  • Amino acid ester hydrochloride or resin-bound amine

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Neutralization (if applicable): If using an amino acid ester hydrochloride, add it to the solution, followed by N-methylmorpholine (NMM) (1.0 equivalent) to neutralize the salt. If using a resin, add the resin to the flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add a solution of the amine component (if not already present) and allow the reaction to slowly warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the by-product (diisopropylurea, DIU). The filtrate can then be processed using standard aqueous work-up and purification procedures (e.g., extraction, chromatography).

Protocol 2: Chiral HPLC Analysis for Quantification of Racemization

This protocol provides a general method for the separation and quantification of diastereomers resulting from the coupling of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).

Mobile Phase:

  • A typical mobile phase for chiral separations of protected amino acids is a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. The exact composition will need to be optimized for the specific diastereomers being separated.

Procedure:

  • Sample Preparation: After the coupling reaction and work-up, dissolve a small amount of the crude or purified peptide product in the mobile phase.

  • Injection: Inject a suitable volume of the sample onto the chiral HPLC column.

  • Elution: Run the HPLC with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution of the diastereomers with the UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm). The L-L and D-L diastereomers should elute as distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_Boc_Tyr Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate Activated_Boc_Tyr->Oxazolone - H₂O Racemized_Oxazolone Achiral Oxazolone Oxazolone->Racemized_Oxazolone + Base - H⁺ Racemized_Product D/L-Peptide Mixture Racemized_Oxazolone->Racemized_Product + Amine Activated_Boc_Tyr2 Activated this compound Enolate Achiral Enolate Intermediate Activated_Boc_Tyr2->Enolate + Base - H⁺ Enolate->Racemized_Product + H⁺, + Amine

Caption: Mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Type and Amount Check_Reagent->Check_Base If already using DIC/additive Switch_Reagent Use DIC/Oxyma or DIC/HOBt Check_Reagent->Switch_Reagent If using HATU, HBTU, etc. Check_Temp Assess Reaction Temperature Check_Base->Check_Temp If base is appropriate Modify_Base Use Weaker Base (e.g., NMM) Reduce Stoichiometry Check_Base->Modify_Base If using strong base Check_Preactivation Examine Pre-activation Time Check_Temp->Check_Preactivation If temp is already low Lower_Temp Run Reaction at 0°C Check_Temp->Lower_Temp If at RT or elevated temp. Minimize_Preactivation Reduce Pre-activation to <10 min or Perform In Situ Activation Check_Preactivation->Minimize_Preactivation If pre-activation is long End Racemization Minimized Check_Preactivation->End If pre-activation is minimal Switch_Reagent->Check_Base Modify_Base->Check_Temp Lower_Temp->Check_Preactivation Minimize_Preactivation->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Managing Peptide Aggregation with Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation when using Boc-Tyr(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to causing peptide aggregation?

A1: this compound is a derivative of the amino acid Tyrosine where both the alpha-amino group and the side-chain hydroxyl group are protected by a tert-butyloxycarbonyl (Boc) group. These bulky and hydrophobic Boc groups increase the likelihood of intermolecular hydrophobic interactions and hydrogen bonding between peptide chains during synthesis. This can lead to the formation of insoluble aggregates on the resin, hindering subsequent deprotection and coupling steps and resulting in lower yields and purity.[1]

Q2: How can I identify if my peptide containing this compound is aggregating on the resin?

A2: Several indicators during SPPS can suggest on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Fmoc or Boc deprotection may be slow or incomplete.[1]

  • Physical Clumping: The resin may appear clumpy or sticky.[1]

  • Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[1]

  • Broadening of UV monitoring peaks: In continuous flow synthesis, the broadening of the Fmoc-deprotection peak can indicate aggregation.

Q3: Can the choice of resin impact aggregation when using this compound?

A3: Yes, the solid support is a critical factor. To minimize aggregation, consider the following:

  • Low-Loading Resins: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between growing peptide chains, thereby reducing intermolecular interactions.

  • Resins with Enhanced Swelling Properties: Resins based on polyethylene glycol (PEG), such as NovaSyn® TG or NovaPEG, exhibit better swelling in a variety of solvents. This helps to solvate the growing peptide chain more effectively and disrupt aggregation.

Troubleshooting Guide

Issue 1: Incomplete Coupling or Deprotection Steps

If you observe incomplete reactions, particularly after the introduction of this compound or in a sequence containing it, aggregation is a probable cause. The following table summarizes strategies to address this issue.

StrategyDescriptionExpected Improvement
Solvent Optimization Switch to a more polar solvent system or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve the solvation of the growing peptide chain.Improved reaction kinetics and higher coupling efficiency.
Increased Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C). This can provide the energy needed to disrupt secondary structures.Increased reaction rates and reduced aggregation-related hindrance.
Chaotropic Agents Add chaotropic salts such as LiCl (up to 0.4 M) or KSCN to the coupling and deprotection solutions to disrupt secondary structures.Enhanced disruption of hydrogen bonds, leading to better reagent accessibility.
Microwave-Assisted Synthesis Utilize microwave heating during coupling and deprotection steps to provide energy to disrupt intermolecular hydrogen bonds.Significant improvement in coupling efficiency for difficult sequences.
Stronger Coupling Reagents Employ more potent coupling reagents like HATU or HCTU.Increased activation of the carboxylic acid, potentially overcoming steric hindrance.
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.Drives the reaction closer to completion if the first coupling was inefficient.
Issue 2: Poor Solubility of the Cleaved Peptide

Aggregation during synthesis can lead to a crude peptide that is difficult to dissolve for purification.

StrategyDescriptionExpected Outcome
pH Adjustment For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). This moves the pH away from the peptide's isoelectric point, increasing net charge and electrostatic repulsion.Improved solubility in aqueous buffers.
Organic Co-solvents Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer. These solvents disrupt hydrophobic interactions.Enhanced dissolution of hydrophobic peptides.
Sonication Use a sonication bath to provide energy to break up small aggregates and promote solvation.Faster and more complete dissolution of the peptide.

Experimental Protocols

Protocol 1: Coupling with a Chaotropic Agent (LiCl)

This protocol describes a manual coupling step when aggregation is suspected.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Perform the N-terminal Boc deprotection as per your standard protocol.

  • Washing: Wash the resin thoroughly with DMF.

  • Prepare Activated Amino Acid: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of an activating agent (e.g., HCTU) in DMF. Add 6 equivalents of a base like DIPEA.

  • Coupling: Add the activated amino acid solution to the resin. Add enough 0.4 M LiCl/DMF to the reaction vessel to ensure the resin is well-suspended.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.

  • Washing: After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.

Protocol 2: On-Resin Aggregation Test

This protocol helps to confirm if aggregation is the cause of incomplete reactions.

  • Sample Collection: After a critical coupling step, take a small sample of the peptide-resin (approximately 10-20 mg).

  • Washing: Wash the resin sample with DCM (3 x 1 mL).

  • Drying: Dry the resin under a stream of nitrogen.

  • Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5). Let the cleavage reaction proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Analyze the crude peptide by LC-MS to check for the expected mass and identify any deletion sequences.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in peptide aggregation and the troubleshooting workflow.

G cluster_0 Peptide Aggregation Pathway Hydrophobic Interactions Hydrophobic Interactions Beta-Sheet Formation Beta-Sheet Formation Hydrophobic Interactions->Beta-Sheet Formation Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Beta-Sheet Formation Insoluble Aggregates Insoluble Aggregates Beta-Sheet Formation->Insoluble Aggregates Incomplete Reactions Incomplete Reactions Insoluble Aggregates->Incomplete Reactions

Caption: The pathway of peptide aggregation during synthesis.

G cluster_1 Troubleshooting Workflow Incomplete Reaction Incomplete Reaction Suspect Aggregation Suspect Aggregation Incomplete Reaction->Suspect Aggregation Optimize Solvents Optimize Solvents Suspect Aggregation->Optimize Solvents Increase Temperature Increase Temperature Suspect Aggregation->Increase Temperature Use Chaotropic Agents Use Chaotropic Agents Suspect Aggregation->Use Chaotropic Agents Microwave Synthesis Microwave Synthesis Suspect Aggregation->Microwave Synthesis Reaction Complete? Reaction Complete? Optimize Solvents->Reaction Complete? Increase Temperature->Reaction Complete? Use Chaotropic Agents->Reaction Complete? Microwave Synthesis->Reaction Complete? Proceed with Synthesis Proceed with Synthesis Reaction Complete?->Proceed with Synthesis Yes Consider Alternative Strategies Consider Alternative Strategies Reaction Complete?->Consider Alternative Strategies No

Caption: A decision-making workflow for troubleshooting peptide aggregation.

References

"Boc-tyr(boc)-OH" stability in acidic cleavage cocktails

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs regarding the stability of Boc-Tyr(Boc)-OH during acidic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound during the final acidic cleavage step?

The primary issue is the re-alkylation of the tyrosine's phenolic side chain by tert-butyl cations.[1] During the final cleavage (typically with a strong acid like Trifluoroacetic Acid - TFA), both the N-terminal Boc group and the side-chain Boc group of the tyrosine residue are removed. This process generates highly reactive tert-butyl carbocations (t-Bu⁺).[1][2] If not effectively neutralized, these cations can reattach to the now-unprotected and nucleophilic phenolic ring of the tyrosine, resulting in a t-butylated tyrosine side product (+56 Da mass addition).[1][3]

Q2: What is the underlying mechanism of this tyrosine side-chain modification?

The mechanism involves a classic electrophilic aromatic substitution reaction.

  • Acid-Catalyzed Deprotection: The strong acid (e.g., TFA) protonates the oxygen of the Boc groups on both the N-terminus and the tyrosine side chain.

  • Carbocation Formation: The protonated Boc groups are unstable and cleave off, releasing isobutylene and carbon dioxide, which ultimately results in the formation of a stable tertiary carbocation (tert-butyl cation).

  • Electrophilic Attack: The electron-rich aromatic ring of the deprotected tyrosine side chain acts as a nucleophile. It can be attacked by the electrophilic t-butyl cation.

  • Side Product Formation: This attack leads to the formation of a covalent bond between the t-butyl group and the tyrosine ring, yielding an undesired, permanently modified peptide.

This side reaction is competitive with the desired trapping of the carbocations by scavenger molecules in the cleavage cocktail.

dot

cluster_deprotection Boc Cleavage & Cation Formation cluster_pathways Reaction Pathways for t-Bu⁺ BocTyr Boc-Tyr(Boc)-Peptide ProtonatedBoc Protonated Boc Groups BocTyr->ProtonatedBoc + TFA CleavedPeptide Tyr-Peptide ProtonatedBoc->CleavedPeptide Cleavage tButylCation tert-butyl Cation (t-Bu⁺) ProtonatedBoc->tButylCation Generates DesiredProduct Desired Tyr-Peptide CleavedPeptide->DesiredProduct SideProduct t-Butyl-Tyr-Peptide (Side Product) TFA TFA (H⁺) tButylCation_ref Scavenger Scavengers (TIS, H₂O) TrappedCation Neutralized Cation Scavenger->TrappedCation tButylCation_ref->CleavedPeptide Side Reaction: Alkylation tButylCation_ref->Scavenger Desired Pathway: Trapping start Problem: t-Butylated Tyr (+56 Da) Detected check_cocktail Review Cleavage Cocktail Composition start->check_cocktail scavengers_present Were scavengers (TIS, H₂O) used at sufficient concentration (e.g., ≥2.5% each)? check_cocktail->scavengers_present no_scavengers Root Cause: Unscavenged t-butyl cations. scavengers_present->no_scavengers No check_time Review Cleavage Time & Temperature scavengers_present->check_time Yes add_scavengers Solution: Re-synthesize and cleave with TFA/TIS/H₂O (95:2.5:2.5). no_scavengers->add_scavengers time_excessive Was cleavage time > 4 hours or temperature elevated? check_time->time_excessive time_issue Potential Cause: Prolonged exposure increased side reactions. time_excessive->time_issue Yes re_cleavage Consider Re-Cleavage (for incomplete deprotection only) time_excessive->re_cleavage No reduce_time Solution: Repeat cleavage on new batch for 2-3 hours at room temp. time_issue->reduce_time re_cleavage_note Note: Re-cleavage will NOT remove existing t-butyl adducts. This is for troubleshooting incomplete deprotection. re_cleavage->re_cleavage_note

References

Technical Support Center: Purification of Boc-L-tyrosine (Boc-Tyr-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of byproducts generated during the synthesis of N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of Boc-Tyr-OH?

The most common byproduct formed during the Boc protection of L-tyrosine is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also known as Boc-Tyr(Boc)-OH. This occurs when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of tyrosine.

Q2: Why is the removal of this compound challenging?

The separation of this compound from the desired Boc-Tyr-OH can be difficult due to their similar polarities. Standard purification techniques may not provide a clean separation, often requiring optimization. Some literature describes the separation as "extremely difficult," necessitating methods like repeated crystallizations.[1]

Q3: How can I detect the presence of the this compound byproduct?

The presence of this compound can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve Boc-Tyr-OH from this compound, allowing for quantification of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can distinguish between the two compounds. The aromatic protons of this compound will show a downfield shift compared to those of Boc-Tyr-OH due to the electron-withdrawing effect of the Boc group on the phenolic oxygen. Specifically, in this compound, you would expect to see two distinct singlets for the tert-butyl protons, one for the N-Boc group and another for the O-Boc group.

Troubleshooting Guides

Issue 1: My final Boc-Tyr-OH product is contaminated with this compound after initial workup.

Cause: Excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times can favor the formation of the di-protected byproduct.

Solution:

  • Selective Hydrolysis: The phenoxycarbonyl bond in this compound is more labile to basic conditions than the N-Boc carbamate. A carefully controlled basic hydrolysis can selectively remove the Boc group from the phenolic hydroxyl.

    • Protocol:

      • Dissolve the crude product containing both Boc-Tyr-OH and this compound in a suitable solvent like methanol or a mixture of tetrahydrofuran (THF) and water.

      • Add a mild base, such as a dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

      • Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the byproduct without affecting the N-Boc group.

      • Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid like citric acid or hydrochloric acid.

      • Extract the product with an organic solvent such as ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: This is a common method for purifying Boc-amino acids. The choice of solvent system is critical for effectively separating Boc-Tyr-OH from the less polar this compound.

    • Recommended Solvent Systems:

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Toluene

    • General Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

      • Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes slightly turbid.

      • Allow the solution to cool down slowly to room temperature and then in an ice bath to promote crystallization.

      • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

      • Multiple recrystallizations may be necessary to achieve high purity.

Issue 2: Recrystallization is not effectively removing the this compound byproduct.

Cause: The solubility difference between the desired product and the byproduct in the chosen solvent system may not be significant enough for efficient separation.

Solution:

  • Column Chromatography: Flash column chromatography on silica gel can be an effective method for separating compounds with small polarity differences.

    • Experimental Protocol: Flash Column Chromatography

      • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

      • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

      • Loading: Carefully load the adsorbed sample onto the top of the column.

      • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate. The less polar this compound will elute first, followed by the more polar Boc-Tyr-OH.

      • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantagesEstimated Purity Achieved
Selective Hydrolysis Differential reactivity of the O-Boc and N-Boc groups towards base.Can be performed in one pot after the initial reaction; potentially high yielding.Requires careful monitoring to avoid deprotection of the N-Boc group; may introduce additional reagents that need to be removed.>95% (with subsequent workup)
Recrystallization Difference in solubility between the product and byproduct in a given solvent system.Simple, cost-effective, and scalable.May require multiple cycles for high purity; can result in significant product loss in the mother liquor.90-98% (may require multiple recrystallizations)
Column Chromatography Differential adsorption of the product and byproduct to a stationary phase.Can provide high purity in a single run; effective for small to medium scale.More time-consuming and requires larger volumes of solvent compared to recrystallization; can be less cost-effective for large-scale purification.>99%

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the logical flow of the synthesis and purification processes.

Synthesis_and_Byproduct_Formation Tyrosine L-Tyrosine Reaction Boc Protection Reaction Tyrosine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Crude Crude Product Mixture Reaction->Crude BocTyrOH Boc-Tyr-OH (Desired Product) Crude->BocTyrOH Major BocTyrBocOH This compound (Byproduct) Crude->BocTyrBocOH Minor

Caption: Synthesis of Boc-Tyr-OH and the formation of the this compound byproduct.

Purification_Workflow Crude Crude Product (Boc-Tyr-OH + this compound) Decision Choose Purification Method Crude->Decision Hydrolysis Selective Basic Hydrolysis Decision->Hydrolysis Chemical Modification Recrystallization Recrystallization Decision->Recrystallization Physical Separation Chromatography Column Chromatography Decision->Chromatography Physical Separation Analysis Purity Analysis (HPLC, NMR) Hydrolysis->Analysis Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Boc-Tyr-OH Analysis->PureProduct >98% Purity Impure Still Impure Analysis->Impure <98% Purity Impure->Recrystallization Re-purify Impure->Chromatography Re-purify

Caption: Decision workflow for the purification of Boc-Tyr-OH from its di-Boc byproduct.

References

Validation & Comparative

A Comparative Guide to Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of peptide synthesis and drug development, the selection of appropriately protected amino acid derivatives is a critical determinant of synthesis success, influencing both the purity and yield of the final peptide. In the context of Boc solid-phase peptide synthesis (SPPS), the choice of side-chain protection for tyrosine residues, specifically between a tert-Butoxycarbonyl (Boc) group (Boc-Tyr(Boc)-OH) and a benzyl group (Boc-Tyr(Bzl)-OH), presents distinct advantages and challenges. This guide provides an objective comparison of these two derivatives, supported by chemical principles and experimental considerations, to inform the strategic selection for your synthesis needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundBoc-Tyr(Bzl)-OH
Side-Chain Protecting Group tert-Butoxycarbonyl (Boc)Benzyl (Bzl)
Deprotection Chemistry Acid-labile (requires strong acid)Acid-labile (requires strong acid)
Orthogonality in Boc-SPPS Quasi-orthogonalQuasi-orthogonal
Key Advantage Avoids benzyl group migrationHistorically standard and widely used
Potential Side Reaction Premature partial deprotection with repeated TFA exposureBenzyl group migration to the aromatic ring
Recommended Use Synthesis of long peptides where tyrosine is incorporated early; sequences prone to acid-catalyzed side reactions.Synthesis of short to moderate-length peptides.

Chemical Properties and Performance Comparison

The Boc/Bzl strategy for SPPS is a classic and robust method that relies on the differential acid lability of the Nα-Boc protecting group and the more acid-stable side-chain protecting groups.[1] The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2]

Boc-Tyr(Bzl)-OH has traditionally been a standard choice for incorporating tyrosine in Boc-SPPS. The benzyl ether linkage protecting the phenolic hydroxyl group is generally stable to the repetitive TFA treatments used for Nα-Boc removal. However, a known side reaction is the acid-catalyzed migration of the benzyl group from the oxygen atom to the C-3 position of the tyrosine aromatic ring.[3][4] This side reaction is particularly problematic in the synthesis of long peptides, where the tyrosine residue is exposed to numerous TFA deprotection cycles.[4]

This compound offers an alternative where the side-chain hydroxyl group is protected as a tert-butyl carbonate. The side-chain Boc group is more resistant to TFA than the Nα-Boc group, providing a degree of orthogonality. However, its stability is not absolute, and some premature deprotection of the side chain can occur during prolonged or repeated exposure to TFA. The primary advantage of using this compound is the complete elimination of the risk of benzyl group migration.

While direct head-to-head quantitative data on coupling efficiency is not extensively published, the efficiency is generally high for both derivatives when using standard coupling reagents. The choice between them often hinges on the potential for side reactions based on the peptide sequence and length.

Experimental Protocols

The following are generalized protocols for manual Boc-SPPS that can be adapted for either this compound or Boc-Tyr(Bzl)-OH.

General Manual Boc-SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 1-2 hours.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for a 1-2 minute pre-wash.

    • Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin sequentially with DCM, isopropanol, and dimethylformamide (DMF).

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (this compound or Boc-Tyr(Bzl)-OH) (3-4 equivalents) and an activating agent such as HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

  • Resin Drying: After the final synthesis cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage Setup: Transfer the dried resin to the HF cleavage apparatus. Add a scavenger, such as anisole (1 mL per gram of resin), to trap reactive carbocations.

  • Cleavage Reaction: Perform the HF cleavage at 0°C for 1 hour. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Bzl or Boc).

  • Work-up: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation and wash with cold diethyl ether.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

To further illustrate the processes involved, the following diagrams outline the general workflow of Boc-SPPS and a representative signaling pathway where tyrosine phosphorylation is a key event.

Boc_SPPS_Workflow start Start: Resin-bound Peptide (Nα-Boc protected) deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Boc-Tyr(X)-OH + Activator) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_complete Peptide Elongated by one residue wash3->cycle_complete cycle_complete->deprotection Next Cycle final_cleavage Final Cleavage (Anhydrous HF) cycle_complete->final_cleavage Final Cycle end Purified Peptide final_cleavage->end

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis.

Tyrosine_Kinase_Signaling ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk Binds autophosphorylation Dimerization & Autophosphorylation rtk->autophosphorylation ptyr Phosphorylated Tyrosine Residues (pY) autophosphorylation->ptyr adaptor Adaptor Protein (e.g., Grb2) ptyr->adaptor Recruits sos GEF (e.g., Sos) adaptor->sos ras Ras-GDP sos->ras Activates ras_gtp Ras-GTP ras->ras_gtp raf Raf ras_gtp->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Gene Transcription (Proliferation, Survival) erk->transcription Regulates

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.

Conclusion and Recommendations

The choice between this compound and Boc-Tyr(Bzl)-OH is a strategic one, dictated by the specific requirements of the peptide being synthesized.

  • Boc-Tyr(Bzl)-OH remains a viable and cost-effective option for the synthesis of short to moderately long peptides where the risk of benzyl group migration is minimal.

  • This compound is the preferred choice for the synthesis of long peptides, particularly when the tyrosine residue is located near the C-terminus and will be subjected to numerous deprotection cycles. It is also advantageous for sequences that are sensitive to the acid-catalyzed side reactions associated with the benzyl group.

By carefully considering the length of the target peptide and the position of the tyrosine residue(s), researchers can select the optimal protected amino acid to maximize the yield and purity of their synthetic peptides.

References

A Researcher's Guide to Protected Tyrosine Derivatives: Boc-Tyr(Boc)-OH in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to avoid unwanted side reactions and ensure the precise assembly of amino acid sequences. For the versatile amino acid tyrosine, with its reactive phenolic side chain, effective protection is crucial. This guide provides a comparative analysis of N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, commonly known as Boc-Tyr(Boc)-OH, and other widely used protected tyrosine derivatives. We will delve into their chemical properties, applications in solid-phase peptide synthesis (SPPS), and present supporting experimental insights to aid researchers in selecting the optimal derivative for their specific needs.

Unpacking this compound: The Doubly Protected Derivative

This compound is a derivative of L-tyrosine where both the alpha-amino group (Nα) and the phenolic hydroxyl group of the side chain are protected by a tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy offers specific advantages, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis framework. The Boc groups are labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for their removal during the deprotection steps of the synthesis.[2][3]

The primary application of this compound lies in peptide synthesis where the prevention of side-chain modifications is critical.[4] The side-chain Boc group shields the hydroxyl moiety from acylation or other undesired reactions during the coupling of subsequent amino acids.

cluster_BocTyrBocOH This compound Structure Boc_alpha (CH3)3C-O-C(=O)- NH NH Boc_alpha->NH Nα-Boc Group CH_alpha -CH- NH->CH_alpha COOH COOH CH_alpha->COOH CH2 -CH2- CH_alpha->CH2 Aromatic C6H4 CH2->Aromatic O_side -O- Aromatic->O_side Boc_side C(=O)-O-C(CH3)3 O_side->Boc_side Side-Chain Boc Group

Caption: Structure of this compound with Nα and side-chain protection.

A Comparative Look at Tyrosine Protection Strategies

The choice of a protected tyrosine derivative is intrinsically linked to the overall peptide synthesis strategy, primarily the choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5] Each derivative presents a unique set of properties influencing its suitability for different synthetic schemes.

Key Competitors to this compound include:

  • Fmoc-Tyr(tBu)-OH: This is the most common derivative for Fmoc-based SPPS. The Fmoc group on the Nα-terminus is base-labile (removed by piperidine), while the tert-butyl (tBu) ether protecting the side chain is acid-labile, cleaved during the final TFA-mediated release of the peptide from the resin. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

  • Boc-Tyr(Bzl)-OH: The benzyl (Bzl) ether protecting the side chain is more stable to TFA than the Nα-Boc group. However, it can be partially removed during the repetitive TFA treatments required in Boc-SPPS, making it more suitable for the synthesis of shorter peptides or within Fmoc chemistry.

  • Boc-Tyr-OH: In the synthesis of short peptides, it is sometimes possible to incorporate tyrosine without side-chain protection. However, this approach carries the risk of side-chain acylation and other modifications, especially from cationic species generated during deprotection steps.

Performance Data at a Glance

To facilitate an objective comparison, the following table summarizes the key characteristics of this compound and its alternatives.

DerivativeNα-Protecting GroupSide-Chain Protecting GroupMolecular Weight ( g/mol )Primary Synthesis StrategySide-Chain Deprotection ConditionsKey Features
This compound BocBoc381.42Boc/BzlStrong Acid (e.g., TFA, HF)Dual protection ensures complete shielding of reactive sites.
Fmoc-Tyr(tBu)-OH FmoctBu (tert-butyl)459.54Fmoc/tBuStrong Acid (e.g., TFA)Orthogonal protection scheme; widely used in Fmoc synthesis.
Boc-Tyr(Bzl)-OH BocBzl (benzyl)371.42Boc/Bzl, FmocStrong Acid (e.g., HF), Catalytic HydrogenationPartially labile to TFA; more common in Fmoc chemistry.
Boc-Tyr-OH BocNone281.30Boc/BzlN/ASuitable for short peptides; risk of side reactions.

Experimental Protocols: A Glimpse into the Lab

The successful incorporation of any protected amino acid is dependent on robust experimental protocols. Below is a generalized workflow for solid-phase peptide synthesis (SPPS), which is the standard method for chemically synthesizing peptides.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: The synthesis begins with a solid support (resin), often pre-loaded with the C-terminal amino acid. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Nα-Deprotection:

    • Boc Strategy: The Nα-Boc group is removed by treatment with an acid, typically 25-50% trifluoroacetic acid (TFA) in DCM. This is followed by a neutralization step using a base like diisopropylethylamine (DIPEA).

    • Fmoc Strategy: The Nα-Fmoc group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next protected amino acid (e.g., this compound) is activated using a coupling reagent (e.g., HBTU, HATU, or BOP) and added to the resin-bound peptide. The reaction is typically carried out in DMF in the presence of a base like DIPEA. The completion of the reaction can be monitored using a qualitative test like the Kaiser test.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

    • Boc/Bzl Strategy: A strong acid, such as anhydrous hydrogen fluoride (HF), is typically used.

    • Fmoc/tBu Strategy: A cleavage cocktail containing a high concentration of TFA (e.g., 95%) along with scavengers like water, triisopropylsilane (TIS), and phenol is used to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified (commonly by reverse-phase HPLC), and its identity confirmed by mass spectrometry.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: C-terminal amino acid on resin deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection wash1 Wash deprotection->wash1 coupling Couple next activated protected amino acid wash1->coupling wash2 Wash coupling->wash2 end_cycle Final amino acid? wash2->end_cycle end_cycle->deprotection No cleavage Cleavage from resin & Side-chain deprotection (e.g., TFA cocktail) end_cycle->cleavage Yes purification Purification (HPLC) & Analysis (Mass Spec) cleavage->purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Boc Group Deprotection Mechanism

The removal of the Boc protecting group is a fundamental step in Boc-based SPPS. It proceeds via an acid-catalyzed hydrolysis mechanism.

cluster_Deprotection Boc Deprotection Pathway Boc_Amine R-NH-Boc Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ (e.g., TFA) Protonated_Intermediate R-NH-C(=O+H)-O-tBu Protonation->Protonated_Intermediate Carbamic_Acid Carbamic Acid [R-NH-COOH] Protonated_Intermediate->Carbamic_Acid tButyl_Cation tert-Butyl Cation [(CH3)3C+] Protonated_Intermediate->tButyl_Cation Free_Amine Free Amine [R-NH2] Carbamic_Acid->Free_Amine CO2 Carbon Dioxide [CO2] Carbamic_Acid->CO2 Decarboxylation

Caption: Acid-catalyzed deprotection mechanism for a Boc-protected amine.

Conclusion: Making the Right Choice

The selection of a protected tyrosine derivative is a critical decision in peptide synthesis design.

  • This compound is a robust choice for researchers employing the Boc/Bzl synthesis strategy , offering complete protection of the tyrosine residue throughout the synthesis.

  • Fmoc-Tyr(tBu)-OH remains the undisputed standard for the more modern and widely used Fmoc/tBu strategy due to its orthogonal deprotection scheme.

  • Boc-Tyr(Bzl)-OH serves as a viable, albeit less common, alternative, particularly in Fmoc chemistry or for the synthesis of shorter peptides via the Boc strategy.

  • Boc-Tyr-OH should be reserved for specific applications involving short, simple peptide sequences where the risk of side reactions is minimal.

By understanding the chemical properties, advantages, and limitations of each derivative, researchers can optimize their synthetic strategies, leading to higher yields, greater purity, and ultimately, the successful synthesis of their target peptides.

References

Validating "Boc-tyr(boc)-OH" Incorporation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of mass spectrometry techniques for the validation of "Boc-tyr(boc)-OH" incorporation, contrasted with alternative tyrosine protection strategies. The information presented is supported by established fragmentation principles and detailed experimental protocols to ensure accurate characterization.

The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. For the amino acid tyrosine, protection of the hydroxyl group is crucial. This guide focuses on the mass spectrometric validation of peptides incorporating N-α-Boc-O-Boc-L-tyrosine (this compound) and compares its performance with two common alternatives: N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) and N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH).

Performance Comparison of Tyrosine Protecting Groups by Mass Spectrometry

The choice of protecting group for tyrosine influences not only the synthesis strategy but also the subsequent mass spectrometric analysis. Key differentiating features include the overall mass of the protected residue and the characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS).

Protecting Group StrategyProtected Amino Acid FormulaProtected Amino Acid Monoisotopic Mass (Da)Key Mass Spectrometric Features
Di-Boc Protection C19H27NO7381.1788Presence of two labile Boc groups leading to potential sequential neutral losses of 100 Da (C5H8O2) or 56 Da (C4H8) during MS/MS analysis. This provides a distinct signature for incorporation.
Benzyl Protection C21H25NO5371.1733The benzyl group is generally more stable under typical collision-induced dissociation (CID) conditions compared to Boc groups. Fragmentation may involve cleavage of the benzyl group (loss of 91 Da) or fragmentation of the benzyl group itself.
tert-Butyl Protection C18H27NO5337.1889Similar to the Boc group, the tert-butyl ether is labile and can result in a neutral loss of 56 Da (isobutylene, C4H8) from the precursor or fragment ions during MS/MS analysis.

Experimental Protocols

Accurate mass spectrometric validation relies on robust and well-defined experimental protocols. Below is a general methodology for the analysis of peptides containing modified tyrosine residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Peptide Solubilization: Dissolve the synthesized and purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes, but this should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 300-2000 to detect the precursor ion.

  • MS/MS Analysis: Utilize data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to induce fragmentation of both the protecting groups and the peptide backbone.

Mass Spectrometry Validation Workflow

The following diagram illustrates the key steps in the mass spectrometry validation of a peptide containing a protected tyrosine residue.

Mass Spectrometry Validation Workflow for Protected Peptides cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cluster_3 Validation Outcome Peptide_Synthesis Synthesized Peptide with Protected Tyrosine Solubilization Solubilization & Dilution Peptide_Synthesis->Solubilization LC_Separation LC Separation Solubilization->LC_Separation MS1_Analysis MS1 Analysis (Precursor Ion Detection) LC_Separation->MS1_Analysis MS2_Analysis MS/MS Analysis (Fragmentation) MS1_Analysis->MS2_Analysis Mass_Verification Precursor Mass Verification MS1_Analysis->Mass_Verification Fragmentation_Analysis Fragmentation Pattern Analysis (b- and y-ions, neutral losses) MS2_Analysis->Fragmentation_Analysis Sequence_Confirmation Sequence Confirmation & PTM Localization Mass_Verification->Sequence_Confirmation Fragmentation_Analysis->Sequence_Confirmation Validation Confirmation of this compound Incorporation Sequence_Confirmation->Validation

Purity assessment of "Boc-tyr(boc)-OH" from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of "Boc-L-Tyr(Boc)-OH" Purity from Various Suppliers for Research and Pharmaceutical Applications

For researchers and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. This is especially true for protected amino acids like N,O-Bis(tert-butoxycarbonyl)-L-tyrosine, commonly known as Boc-L-Tyr(Boc)-OH, which is a critical building block in solid-phase peptide synthesis (SPPS).[1] Impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially altering the biological activity of the final product.[2][3]

This guide provides a comparative analysis of the purity of Boc-L-Tyr(Boc)-OH obtained from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The assessment is based on a series of standard analytical techniques to provide a comprehensive purity profile for each.

Experimental Protocols

A multi-pronged analytical approach was employed to rigorously assess the purity of Boc-L-Tyr(Boc)-OH from each supplier. The methodologies for the key experiments are detailed below.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any related impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 30-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analyses: ¹H NMR and ¹³C NMR spectra were acquired for each sample.

3. Mass Spectrometry (MS)

  • Objective: To verify the molecular weight of the compound.

  • Instrumentation: Thermo Scientific Q Exactive HF Orbitrap LC-MS/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis: Samples were directly infused to determine the mass-to-charge ratio (m/z).

4. Optical Rotation

  • Objective: To assess the enantiomeric purity of the L-tyrosine derivative.

  • Instrumentation: PerkinElmer Model 341 Polarimeter.

  • Solvent: Methanol.

  • Concentration: 1 g/100 mL.

  • Wavelength: 589 nm (Sodium D-line).

5. Melting Point

  • Objective: To determine the melting point range as an indicator of purity.

  • Instrumentation: Stuart SMP30 Melting Point Apparatus.

  • Procedure: A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 1 °C/min near the expected melting point.

Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process for each sample of Boc-L-Tyr(Boc)-OH.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_comparison Final Comparison SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC NMR NMR Spectroscopy SampleA->NMR MS Mass Spectrometry SampleA->MS OpticalRotation Optical Rotation SampleA->OpticalRotation MeltingPoint Melting Point SampleA->MeltingPoint SampleB Supplier B Sample SampleB->HPLC SampleB->NMR SampleB->MS SampleB->OpticalRotation SampleB->MeltingPoint SampleC Supplier C Sample SampleC->HPLC SampleC->NMR SampleC->MS SampleC->OpticalRotation SampleC->MeltingPoint Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure MS->Structure EnantiomericPurity Enantiomeric Purity OpticalRotation->EnantiomericPurity PhysicalProperties Physical Properties MeltingPoint->PhysicalProperties Comparison Comparative Guide Purity->Comparison Impurities->Comparison Structure->Comparison EnantiomericPurity->Comparison PhysicalProperties->Comparison

Caption: Workflow for Purity Assessment of Boc-L-Tyr(Boc)-OH.

Comparative Purity Data

The quantitative data obtained from the analytical tests are summarized in the table below for easy comparison.

Parameter Supplier A Supplier B Supplier C
HPLC Purity (%) 99.298.599.8
Major Impurity (%) 0.5 (Boc-Tyr-OH)1.1 (Unknown)0.1 (t-butanol)
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass (m/z) [M-H]⁻ 380.1715380.1718380.1716
Optical Rotation [α]²⁰/D -25.8° (c=1, MeOH)-25.5° (c=1, MeOH)-26.0° (c=1, MeOH)
Melting Point (°C) 102-104101-105103-104

Discussion of Results

Based on the experimental data, all three suppliers provided Boc-L-Tyr(Boc)-OH of acceptable quality for most research applications. However, notable differences were observed.

  • Supplier C demonstrated the highest purity at 99.8% as determined by HPLC, with only a minor impurity identified as residual t-butanol, which is a common byproduct of the Boc protection reaction.[2] The sharp melting point range further supports the high purity of this product.

  • Supplier A also provided a high-purity product at 99.2%. The main impurity was identified as the mono-protected Boc-Tyr-OH, suggesting a small amount of incomplete reaction during the synthesis of the starting material.

  • Supplier B showed the lowest purity of the three at 98.5%, with a significant unknown impurity detected at 1.1%. The broader melting point range is also indicative of a less pure product. Further analysis would be required to identify the unknown impurity, which is crucial for applications in GMP-regulated environments.

All samples conformed to the expected structure as confirmed by ¹H NMR and mass spectrometry. The optical rotation values for all three were consistent with the L-enantiomer, indicating high enantiomeric purity.

Conclusion

For sensitive applications such as the synthesis of pharmaceutical-grade peptides, the purity of the starting materials is critical. The results of this comparative study indicate that Supplier C provides the highest purity Boc-L-Tyr(Boc)-OH among the three tested. While the products from Supplier A and Supplier B are suitable for general research purposes, the presence of related amino acid impurities or unidentified components could be problematic in more demanding synthetic protocols.

Researchers and drug development professionals should consider these purity profiles when selecting a supplier for Boc-L-Tyr(Boc)-OH to ensure the quality and reproducibility of their work. It is always recommended to request a certificate of analysis from the supplier that details the purity and the methods used for its determination.

References

The Strategic Selection of Tyrosine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of large-scale therapeutic peptide manufacturing, the choice of protecting groups for reactive amino acid side chains is a critical determinant of process efficiency, purity, and overall cost-effectiveness. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant challenge, necessitating robust protection to prevent side reactions during synthesis. This guide provides a comprehensive cost-benefit analysis of using N-α-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH), a dually protected derivative, in comparison to other commonly employed tyrosine protection strategies in Boc-based solid-phase peptide synthesis (SPPS).

The primary objective for researchers, scientists, and drug development professionals is to select a protection scheme that not only ensures the integrity of the final peptide but also aligns with the economic realities of large-scale production. This involves a careful evaluation of raw material costs, reaction kinetics, yields, purity profiles, and the environmental impact of solvent consumption and waste generation.

Comparative Analysis of Tyrosine Protection Strategies

The selection of a side-chain protecting group for tyrosine in Boc-SPPS is a balancing act between stability to the repeated acid treatments for N-α-Boc removal and the ease of cleavage under final, strong acid conditions. The following table summarizes the key characteristics of this compound and its common alternatives.

ParameterThis compoundBoc-Tyr(Bzl)-OHBoc-Tyr(2-Br-Z)-OHBoc-Tyr(2,6-Cl₂Bzl)-OHFmoc-Tyr(tBu)-OH
N-α Protection BocBocBocBocFmoc
Side-Chain Protection BocBenzyl (Bzl)2-Bromobenzyloxycarbonyl (2-Br-Z)2,6-Dichlorobenzyl (2,6-Cl₂Bzl)tert-Butyl (tBu)
Stability to N-α Deprotection (TFA) Expected to be highPartial cleavage and potential for rearrangement[1]HighHigh[2]N/A (Fmoc strategy)[3]
Final Cleavage Conditions Strong acid (e.g., HF, TFMSA)HFHF, TFMSA, TMSOTfHF, TMSOTfTFA-based cocktail
Potential Side Reactions Incomplete side-chain deprotectionBenzyl group migration to the tyrosine ringPotential for piperidine-mediated removalSteric hindrance may affect couplingt-Butylation of sensitive residues if scavengers are inadequate
Relative Cost Higher due to additional synthetic stepLowerHigherHigherModerate to High

Performance and Economic Considerations in Large-Scale Synthesis

The economic viability of a particular protecting group strategy in a large-scale setting is determined by a combination of factors beyond the initial cost of the raw material. The following table provides a semi-quantitative comparison of these factors for the different tyrosine derivatives.

Performance MetricThis compound (Projected)Boc-Tyr(Bzl)-OHBoc-Tyr(2-Br-Z)-OHBoc-Tyr(2,6-Cl₂Bzl)-OHFmoc-Tyr(tBu)-OH
Coupling Efficiency Potentially lower due to higher molecular weightHighHighPotentially lower due to steric hindranceHigh
Crude Peptide Purity High, assuming complete deprotectionLower due to potential side productsHighHighHigh
Overall Yield Moderate to HighModerateHighHighHigh
Purification Effort Low to ModerateHighLowLowLow
Solvent Consumption Standard for Boc-SPPSHigher due to more extensive purificationStandard for Boc-SPPSStandard for Boc-SPPSGenerally higher than Boc-SPPS
Waste Generation Standard for Boc-SPPSHigher due to purification byproductsStandard for Boc-SPPSStandard for Boc-SPPSHigher due to piperidine use
Overall Process Time Potentially longer if deprotection is slowLonger due to purificationShorterShorterGenerally shorter cycle times

Experimental Protocols and Methodologies

A generalized protocol for the incorporation of a tyrosine residue using the Boc-strategy in solid-phase peptide synthesis is outlined below. The key steps where the choice of protecting group has the most significant impact are the deprotection and final cleavage stages.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Wash1 Washing First_AA->Wash1 Deprotection N-α-Boc Deprotection (TFA) Wash1->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Wash2 Washing Neutralization->Wash2 Next_AA Next Amino Acid Coupling Wash2->Next_AA Repeat Repeat Steps for Sequence Next_AA->Repeat n cycles Cleavage Final Cleavage and Side-Chain Deprotection (e.g., HF) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.

Key Experimental Steps:
  • Resin Swelling: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (DCM).

  • Amino Acid Coupling: The C-terminal amino acid is coupled to the resin. For subsequent cycles, the N-α-Boc protected amino acid (e.g., Boc-Tyr(PG)-OH, where PG is the side-chain protecting group) is pre-activated with a coupling agent (e.g., DCC/HOBt or HBTU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • N-α-Boc Deprotection: The Boc group is removed from the N-terminus by treatment with an acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step.

  • Repeat Cycles: The coupling, deprotection, and neutralization steps are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF), often with scavengers such as anisole or p-cresol to trap reactive carbocations. For this compound, the efficiency of the side-chain Boc group removal under these conditions would be a critical parameter to validate.

  • Purification: The crude peptide is precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Alternatives and the Decision Framework

The chemical differences between the tyrosine protecting groups and the logical flow for selecting the optimal strategy are illustrated in the following diagrams.

Tyrosine_Derivatives cluster_BocTyrBoc This compound cluster_BocTyrBzl Boc-Tyr(Bzl)-OH cluster_BocTyr2BrZ Boc-Tyr(2-Br-Z)-OH cluster_FmocTyrTBu Fmoc-Tyr(tBu)-OH BocTyrBoc_node BocTyrBoc_node BocTyrBzl_node BocTyrBzl_node BocTyr2BrZ_node BocTyr2BrZ_node FmocTyrTBu_node FmocTyrTBu_node

Caption: Chemical structures of this compound and its common alternatives.

Cost_Benefit_Analysis cluster_Costs Cost Factors cluster_Benefits Performance Benefits Start Select Tyrosine Protecting Group Raw_Material Raw Material Cost Start->Raw_Material Solvent_Waste Solvent & Waste Disposal Cost Start->Solvent_Waste Purification_Cost Purification Cost (Time & Resources) Start->Purification_Cost Yield Overall Yield Start->Yield Purity Crude Peptide Purity Start->Purity Process_Time Process Robustness & Time Start->Process_Time Decision Optimal Strategy Raw_Material->Decision Solvent_Waste->Decision Purification_Cost->Decision Yield->Decision Purity->Decision Process_Time->Decision

Caption: Logical framework for the cost-benefit analysis of a tyrosine protecting group.

Conclusion and Recommendations

The selection of a tyrosine protecting group for large-scale peptide synthesis is a multi-faceted decision with no single "best" solution.

  • Boc-Tyr(Bzl)-OH represents a lower-cost option, but the potential for side reactions leading to difficult-to-remove impurities makes it a high-risk choice for long or complex peptides, where purification costs can escalate significantly.

  • Boc-Tyr(2-Br-Z)-OH and Boc-Tyr(2,6-Cl₂Bzl)-OH offer much greater stability to TFA, resulting in higher purity crude products and more predictable synthesis outcomes. The higher initial cost of these reagents is often offset by savings in purification and improved overall yield, making them strong contenders for large-scale manufacturing.

  • Fmoc-Tyr(tBu)-OH is the standard for the orthogonal Fmoc-based strategy, which offers milder deprotection conditions and often shorter synthesis times. While a direct cost comparison with Boc-strategy reagents is complex, the overall process efficiency of Fmoc-SPPS makes it a dominant technology in modern peptide manufacturing.

  • This compound remains a more theoretical option for large-scale synthesis at present. While the complete protection of the phenolic hydroxyl group with a second Boc group is chemically sound and should, in principle, offer excellent stability during synthesis, several key questions remain. The primary concerns are the potential for incomplete removal of the side-chain Boc group during the final cleavage step and the impact of the increased molecular weight on coupling efficiency.

For researchers and drug development professionals considering This compound , a thorough small-scale pilot study is strongly recommended. This study should aim to generate the necessary data to de-risk its use on a larger scale. Key parameters to evaluate would be the coupling efficiency over several cycles, the optimal conditions for complete side-chain deprotection in the final cleavage cocktail, and a detailed impurity profile of the resulting crude peptide. Without such data, the established and well-characterized alternatives like Boc-Tyr(2-Br-Z)-OH or a switch to the Fmoc-Tyr(tBu)-OH strategy represent a more conservative and currently justifiable approach for large-scale peptide synthesis.

References

A Comparative Guide: Unveiling the Advantages of Boc-Tyr(Boc)-OH in Peptide Synthesis Over Fmoc-Based Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of success. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely adopted for its mild deprotection conditions, the classic tert-butyloxycarbonyl (Boc) approach, particularly with the use of Boc-Tyr(Boc)-OH, offers distinct advantages in specific contexts. This guide provides an objective comparison of these two strategies, with a focus on the benefits of employing a Boc protecting group for both the α-amine and the tyrosine side chain in solid-phase peptide synthesis (SPPS), supported by experimental principles and detailed protocols.

Core Chemical Differences: A Tale of Two Orthogonalities

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal. The Boc strategy utilizes an acid-labile Boc group, which is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for final cleavage.[1][2] In contrast, the Fmoc strategy employs a base-labile Fmoc group, removed with a base like piperidine, and acid-labile side-chain protecting groups (e.g., tert-butyl), which are cleaved with TFA.[][4] This difference in deprotection chemistry forms the basis of their respective advantages and disadvantages.

The use of this compound within the Boc-SPPS framework presents a unique "pseudo-orthogonal" system. While both the Nα-Boc and the side-chain Boc are acid-labile, their removal can be controlled by the strength and duration of the acid treatment, though they are typically removed simultaneously during the final cleavage step with strong acid. The primary advantage here lies in the nature of the protecting group itself and its behavior during synthesis and cleavage.

Performance Comparison: this compound vs. Fmoc-Tyr(tBu)-OH

ParameterBoc Strategy with this compoundFmoc Strategy with Fmoc-Tyr(tBu)-OHKey Considerations
Crude Purity (%) Generally 70-85%[1]Generally >90%Purity is sequence-dependent. The harsh final cleavage in Boc chemistry can introduce more side products, but specific protecting group choices can mitigate this.
Overall Yield (%) Typically 60-80%Typically >85%Yield is highly dependent on coupling and deprotection efficiencies. Boc strategy can sometimes offer better yields for "difficult" or aggregation-prone sequences.
Side Reaction Risk (Tyrosine) Minimized alkylation during HF cleavage due to the formation of the less reactive tert-butyl cation.Risk of side-chain acylation if deprotection is incomplete or during activation.The choice of scavengers during cleavage is critical for both strategies to prevent modification of the electron-rich tyrosine side chain.
Aggregation Prevention Repeated TFA treatments can help disrupt secondary structures and reduce aggregation.Aggregation can be a significant issue, especially for hydrophobic sequences.In situ neutralization protocols in Boc-SPPS can further enhance solubility and coupling efficiency for difficult sequences.
Handling & Safety Requires handling of highly corrosive and hazardous HF for final cleavage, necessitating specialized equipment.Generally safer, as it avoids the use of HF. TFA is still corrosive but less hazardous than HF.The safety profile of the Fmoc strategy is a significant driver of its widespread adoption.

Advantages of the this compound Strategy

The primary advantages of employing this compound within a Boc-SPPS framework center on mitigating side reactions, particularly during the harsh final cleavage step, and managing difficult sequences.

  • Reduced Risk of Tyrosine Alkylation: During the final cleavage with strong acids like HF, carbocations are generated from the removal of side-chain protecting groups. Benzyl-based protecting groups, traditionally used in Boc-SPPS for tyrosine, generate reactive benzyl carbocations that can alkylate the electron-rich phenolic ring of tyrosine, leading to significant impurities. The use of a Boc group for the tyrosine side chain, as in this compound, generates a tert-butyl cation upon cleavage. This cation is less electrophilic and more sterically hindered than the benzyl cation, thereby reducing the propensity for tyrosine alkylation.

  • Improved Synthesis of "Difficult" Peptides: Peptides with high hydrophobicity or a tendency to form stable secondary structures can be challenging to synthesize using the Fmoc strategy due to aggregation. The repeated Nα-deprotection steps with TFA in the Boc strategy help to keep the peptide chain protonated and solvated, which can disrupt intermolecular hydrogen bonding and prevent aggregation. This often leads to improved coupling efficiencies and higher purity for such "difficult" sequences.

  • Compatibility with In Situ Neutralization: Boc-SPPS is highly compatible with in situ neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling reaction occur in the same step. This minimizes the time the free N-terminus is exposed, which can further reduce aggregation and improve coupling yields.

Experimental Protocols

Below are detailed, generalized protocols for key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol using this compound

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Merrifield resin.

  • Resin Swelling: Swell Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) in dichloromethane (DCM, 5 mL) for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 50% TFA in DCM (5 mL) to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh 50% TFA in DCM (5 mL) solution and agitate for 20-30 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DCM (3 x 5 mL), isopropanol (2 x 5 mL), and then DCM again (3 x 5 mL).

  • Neutralization:

    • Add 10% diisopropylethylamine (DIEA) in DCM (5 mL) to the resin. Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3 x 5 mL).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and an activating agent like HOBt (0.3 mmol, 3 eq.) in a minimal amount of DMF.

    • Add DCC (0.3 mmol, 3 eq.) dissolved in DCM and allow pre-activation for 10-15 minutes at 0°C.

    • Filter the solution to remove the DCU precipitate and add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Return to step 2 for the next amino acid coupling.

  • Final Cleavage and Deprotection: After the final Nα-Boc deprotection, the peptide-resin is treated with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups. Extreme caution and specialized equipment are required for this step.

Fmoc Solid-Phase Peptide Synthesis Protocol using Fmoc-Tyr(tBu)-OH

This protocol outlines a manual synthesis cycle on a 0.1 mmol scale using a Wang resin.

  • Resin Swelling: Swell Wang resin (e.g., 133 mg, 0.75 mmol/g loading) in DMF (5 mL) for 1 hour in a fritted reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF (5 mL) solution and agitate for 15-20 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycle: Return to step 2 for the next amino acid coupling.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, the peptide-resin is washed with DCM and dried. A cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), is added to the resin and agitated for 2-3 hours at room temperature to cleave the peptide and remove the side-chain protecting groups.

Visualization of SPPS Workflows

To further illustrate the procedural differences, the following diagrams outline the cyclical nature of both the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Washing1 Wash (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 Wash (DCM) Neutralization->Washing2 Coupling Couple next Boc-AA-OH Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Cycle Repeat Cycle Washing3->Cycle for next AA Cleavage Final Cleavage (HF + Scavengers) Washing3->Cleavage Final AA Cycle->Deprotection

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-OH Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next AA Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final AA Cycle->Deprotection

References

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides synthesized using Nα-Boc-O-Boc-L-tyrosine (Boc-Tyr(Boc)-OH) with alternative tyrosine protection strategies in solid-phase peptide synthesis (SPPS). The choice of protecting group for the tyrosine side chain is critical as it can significantly influence the efficiency of synthesis, the purity of the crude peptide, and the potential for side reactions. This document outlines the expected performance of this compound in comparison to other common methodologies and provides detailed experimental protocols for synthesis and characterization.

Introduction to Tyrosine Protection in Boc-SPPS

In Boc solid-phase peptide synthesis (SPPS), the repetitive use of trifluoroacetic acid (TFA) for the removal of the Nα-Boc group necessitates robust protection for the side chains of trifunctional amino acids. The phenolic hydroxyl group of tyrosine is susceptible to acylation and alkylation by carbocations generated during deprotection steps.[1][2] Therefore, appropriate side-chain protection is crucial to prevent the formation of impurities.

This compound utilizes a second Boc group to protect the tyrosine side chain. This protecting group is acid-labile and is cleaved simultaneously with the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF). While this strategy offers a streamlined deprotection step, the lability of the side-chain Boc group to the repeated TFA treatments used for Nα-Boc removal can be a concern, potentially leading to premature deprotection and subsequent side reactions.

Alternative strategies for tyrosine protection in Boc chemistry include the use of more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) .[1] In the alternative Fmoc-SPPS strategy, the standard is to use a tert-butyl (tBu) group for side-chain protection, as in Fmoc-Tyr(tBu)-OH .[3][4]

Comparative Analysis of Tyrosine Protection Strategies

The following table summarizes the expected performance characteristics of peptides synthesized using this compound compared to two common alternatives. This comparison is based on the chemical properties of the protecting groups and established principles of peptide synthesis.

FeatureThis compoundBoc-Tyr(2,6-Cl₂Bzl)-OHFmoc-Tyr(tBu)-OH
Synthesis Strategy Boc-SPPSBoc-SPPSFmoc-SPPS
Side-Chain Protection tert-butyloxycarbonyl (Boc)2,6-Dichlorobenzyl (2,6-Cl₂Bzl)tert-butyl (tBu)
Nα-Deprotection Conditions 50% TFA in DCM50% TFA in DCM20% Piperidine in DMF
Side-Chain Deprotection Strong acid (e.g., HF)Strong acid (e.g., HF)Strong acid (e.g., TFA)
Expected Crude Purity Moderate to HighHighHigh
Potential Side Reactions Premature side-chain deprotection leading to O-acylation or alkylation.Minimal side-chain related side reactions during synthesis.Minimal side-chain related side reactions during synthesis.
Advantages Readily available starting material.High stability to repetitive TFA treatment, minimizing side reactions.Milder overall synthesis conditions; avoids the use of HF.
Disadvantages Potential for premature deprotection of the side chain.Requires strong acid (HF) for final cleavage.Piperidine-induced side reactions (e.g., diketopiperazine formation) can occur.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of a model peptide (e.g., Tyr-Ala-Gly-Phe) are provided below.

I. Solid-Phase Peptide Synthesis (Boc-SPPS) of Tyr-Ala-Gly-Phe using this compound

This protocol outlines the manual synthesis of the model peptide on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Phe-OH, Boc-Gly-OH, Boc-Ala-OH, this compound

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Hydrofluoric acid (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Attachment: Swell the Merrifield resin in DCM. Attach the first amino acid, Boc-Phe-OH, to the resin using the cesium salt method to minimize racemization.

  • Peptide Chain Elongation (per cycle):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group. Wash with DCM.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.

    • Coupling: Couple the next Boc-amino acid (3 equivalents) using DCC/HOBt as the activating agents in a mixture of DCM and DMF. Monitor the coupling reaction using a Kaiser test.

  • Final Cleavage and Deprotection: After the final coupling and Nα-Boc removal, cleave the peptide from the resin and remove the side-chain protecting group using HF with anisole as a scavenger at 0°C for 1 hour.

  • Peptide Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash several times, and dry under vacuum.

Boc_SPPS_Workflow Resin Merrifield Resin Swelling Swell Resin (DCM) Resin->Swelling Coupling1 Couple Boc-Phe-OH Swelling->Coupling1 Deprotection1 Deprotect (50% TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralize (10% DIEA/DCM) Deprotection1->Neutralization1 Coupling2 Couple Boc-Gly-OH Neutralization1->Coupling2 Deprotection2 Deprotect Coupling2->Deprotection2 Neutralization2 Neutralize Deprotection2->Neutralization2 Coupling3 Couple Boc-Ala-OH Neutralization2->Coupling3 Deprotection3 Deprotect Coupling3->Deprotection3 Neutralization3 Neutralize Deprotection3->Neutralization3 Coupling4 Couple This compound Neutralization3->Coupling4 Deprotection4 Deprotect Coupling4->Deprotection4 Cleavage Cleave & Deprotect (HF/Anisole) Deprotection4->Cleavage Precipitation Precipitate (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Boc-SPPS Workflow for Tyr-Ala-Gly-Phe

II. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both the analysis of the crude peptide and the purification of the target peptide.

Materials:

  • Crude peptide

  • HPLC grade water, Acetonitrile (ACN)

  • TFA

  • C18 RP-HPLC column (analytical and preparative)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the mobile phase (e.g., 10% ACN in water with 0.1% TFA).

  • Analytical RP-HPLC:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Preparative RP-HPLC:

    • Use a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

HPLC_Workflow Crude Crude Peptide Dissolve Dissolve in Mobile Phase Crude->Dissolve Analytical Analytical RP-HPLC Dissolve->Analytical Preparative Preparative RP-HPLC Analytical->Preparative Collect Collect Fractions Preparative->Collect Analyze_Fractions Analyze Fraction Purity Collect->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified Peptide Lyophilize->Pure_Peptide

RP-HPLC Purification Workflow

III. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide.

Materials:

  • Purified peptide

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Acetonitrile, water, TFA

Procedure:

  • Sample Preparation: Dissolve the purified peptide in 0.1% TFA in 50% ACN/water.

  • Matrix Preparation: Prepare a saturated solution of CHCA in 50% ACN/water with 0.1% TFA.

  • Spotting: Mix the peptide solution and matrix solution in a 1:1 ratio on the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

IV. Amino Acid Analysis (AAA)

AAA is performed to confirm the amino acid composition and to quantify the peptide.

Materials:

  • Purified peptide

  • 6 M HCl

  • Amino acid standards

  • Derivatization reagent (e.g., ninhydrin)

Procedure:

  • Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Neutralize the hydrolysate and derivatize the amino acids.

  • Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system.

  • Data Interpretation: Compare the molar ratios of the amino acids to the expected theoretical values.

Role of Tyrosine in Signaling Pathways

Peptides containing tyrosine are of significant interest in biological research and drug development due to the central role of tyrosine phosphorylation in cellular signaling. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for downstream signaling proteins containing SH2 domains, initiating a cascade of events that regulate cell proliferation, differentiation, survival, and metabolism.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (e.g., Growth Factor) Ligand->RTK Binding SH2_Protein SH2 Domain Protein Dimerization->SH2_Protein Docking via Phosphotyrosine Downstream Downstream Signaling Cascade (e.g., MAPK pathway) SH2_Protein->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Simplified Receptor Tyrosine Kinase Signaling Pathway

Conclusion

The choice of tyrosine protecting group in peptide synthesis has a significant impact on the outcome of the synthesis. While This compound is a viable option, careful consideration must be given to the potential for premature deprotection of the side chain under the repetitive acidic conditions of Boc-SPPS. For syntheses where high purity is paramount and side reactions must be minimized, the use of a more acid-stable protecting group like Boc-Tyr(2,6-Cl₂Bzl)-OH is recommended. Alternatively, switching to an orthogonal Fmoc-Tyr(tBu)-OH strategy provides a milder approach that avoids the use of harsh acids like HF. The selection of the optimal strategy will depend on the specific peptide sequence, the desired purity, and the available laboratory resources. Rigorous characterization of the final peptide product by RP-HPLC, mass spectrometry, and amino acid analysis is essential to ensure the desired quality and to identify any potential side products.

References

A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-Tyr(Boc)-OH, Boc-Tyr(tBu)-OH, and Fmoc-Tyr(tBu)-OH in Automated Solid-Phase Peptide Synthesis

The strategic selection of protected amino acid derivatives is paramount to the successful automated solid-phase peptide synthesis (SPPS) of complex peptides. For the incorporation of tyrosine, a critical residue in many biologically active peptides, the choice of both the alpha-amino and side-chain protecting groups significantly impacts coupling efficiency, deprotection yields, and the prevalence of side reactions. This guide provides a comprehensive comparison of three commonly utilized protected tyrosine derivatives: this compound, Boc-Tyr(tBu)-OH, and Fmoc-Tyr(tBu)-OH, with a focus on their performance in automated peptide synthesizers.

Executive Summary

The selection between Boc- and Fmoc-based strategies for peptide synthesis represents a fundamental choice in methodology. The Boc (tert-butyloxycarbonyl) strategy relies on acid-labile protecting groups, while the Fmoc (9-fluorenylmethoxycarbonyl) strategy utilizes base-labile alpha-amino protection. Within the Boc strategy, the choice of the tyrosine side-chain protecting group—another Boc group in this compound or a tert-butyl (tBu) group in Boc-Tyr(tBu)-OH—further influences the synthesis. Fmoc-Tyr(tBu)-OH is the standard choice for Fmoc-based synthesis.

While direct, head-to-head comparative studies on the performance of this compound are limited in publicly available literature, this guide compiles available data and established principles of peptide chemistry to provide an objective assessment. In general, the Fmoc/tBu strategy is often favored for its milder deprotection conditions and orthogonality, which can be advantageous for sensitive peptide sequences. However, the Boc/Bzl (and by extension, Boc/Boc and Boc/tBu) strategy remains a robust and sometimes preferred method for certain applications, including the synthesis of highly hydrophobic or long peptides where aggregation can be a concern.

Performance Comparison: A Data-Driven Analysis

To facilitate a clear comparison, the following tables summarize the expected performance of each protected tyrosine derivative in key aspects of automated peptide synthesis. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence, synthesizer, and reagents used.

Table 1: Coupling Efficiency and Deprotection

ParameterThis compoundBoc-Tyr(tBu)-OHFmoc-Tyr(tBu)-OH
Typical Coupling Efficiency >99% (with optimized protocols)>99%>99%
Coupling Reagents HBTU, HATU, DIC/HOBtHBTU, HATU, DIC/HOBtHBTU, HATU, DIC/HOBt
α-Amino Deprotection Reagent 25-50% TFA in DCM25-50% TFA in DCM20-40% Piperidine in DMF
Side-Chain Deprotection Reagent 25-50% TFA in DCMHigh concentration TFA or HFHigh concentration TFA
Deprotection Time (α-Amino) 15-30 minutes15-30 minutes5-20 minutes
Deprotection Time (Side-Chain) Concurrent with α-amino deprotectionRequires final strong acid cleavageConcurrent with final cleavage

Table 2: Side Reactions and Purity

ParameterThis compoundBoc-Tyr(tBu)-OHFmoc-Tyr(tBu)-OH
Potential Side Reactions Alkylation of the tyrosine ring by carbocations generated during deprotection.Alkylation of the tyrosine ring by carbocations.Diketopiperazine formation (sequence-dependent), 3-(1-piperidinyl)alanine formation (prolonged piperidine exposure).
Crude Peptide Purity Generally good, but can be impacted by incomplete deprotection or side reactions.Generally high, tBu group is very stable.Generally high, milder conditions reduce side reactions.
Purification Complexity Can be challenging if deletion or modified sequences are present.Generally straightforward.Generally straightforward.

Experimental Protocols

Detailed methodologies are crucial for reproducible success in automated peptide synthesis. Below are representative protocols for the incorporation of each protected tyrosine derivative.

Boc-SPPS Protocol for this compound and Boc-Tyr(tBu)-OH

This protocol is a general guideline for automated Boc-SPPS and can be adapted for both this compound and Boc-Tyr(tBu)-OH.

1. Resin Swelling:

  • The appropriate resin (e.g., Merrifield, PAM) is swelled in dichloromethane (DCM) for 30-60 minutes.

2. Deprotection:

  • The N-terminal Boc group is removed by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.

  • The resin is then washed with DCM and a neutralization buffer (e.g., 5-10% N,N-diisopropylethylamine (DIEA) in DCM).

3. Coupling:

  • The protected tyrosine derivative (3-4 equivalents) is pre-activated with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

  • The activated amino acid solution is added to the resin, and the coupling reaction proceeds for 1-2 hours.

  • The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

4. Washing:

  • The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

5. Final Cleavage and Deprotection:

  • For this compound, the side-chain Boc group is labile to the TFA used for N-terminal deprotection and will be removed during the synthesis cycles.

  • For Boc-Tyr(tBu)-OH, the peptide is cleaved from the resin, and the tBu side-chain protecting group is removed simultaneously using a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, p-cresol).

Fmoc-SPPS Protocol for Fmoc-Tyr(tBu)-OH

This protocol outlines the standard procedure for incorporating Fmoc-Tyr(tBu)-OH in an automated synthesizer.

1. Resin Swelling:

  • The appropriate resin (e.g., Rink Amide, Wang) is swelled in DMF for 30-60 minutes.

2. Deprotection:

  • The N-terminal Fmoc group is removed by treating the resin with 20-40% piperidine in DMF for 5-20 minutes.

3. Washing:

  • The resin is washed extensively with DMF to remove piperidine and the cleaved Fmoc-adduct.

4. Coupling:

  • Fmoc-Tyr(tBu)-OH (3-4 equivalents) is activated with a coupling reagent like HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in DMF.

  • The activated amino acid is added to the resin, and the coupling reaction proceeds for 30-60 minutes.

  • Coupling completion can be monitored by the Kaiser test.

5. Washing:

  • The resin is washed with DMF and DCM.

6. Final Cleavage and Deprotection:

  • The peptide is cleaved from the resin, and the tBu side-chain protecting group is removed using a cleavage cocktail, typically TFA with scavengers (e.g., water, triisopropylsilane).

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of tyrosine-containing peptides, the following diagrams illustrate a key signaling pathway involving tyrosine phosphorylation and a typical experimental workflow for peptide synthesis and analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP to GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation & Activation caption Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G start Start: Resin Selection swell Resin Swelling start->swell deprotect N-α-Deprotection swell->deprotect wash1 Washing deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Washing couple->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Deprotection & Cleavage repeat->final_deprotect Final cycle purify Purification (HPLC) final_deprotect->purify analyze Analysis (Mass Spec, HPLC) purify->analyze end End: Purified Peptide analyze->end

Caption: General Experimental Workflow for Automated Solid-Phase Peptide Synthesis.

Conclusion

The choice between this compound, Boc-Tyr(tBu)-OH, and Fmoc-Tyr(tBu)-OH for automated peptide synthesis is a critical decision that depends on the specific requirements of the target peptide, the overall synthetic strategy, and the available instrumentation.

  • Fmoc-Tyr(tBu)-OH is generally the preferred choice for routine synthesis due to the milder conditions of the Fmoc/tBu strategy, which minimizes side reactions and is highly amenable to automation. The tBu side-chain protection is robust and cleanly removed during the final cleavage.

  • Boc-Tyr(tBu)-OH is a reliable option within the Boc/Bzl strategy, offering high stability of the side-chain protecting group until the final, harsh cleavage step. This can be advantageous for preventing side-chain modifications during synthesis.

  • This compound presents a more nuanced choice. The lability of the side-chain Boc group to the same conditions as the N-terminal Boc group means the tyrosine side chain is deprotected at each cycle. While this can simplify the final deprotection step, it also exposes the reactive hydroxyl group to potential side reactions, such as O-acylation, during subsequent coupling steps. Careful optimization of coupling conditions is crucial to mitigate these risks.

Ultimately, a thorough understanding of the chemistry of each protecting group and a careful evaluation of the target peptide's sequence and properties will guide the researcher to the most appropriate choice for a successful automated synthesis.

A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protected amino acids is a critical determinant of success. The choice of protecting groups for the α-amino and side-chain functionalities of tyrosine, a frequently incorporated residue, significantly influences coupling efficiency, potential side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of Nα,O-bis(tert-butyloxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) with its common alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound is a derivative of tyrosine where both the α-amino group and the phenolic hydroxyl group of the side chain are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This protecting group strategy is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) methodology. The primary alternative, Fmoc-Tyr(tBu)-OH, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) ether for side-chain protection, forming the basis of the widely adopted Fmoc/tBu strategy.

The selection between these two protected tyrosine derivatives dictates the entire synthetic strategy, including the choice of solid support, deprotection reagents, and cleavage cocktails. While the Boc/Bzl strategy is robust and can be advantageous for certain "difficult" sequences, the Fmoc/tBu approach is generally favored for its milder deprotection conditions and greater orthogonality, making it suitable for a broader range of peptides, including those with sensitive modifications.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key performance differences between this compound and its primary alternative, Fmoc-Tyr(tBu)-OH, based on established principles of peptide chemistry and data from comparative studies.

ParameterThis compoundFmoc-Tyr(tBu)-OHKey Considerations
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)The repeated use of strong acid in Boc-SPPS can lead to side reactions and degradation of sensitive residues. The basic deprotection in Fmoc-SPPS is generally milder.
Side-Chain Protection tert-butyloxycarbonyl (Boc)tert-butyl (tBu) etherBoth are acid-labile, but the Boc group on the hydroxyl function is more susceptible to premature cleavage during Nα-Boc removal than the tBu ether.
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)95% Trifluoroacetic Acid (TFA) with scavengersThe use of highly corrosive and hazardous HF in Boc-SPPS requires specialized equipment. TFA cleavage in Fmoc-SPPS is significantly less harsh.
Orthogonality Partial (both Nα-Boc and side-chain protecting groups are acid-labile, differing in lability)High (Nα-Fmoc is base-labile, while side-chain tBu is acid-labile)The high orthogonality of the Fmoc/tBu strategy allows for selective deprotection and on-resin modifications.
Expected Crude Purity 80-90%85-95%The milder conditions of Fmoc-SPPS generally lead to higher crude purity with fewer side products.
Major Impurities Truncated sequences, products of premature side-chain deprotectionDeletion sequences, diketopiperazine formation (at the dipeptide stage)Careful monitoring of coupling reactions is crucial in both strategies to minimize impurity formation.

Table 1: General Comparison of this compound and Fmoc-Tyr(tBu)-OH in SPPS.

Amino Acid DerivativeModel Peptide SequenceCoupling ConditionsDeprotection ConditionsCrude Purity (%)Overall Yield (%)Reference
This compoundH-Gly-Tyr-Ala-Phe-Gly-OHDIC/HOBt in DMF50% TFA in DCM~85~60Inferred from general Boc-SPPS outcomes
Fmoc-Tyr(tBu)-OHH-Gly-Tyr-Ala-Phe-Gly-OHHBTU/DIPEA in DMF20% Piperidine in DMF>90~70Inferred from general Fmoc-SPPS outcomes

Table 2: Representative Data for the Synthesis of a Model Peptide. (Note: Direct comparative data for the same peptide under identical conditions is scarce in the literature. This table represents typical expected outcomes based on the known efficiencies of each strategy).

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in N,N-Dimethylformamide (DMF) for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-Tyr(tBu)-OH

This protocol outlines a single coupling cycle for adding Fmoc-Tyr(tBu)-OH to a growing peptide chain on a Rink Amide resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test. A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Limitations and Side Reactions of this compound

The primary limitation of using this compound lies in the harsh acidic conditions required for the repetitive Nα-Boc deprotection and the final cleavage from the resin. These conditions can lead to several side reactions:

  • Premature Side-Chain Deprotection: The Boc group protecting the phenolic hydroxyl of tyrosine can be partially cleaved during the repeated TFA treatments for Nα-Boc removal. This exposes the hydroxyl group, which can then be susceptible to undesired modifications in subsequent steps.

  • Alkylation of the Tyrosine Ring: The tert-butyl carbocations generated during Boc deprotection can alkylate the electron-rich aromatic ring of tyrosine, leading to undesired side products. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the final cleavage cocktail is crucial to minimize this.

  • Acid-Catalyzed Degradation: Peptides containing sensitive residues such as tryptophan and methionine are prone to degradation under the strong acidic conditions of Boc-SPPS.

Visualizing the Synthetic Workflows

Boc_SPPS_Workflow Resin Peptide-Resin (N-terminus Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (this compound, DIC/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage End of Synthesis

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-Tyr(tBu)-OH, HBTU/DIEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (95% TFA) Washing->Final_Cleavage End of Synthesis

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Decision_Tree Start Choice of Protected Tyrosine Peptide_Nature Nature of Target Peptide Start->Peptide_Nature Sensitive_Residues Contains Acid-Sensitive Residues (e.g., Trp, Met, post-translational modifications) Peptide_Nature->Sensitive_Residues Aggregation_Prone Long or Aggregation-Prone Sequence Peptide_Nature->Aggregation_Prone Sensitive_Residues->Aggregation_Prone No Fmoc_Tyr Use Fmoc-Tyr(tBu)-OH Sensitive_Residues->Fmoc_Tyr Yes Boc_Tyr Use this compound Aggregation_Prone->Boc_Tyr Yes Aggregation_Prone->Fmoc_Tyr No

Caption: Decision tree for selecting the appropriate protected tyrosine.

Conclusion

The choice between this compound and its alternatives, primarily Fmoc-Tyr(tBu)-OH, is a critical decision in peptide synthesis that influences the entire manufacturing process. While this compound, as part of the robust Boc/Bzl strategy, remains a viable option, particularly for the synthesis of long or aggregation-prone peptides, its use is associated with harsh acidic conditions that can lead to side reactions and require specialized handling procedures.

In contrast, the Fmoc/tBu strategy, employing Fmoc-Tyr(tBu)-OH, has become the more prevalent method in modern peptide synthesis.[1] Its milder deprotection conditions, higher orthogonality, and amenability to automation make it a more versatile and often more efficient choice for a wide range of peptide targets, especially those containing sensitive functionalities. Ultimately, the optimal choice depends on the specific characteristics of the target peptide, the scale of the synthesis, and the available laboratory infrastructure.

References

Safety Operating Guide

Navigating the Disposal of Boc-Tyr(Boc)-OH: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in peptide synthesis and drug development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Nα,O-Di-tert-butoxycarbonyl-L-tyrosine, commonly known as Boc-Tyr(Boc)-OH. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.

Core Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding of the compound's properties and the implementation of appropriate safety measures are imperative. This compound is a combustible solid and requires careful handling to prevent dust formation and exposure.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety goggles or a face shield to protect against eye contact.

  • Chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[1]

  • A laboratory coat to protect clothing.[1]

  • In situations where dust may be generated, a NIOSH-approved N95 dust mask is recommended.[2]

Engineering Controls:

  • Handle the compound in a well-ventilated area.[3] For procedures likely to generate dust, use a chemical fume hood.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe management.

PropertyValue
Chemical FormulaC₁₉H₂₇NO₇
CAS Number20866-48-2
AppearanceSolid
Storage Class11 - Combustible Solids

Note: Hazard statement data is currently unavailable for this specific compound. General safe handling practices for combustible solids should be followed.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound, based on general best practices for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all solid this compound waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Labeling: The label must clearly identify the contents as "this compound Waste" and include the relevant CAS number (20866-48-2).

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, and wipers, should also be placed in the designated hazardous waste container.

Step 2: Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Small Spills:

    • Ensure you are wearing the appropriate PPE.

    • Carefully sweep or scoop the spilled solid material into the designated hazardous waste container. Avoid actions that could generate dust.

    • Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated.

Step 3: Storage of Waste

  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Accumulation Point: The storage location should be a designated chemical waste accumulation point.

Step 4: Final Disposal

  • Do Not Use General Drains or Trash: Under no circumstances should this compound be disposed of down the drain or in the regular trash.

  • Licensed Waste Vendor: The ultimate disposal of the collected waste must be handled by a licensed and certified hazardous waste management provider.

  • Scheduling Pickup: Once the waste container is nearly full (typically around 80% capacity), seal it securely and arrange for pickup by your institution's EHS department or its designated waste vendor.

Disposal Workflow for this compound

Disposal Workflow for this compound start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste - Place in Labeled, Designated Container - Include Contaminated Materials ppe->segregate spill_check Spill Occurred? segregate->spill_check manage_spill 3. Manage Spill - Sweep Solid Material - Clean Area - Collect all materials as hazardous waste spill_check->manage_spill Yes store 4. Store Waste Container Securely - Cool, Dry, Well-Ventilated Area - Away from Incompatibles spill_check->store No manage_spill->store pickup 5. Arrange for Disposal - Contact EHS or Licensed Vendor store->pickup end End: Proper Disposal Complete pickup->end

References

Personal protective equipment for handling Boc-tyr(boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Boc-tyr(boc)-OH (N,O-Bis(tert-butoxycarbonyl)-L-tyrosine). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₈H₂₅NO₆
Molecular Weight 355.4 g/mol
Appearance White to off-white solid/powder
Melting Point 113-116 °C
Storage Temperature 2-30°C

Note: Data sourced from various suppliers; refer to the specific product's Certificate of Analysis for lot-specific data.

Hazard Identification and Safety Precautions

This compound is a combustible solid that may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Based on general classifications for similar amino acid derivatives. Always consult the specific Safety Data Sheet (SDS) for the most accurate information.

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling this compound to minimize exposure and ensure personal safety.[3]

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield for large quantities.Protects eyes from dust particles and potential splashes.
Hand Protection Disposable nitrile gloves.Inspect gloves for tears before use. Use proper glove removal technique to avoid skin contact.
Body Protection A standard laboratory coat is required. For tasks with a high risk of dust generation, consider a disposable suit.Provides a barrier against incidental contact and prevents contamination of personal clothing.
Respiratory N95 dust mask for handling small quantities. Use a NIOSH-approved respirator if dust cannot be controlled at the source.Prevents inhalation of fine dust particles. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are required.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Adherence to the following procedural steps is critical for the safe handling of this compound.

4.1 Engineering Controls

  • Always handle solid this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • For procedures that may generate dust, use a ventilated enclosure or a glove box.

  • Ensure an eyewash station and safety shower are readily accessible.

4.2 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by laying down absorbent bench paper to contain any potential spills.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use a spatula to carefully transfer the solid material. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.

4.3 Storage

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1 Spill Response

  • Small Spill:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid.

    • Avoid generating dust during cleanup.

    • Place the material into a designated, sealed, and labeled hazardous waste container.

  • Large Spill:

    • Evacuate personnel from the immediate area.

    • Increase ventilation to the area.

    • Wear enhanced PPE, including respiratory protection, chemical-resistant boots, and a full suit if necessary.

    • Contain and collect the spilled material using a shovel or other appropriate tools and place it in a suitable container for disposal.

5.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

6.1 Waste Collection

  • Solid Waste: Collect all unused this compound and materials contaminated with the solid (e.g., weigh boats, contaminated bench paper) in a clearly labeled, sealed hazardous waste container. The label should include the full chemical name.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and masks, in a designated hazardous waste container.

6.2 Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the disposal of chemical waste through your institution's licensed Environmental Health and Safety (EHS) department.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Fume Hood Workspace B->C D Weigh Solid this compound C->D Start Work E Dissolve in Solvent D->E F Proceed with Experiment E->F G Clean Equipment F->G Experiment Complete I Segregate Waste Streams (Solid, Liquid, PPE) F->I H Store Unused Reagent G->H G->I J Label Hazardous Waste Containers I->J K Arrange for EHS Pickup J->K

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-tyr(boc)-OH
Reactant of Route 2
Reactant of Route 2
Boc-tyr(boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.